molecular formula C7H16ClNO B1343115 (1-Aminocyclohexyl)methanol hydrochloride CAS No. 5460-68-4

(1-Aminocyclohexyl)methanol hydrochloride

Cat. No.: B1343115
CAS No.: 5460-68-4
M. Wt: 165.66 g/mol
InChI Key: NEPOOMVFQWOTOW-UHFFFAOYSA-N
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Description

(1-Aminocyclohexyl)methanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18892. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-aminocyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPOOMVFQWOTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-68-4
Record name 5460-68-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-aminocyclohexyl)methanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Aminocyclohexyl)methanol hydrochloride is a key chemical intermediate that serves as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its unique structural features, combining a primary amine and a primary alcohol on a cyclohexane scaffold, offer multiple points for chemical modification, making it a valuable tool for medicinal chemists and researchers. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and notable applications, with a focus on its role in drug discovery.

Core Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and water solubility compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 5460-68-4[1][2][3]
Molecular Formula C₇H₁₆ClNO[2][4]
Molecular Weight 165.66 g/mol [2][4]
Appearance Solid[1]
Melting Point 162-164 °C[3]
Boiling Point 212 °C at 760 mmHg[3]
Purity Typically ≥95%[1][2]
SMILES Cl.NC1(CO)CCCCC1[2]
InChI InChI=1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H[1][3]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of (1-Aminocyclohexyl)methanol involves the reduction of the readily available 1-aminocyclohexanecarboxylic acid. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Synthesis of (1-Aminocyclohexyl)methanol (Free Base)

The primary method for synthesizing the free base is the reduction of 1-aminocyclohexanecarboxylic acid using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 1-Aminocyclohexanecarboxylic Acid

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are necessary to reduce the carboxylic acid functional group to a primary alcohol. The use of an anhydrous aprotic solvent like THF is crucial as LAH reacts violently with water and other protic solvents.

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (x eq.) in anhydrous THF.

  • Addition of Amino Acid: 1-Aminocyclohexanecarboxylic acid (1 eq.) is added portion-wise to the stirred LAH suspension at 0 °C to control the initial exothermic reaction.

  • Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while cooling in an ice bath. This procedure is critical for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts, which facilitates filtration.

  • Work-up and Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (1-Aminocyclohexyl)methanol as an oil or a low-melting solid.

Formation of the Hydrochloride Salt

To improve handling and stability, the free base is converted to its hydrochloride salt.

Experimental Protocol: Preparation of this compound

Causality: The basic amino group of (1-Aminocyclohexyl)methanol readily reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium chloride salt. This salt is typically a crystalline solid that is easier to handle, purify, and store than the free base.

Step-by-Step Methodology:

  • Dissolution: The crude (1-Aminocyclohexyl)methanol is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the stirred solution of the free base until the pH becomes acidic.

  • Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution as a white solid. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford pure this compound.

Synthesis_Workflow cluster_0 Synthesis of Free Base cluster_1 Hydrochloride Salt Formation 1-Aminocyclohexanecarboxylic_Acid 1-Aminocyclohexanecarboxylic Acid LAH_Reduction LiAlH4 / Anhydrous THF 1-Aminocyclohexanecarboxylic_Acid->LAH_Reduction Reduction Free_Base (1-Aminocyclohexyl)methanol LAH_Reduction->Free_Base HCl_Addition HCl (in solvent) Free_Base->HCl_Addition Acidification Hydrochloride_Salt (1-Aminocyclohexyl)methanol Hydrochloride HCl_Addition->Hydrochloride_Salt

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexane ring protons. A singlet or a broad singlet for the hydroxyl proton and the amine protons (which may exchange with D₂O). A characteristic singlet for the two protons of the -CH₂OH group.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon attached to the amino and hydroxymethyl groups, the methylene carbon of the -CH₂OH group, and the carbons of the cyclohexane ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong, broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations of the alcohol and the ammonium salt. A C-O stretching band would be expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern would likely involve the loss of water or the hydroxymethyl group. For the hydrochloride salt, soft ionization techniques would likely show the protonated molecule [M+H]⁺ at m/z 130.[5]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the primary alcohol.

Reactivity cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions Molecule (1-Aminocyclohexyl)methanol -NH₂ (nucleophilic) -CH₂OH (nucleophilic) Amidation Amidation (Acyl Halides, Anhydrides) Molecule:f0->Amidation Alkylation N-Alkylation (Alkyl Halides) Molecule:f0->Alkylation Reductive_Amination Reductive Amination (Aldehydes, Ketones) Molecule:f0->Reductive_Amination Esterification Esterification (Carboxylic Acids, Acyl Halides) Molecule:f1->Esterification Etherification Etherification (e.g., Williamson Ether Synthesis) Molecule:f1->Etherification Oxidation Oxidation (to Aldehyde or Carboxylic Acid) Molecule:f1->Oxidation

Caption: Key reaction pathways for (1-Aminocyclohexyl)methanol.

  • Reactions of the Amino Group: The primary amine is nucleophilic and can participate in a variety of common organic reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes and ketones.

  • Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, and etherification, for instance, through the Williamson ether synthesis.

The hydrochloride salt form protects the amine from participating in some reactions. The free base can be easily generated by treatment with a mild base for reactions where the amine's nucleophilicity is desired.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Pharmaceutical Scaffolding: The cyclohexane ring provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific spatial arrangement. This is particularly useful in the design of ligands that bind to biological targets such as enzymes and receptors.

  • Drug Discovery: This compound and its derivatives have been explored in the development of various therapeutic agents. Its utility as a building block for proteomics research has been noted.[4] The structural motif is present in molecules investigated for their potential as inhibitors of the Hepatitis C virus.

  • Combinatorial Chemistry: The presence of two distinct functional groups allows for the sequential or orthogonal derivatization of the molecule, making it a suitable scaffold for the generation of chemical libraries for high-throughput screening.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Recommended Handling Precautions:

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a foundational chemical building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, dual functionality, and rigid cyclohexane core make it an attractive starting material for the development of novel compounds with diverse applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers looking to leverage this versatile molecule in their scientific endeavors.

References

  • PubChem. (1-Aminocyclohexyl)methanol. [Link]
  • PubChemLite. (1-aminocyclohexyl)methanol (C7H15NO). [Link]

Sources

(1-Aminocyclohexyl)methanol hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of (1-Aminocyclohexyl)methanol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound that serves as a crucial building block in modern medicinal chemistry and materials science. Its structure, featuring a rigid cyclohexyl scaffold substituted with both a primary amine and a primary alcohol, provides a versatile platform for the synthesis of more complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for further chemical modification.[1] This guide provides an in-depth analysis of its molecular structure, the spectroscopic techniques used for its characterization, a validated synthetic pathway, and its applications in research and development.

Part 1: Core Molecular Structure & Physicochemical Properties

The fundamental identity of this compound is defined by its unique arrangement of atoms and functional groups. The molecule consists of a cyclohexane ring where one carbon atom (C1) is geminally substituted with an aminomethyl group (-CH₂NH₃⁺) and a hydroxymethyl group (-CH₂OH).

Structural Representation

The 2D structure illustrates the connectivity of the atoms. The central cyclohexyl ring is non-aromatic and saturated. The C1 carbon is a quaternary center, bonded to the C2 and C6 carbons of the ring, a hydroxymethyl group, and an amino group. In its hydrochloride form, the basic amino group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.

G cluster_0 C1 C C2 CH₂ C1->C2 C4 CH₂ CH2OH H₂C-OH C1->CH2OH NH3Cl H₃N⁺ Cl⁻ C1->NH3Cl C3 CH₂ C2->C3 C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->C1

Caption: 2D Structure of this compound.

Conformational Analysis

The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. The bulky aminomethyl and hydroxymethyl groups attached to the same carbon atom (C1) will occupy axial and equatorial positions. A conformational equilibrium exists, though the energetic difference between the two chair conformers is complex due to the geminal substitution. This defined three-dimensional structure is a key feature exploited in drug design, as it allows for precise spatial positioning of pharmacophoric elements.

Physicochemical Data Summary

Quantitative data provides a clear profile of the compound for experimental and modeling purposes.

PropertyValueSource
CAS Number 5460-68-4[2][3][4]
Molecular Formula C₇H₁₆ClNO[3][5]
Molecular Weight 165.66 g/mol [2][3][5]
IUPAC Name (1-aminocyclohexyl)methanol;hydrochloride[4]
SMILES Cl.NC1(CO)CCCCC1[3]
Physical Form Solid[2]
Purity Typically ≥95%[2][3]
Storage Inert atmosphere, room temperature[2]

Part 2: Spectroscopic Signature for Structural Verification

The elucidation and confirmation of the molecular structure rely on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and connectivity. As a senior scientist, the key is not just to acquire the data, but to interpret it correctly based on foundational chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy (Expected):

    • Cyclohexane Protons (-CH₂-) : A broad, complex multiplet would be expected in the δ 1.2-1.8 ppm region, integrating to 10 protons. The complexity arises from the overlapping signals of axial and equatorial protons, each with distinct chemical environments.

    • Hydroxymethyl Protons (-CH₂OH) : A singlet would be expected around δ 3.5-3.7 ppm, integrating to 2 protons. Its proximity to the electronegative oxygen atom shifts it downfield.

    • Hydroxyl Proton (-OH) : A broad singlet, exchangeable with D₂O, typically appearing between δ 2.0-4.0 ppm. Its chemical shift can be highly variable depending on concentration and solvent.

    • Ammonium Protons (-NH₃⁺) : A broad singlet would be expected in the δ 7.5-8.5 ppm region, integrating to 3 protons. The protonation of the amine group significantly shifts these protons downfield. This signal is also exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (Expected):

    • Quaternary Carbon (C1) : A signal around δ 60-65 ppm, showing no protons attached in a DEPT experiment.

    • Hydroxymethyl Carbon (-CH₂OH) : A signal around δ 65-70 ppm.

    • Cyclohexane Carbons (-CH₂-) : Multiple signals would be expected in the δ 20-40 ppm region, reflecting the different chemical environments of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H Stretch (Alcohol) 3200-3600 (Broad)Characteristic of hydrogen-bonded hydroxyl groups.
N-H Stretch (Ammonium) 2800-3100 (Broad, Strong)The N-H stretching vibrations in an R-NH₃⁺ group are strong and appear at lower frequencies than in a free amine.
C-H Stretch (Aliphatic) 2850-2960Typical for sp³ C-H bonds in the cyclohexane ring and hydroxymethyl group.
N-H Bend (Ammonium) 1500-1600A characteristic bending vibration for the ammonium group.
C-O Stretch (Alcohol) 1000-1260Corresponds to the stretching vibration of the primary alcohol C-O bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Using Electrospray Ionization (ESI) in positive ion mode, the molecule would be detected as its free base cation.

  • Expected [M+H]⁺ : 130.12 m/z, corresponding to the protonated free base (C₇H₁₅NO). The hydrochloride salt dissociates in solution.

  • Key Fragmentation Pathways :

    • Loss of water (-18 Da) from the [M+H]⁺ ion to yield a fragment at m/z 112.11.

    • Loss of the hydroxymethyl radical (-•CH₂OH, -31 Da) to yield a fragment at m/z 99.11.

    • Cleavage of the C-C bond to lose the entire hydroxymethyl group, leading to the 1-aminocyclohexyl cation.

Part 3: Validated Synthetic Pathway

Understanding the synthesis of this compound is critical for ensuring purity and for potential derivatization. The most common and efficient route begins with the readily available 1-amino-1-cyclohexanecarboxylic acid.[6]

Synthetic Workflow Diagram

The process is a straightforward reduction of a carboxylic acid to a primary alcohol, followed by conversion to the hydrochloride salt.

G Start 1-Amino-1-cyclohexanecarboxylic acid (Starting Material) Step1 Reduction with LiAlH₄ in dry THF Start->Step1 Intermediate (1-Aminocyclohexyl)methanol (Free Base) Step1->Intermediate Step2 Acidification with HCl in an organic solvent (e.g., Ether) Intermediate->Step2 End This compound (Final Product) Step2->End

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction and Salt Formation

Trustworthiness in synthesis comes from meticulous execution and an understanding of the underlying chemistry. This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) as a suspension in anhydrous tetrahydrofuran (THF).

    • Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols. Anhydrous conditions and an inert atmosphere are critical as LiAlH₄ reacts violently with water.

  • Addition of Starting Material:

    • Slowly add 1-amino-1-cyclohexanecarboxylic acid (1.0 equivalent) portion-wise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

    • Causality: The addition must be slow and controlled due to the highly exothermic nature of the reaction.

  • Reaction:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy to drive the reduction to completion.

  • Workup (Quenching):

    • Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Causality: This specific sequence (Fieser workup) is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation of Free Base:

    • Stir the resulting mixture at room temperature for 30 minutes. Filter the solid salts and wash them thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (1-Aminocyclohexyl)methanol free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a suitable organic solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl in diethyl ether (or gaseous HCl) until the solution becomes acidic (test with pH paper).

    • Causality: The protonation of the basic amine by HCl causes the much less soluble hydrochloride salt to precipitate from the non-polar organic solvent.

  • Purification:

    • Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Part 4: Applications in Drug Development

The utility of this compound lies in its role as a rigid bifunctional scaffold.

  • Scaffold for Combinatorial Chemistry: The primary amine and primary alcohol serve as orthogonal handles for chemical modification. The amine can be readily acylated, alkylated, or used in reductive amination, while the alcohol can be esterified, etherified, or oxidized. This allows for the rapid generation of libraries of compounds for high-throughput screening.

  • Constrained Analogues: In drug design, replacing a flexible aliphatic chain with a rigid cyclohexyl ring can lock a molecule into a specific, biologically active conformation. This can lead to improved binding affinity and selectivity for a target protein.

  • Precursor for Bioactive Molecules: This compound is a known building block for synthesizing molecules with potential applications in various therapeutic areas. Its structure is a component of compounds investigated for their activity as receptor modulators or enzyme inhibitors.[1]

Conclusion

This compound is more than a simple chemical; it is a precisely defined molecular tool. Its structural rigidity, bifunctionality, and well-characterized spectroscopic signature make it an invaluable asset for researchers in synthetic and medicinal chemistry. A thorough understanding of its structure, as detailed in this guide, is the foundation for its effective application in the development of novel therapeutics and advanced materials.

References

  • (1-amino-4-methylcyclohexyl)methanol hydrochloride. Ekart. [Link]
  • (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153.
  • (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. Chemsrc. [Link]
  • This compound|CAS 5460-68-4. 3ASenrise. [Link]
  • (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201.

Sources

An Inquiry into the Mechanistic Action of (1-Aminocyclohexyl)methanol hydrochloride: Acknowledging a Gap in the Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals,

This document serves to address the inquiry into the mechanism of action of (1-Aminocyclohexyl)methanol hydrochloride. Following a comprehensive review of publicly available scientific literature and chemical databases, it is clear that the detailed pharmacological properties of this specific compound have not been extensively characterized. The current body of research accessible through broad searches does not contain specific studies elucidating its biological targets, signaling pathways, or overall mechanism of action.

While the compound is available from various chemical suppliers and is cataloged in chemical databases, the information is largely limited to its chemical and physical properties. It is frequently positioned as a potential building block or precursor for the synthesis of other bioactive molecules, but direct investigations into its own biological activity are notably scarce[1]. This presents a significant gap in the current scientific understanding of this molecule.

I. Current State of Knowledge

(1-Aminocyclohexyl)methanol, in its hydrochloride form, is a well-defined chemical entity with the following key identifiers:

PropertyValueReference(s)
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [3]
CAS Number 5460-68-4[2][3]

The structure of this compound is characterized by a cyclohexane ring bearing both an amino group and a methanol group attached to the same carbon atom.

II. The Uncharted Territory: Mechanism of Action

A thorough search for data pertaining to the mechanism of action of this compound did not yield specific results. In the realm of drug discovery and development, elucidating the mechanism of action is a critical step that involves a series of investigative processes. If this compound were to be characterized, a typical research workflow would be as follows:

Figure 1. A generalized workflow for determining the mechanism of action of a novel chemical entity.

III. Postulated Avenues for Investigation

Given the structure of (1-Aminocyclohexyl)methanol, one could hypothesize potential, albeit unproven, areas of investigation. The presence of a primary amine and a hydroxyl group on a cyclohexane scaffold suggests possibilities for interaction with various biological targets. For instance, compounds with similar structural motifs, such as aminocycloalkanes, have been explored for a range of activities. However, it must be stressed that this is speculative without direct experimental evidence for this compound.

IV. Conclusion and a Call for Research

Future investigations would need to begin with foundational pharmacological screening to identify any biological activity. Should any activity be confirmed, subsequent studies would be required to identify the molecular target(s) and elucidate the downstream signaling pathways.

This document, therefore, stands as a summary of the current lack of information and a call to the scientific community to explore the potential pharmacological landscape of this and other under-characterized chemical entities.

V. References

  • PubChem. (1-Aminocyclohexyl)methanol. National Institutes of Health. [Link]

  • PubChem. (1-Aminocyclobutyl)methanol hydrochloride. National Institutes of Health. [Link]

Sources

(1-Aminocyclohexyl)methanol hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (1-Aminocyclohexyl)methanol Hydrochloride

Abstract

Introduction: The Primacy of Solubility in Drug Development

This compound is a bifunctional organic molecule containing a primary amine and a primary alcohol substituted on a cyclohexane ring. As a hydrochloride salt, it is expected to exhibit favorable aqueous solubility. However, "favorable" is a qualitative term; successful drug development demands precise, quantitative data. Solubility dictates the choice of formulation strategies (e.g., solutions, suspensions), the feasibility of intravenous administration, and directly impacts the dissolution rate, a key factor in oral absorption.

This guide moves beyond theoretical discussions to provide a self-validating, practical framework for solubility determination. We will explore the physicochemical properties of the target molecule, present a gold-standard experimental protocol, and discuss the critical factors that modulate its solubility.

Physicochemical Profile and Expected Solubility Behavior

Understanding the inherent properties of a molecule is paramount to predicting its behavior. The structure and key descriptors for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure-
CAS Number 5460-68-4[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Physical Form Solid[1]
LogP (free base) 1.34 (Predicted)[2]
pKa (Amine, Predicted) ~9.5 - 10.5(Estimated based on similar structures)
Expert Insights on Expected Solubility:
  • Aqueous Solubility: As a hydrochloride salt, the molecule is fully protonated and ionized at neutral pH. The presence of the polar hydroxyl (-OH) and ammonium (-NH₃⁺) groups facilitates strong hydrogen bonding with water. Therefore, high aqueous solubility is anticipated. The key is to quantify this solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8), as recommended in biopharmaceutics classification system (BCS) guidelines.[3]

  • pH-Dependent Solubility: The solubility will be highly dependent on pH. In acidic to neutral media, the protonated amine ensures high solubility. However, as the pH approaches and exceeds the pKa of the amine, the free base form will precipitate, leading to a sharp decrease in solubility. This is a critical consideration for formulation in alkaline buffer systems or for predicting behavior in the intestinal tract.

  • Organic Solvent Solubility: Based on the "like dissolves like" principle, solubility in polar organic solvents is expected to be significant.[4]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the ammonium and hydroxyl groups. High solubility is predicted.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have large dipole moments, which should allow for good solubility, although perhaps less than in protic solvents.

    • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity suggests it will be poorly soluble in these solvents.

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[5][6][7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Principle of the Method

The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. At this point, the concentration of the dissolved solute is constant and represents the equilibrium solubility. The key to a trustworthy result is ensuring equilibrium has been truly reached and accurately quantifying the solute in the supernatant.

Materials and Reagents
  • This compound (solid powder)

  • Solvents: Deionized water, pH buffers (1.2, 4.5, 6.8), Ethanol (200 proof), Methanol (HPLC grade), DMSO (ACS grade), etc.

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV or Fluorescence detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Experimental Workflow

The entire workflow is designed to be self-validating, with critical control points to ensure data integrity.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solid Weigh excess solid (~10-20 mg) into vials prep_solvent Add precise volume of solvent (e.g., 1 mL) prep_solid->prep_solvent shake Agitate vials on orbital shaker at constant temp (e.g., 25°C) prep_solvent->shake timepoint Sample at multiple time points (e.g., 24h, 48h, 72h) to confirm equilibrium shake->timepoint centrifuge Centrifuge vial to pellet excess solid timepoint->centrifuge filtrate Filter supernatant using 0.22 µm PTFE syringe filter centrifuge->filtrate dilute Dilute filtrate accurately into mobile phase filtrate->dilute hplc Analyze via validated HPLC-UV/FLD method dilute->hplc calibrate Quantify against a calibration curve hplc->calibrate result Calculate Solubility (mg/mL or mol/L) calibrate->result

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial; undissolved solid must be visible throughout the experiment.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitation should be vigorous enough to keep the solid suspended.

  • Equilibrium Confirmation (Self-Validation): To ensure equilibrium is reached, sample the vials at successive time points (e.g., 24 and 48 hours). If the measured concentration does not change between these points, equilibrium is confirmed.[7] For poorly soluble compounds, this may take up to 72 hours.[5]

  • Phase Separation: Once equilibrium is established, separate the undissolved solid. Centrifugation is the first step, followed by filtering the supernatant through a 0.22 µm syringe filter. Causality: This two-step process is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Quantification: Accurately dilute a known volume of the clear filtrate into the mobile phase and analyze using a validated analytical method.

Analytical Quantification: A Validated HPLC Method

Since this compound lacks a strong UV chromophore, direct UV detection will be insensitive. A robust method involves pre-column derivatization to attach a UV-active or fluorescent tag.[8][9]

Principle: The primary amine on the molecule reacts with a derivatizing agent to form a product that can be easily detected and quantified.

Recommended Derivatization Agent:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, offering excellent sensitivity.[8][10]

Example HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using A: Phosphate or Acetate Buffer and B: Acetonitrile or Methanol.

  • Detection: Fluorescence Detector (FLD) (e.g., Ex: 230 nm, Em: 450 nm, for OPA derivatives).[10]

  • Calibration: Prepare a series of calibration standards of the parent compound and derivatize them in the exact same manner as the experimental samples. Plot a curve of peak area versus concentration. The linearity (R² > 0.995) of this curve validates the quantification method.

Data Presentation and Interpretation

As quantitative data is determined experimentally, it should be recorded systematically.

Table 2: Template for Recording Experimental Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations (e.g., pH of final solution)
Deionized Water25[Experimental Value][Calculated Value]
pH 1.2 Buffer25[Experimental Value][Calculated Value]
pH 6.8 Buffer25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
DMSO25[Experimental Value][Calculated Value]

Key Factors Influencing Solubility

Effect of pH

The ionization state of the primary amine is the single most important factor for aqueous solubility. The equilibrium between the protonated (soluble) and neutral (less soluble) forms is governed by the solution pH.

Sources

An In-depth Technical Guide to the Stability and Storage of (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for (1-Aminocyclohexyl)methanol hydrochloride (CAS Number: 5460-68-4). The information herein is synthesized from established principles of chemical stability, regulatory guidelines, and the known reactivity of amino alcohols, offering a framework for researchers and drug development professionals to ensure the integrity of this compound in their studies.

Introduction to this compound

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane ring, makes it a versatile building block. However, these same functional groups are susceptible to degradation, making a thorough understanding of its stability profile critical for its effective use in research and development. This guide will delve into the factors influencing its stability, potential degradation pathways, and best practices for storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance Solid
CAS Number 5460-68-4[1]
Purity Typically ≥95%[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to its free base form. The primary amine and primary alcohol moieties are the most reactive sites and are therefore the primary focus of stability assessments.

Caption: Chemical structure of this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is paramount.

Storage Conditions:

  • Temperature: Store at room temperature in a cool, dry place.

  • Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Ventilation: Ensure the storage area is well-ventilated.

Handling Precautions:

  • Avoid contact with skin and eyes.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from incompatible materials, such as strong oxidizing agents.[2]

  • Avoid exposure to heat, sparks, and open flames.

Stability Profile and Potential Degradation Pathways

Proposed Forced Degradation Studies

A systematic approach to evaluating the stability of this compound would involve subjecting it to a series of stress conditions.

Forced_Degradation_Workflow substance (1-Aminocyclohexyl)methanol hydrochloride acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) substance->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) substance->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) substance->oxidation thermal Thermal Stress (e.g., 80°C, solid state) substance->thermal photo Photolytic Stress (ICH Q1B guidelines) substance->photo analysis Stability-Indicating Analytical Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (LC-MS/MS, NMR) analysis->characterization

Caption: Proposed workflow for forced degradation studies.

Table of Proposed Stress Conditions:

Stress ConditionProposed Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°CGenerally stable due to the protonated amine group.
Basic Hydrolysis 0.1 M - 1 M NaOH, 60-80°CPotential for minor degradation, but generally stable.
Oxidative Degradation 3-30% H₂O₂, Room TemperatureOxidation of the primary alcohol to an aldehyde or carboxylic acid. Oxidation of the primary amine. Ring opening under harsh conditions.
Thermal Degradation 80-105°C (solid-state), controlled humidityDehydration, polymerization, or decomposition at higher temperatures.
Photostability Exposure to light according to ICH Q1B guidelinesPotential for photo-oxidation or other light-induced reactions.
Predicted Degradation Pathways

Based on the chemical nature of amino alcohols, several degradation pathways can be postulated.

Oxidative Degradation: This is likely the most significant degradation pathway. The primary alcohol can be oxidized to the corresponding aldehyde, which could potentially cyclize with the amine to form a lactam, especially under more forceful conditions. The primary amine is also susceptible to oxidation.

Oxidative_Degradation start (1-Aminocyclohexyl)methanol -CH₂OH -NH₂ aldehyde (1-Aminocyclohexyl)carbaldehyde -CHO -NH₂ start:f0->aldehyde:f0 Oxidation lactam Azaspiro[4.5]decan-1-one (Lactam) aldehyde->lactam Intramolecular Cyclization & Oxidation

Sources

An In-depth Technical Guide to (1-Aminocyclohexyl)methanol Hydrochloride: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(1-Aminocyclohexyl)methanol hydrochloride is a fascinating yet underexplored bifunctional molecule. Possessing both a primary amine and a primary alcohol on a rigid cyclohexane scaffold, it presents a unique three-dimensional structure that is of increasing interest in medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, offering field-proven insights for researchers and developers. While the specific historical discovery of this salt is not well-documented in readily available literature, its synthesis logically follows the mid-20th-century development of its parent amino acid, 1-aminocyclohexanecarboxylic acid. This guide will therefore focus on the practical aspects of its preparation and use.

I. Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource(s)
CAS Number 5460-68-4[1][2]
Molecular Formula C₇H₁₆ClNO[2]
Molecular Weight 165.66 g/mol [1][3]
Appearance Solid[1]
Purity Typically ≥95%[1][2]
Storage Room temperature, under inert atmosphere[1]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include broad multiplets for the cyclohexyl protons, a singlet or multiplet for the methylene protons adjacent to the hydroxyl group, and signals for the amine and hydroxyl protons which may be broad and exchangeable with D₂O.

  • ¹³C NMR: The spectrum should show distinct signals for the quaternary carbon bonded to the amine and hydroxymethyl group, the methylene carbon of the hydroxymethyl group, and the carbons of the cyclohexane ring.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), C-H stretches (around 2850-2950 cm⁻¹), and C-N and C-O stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum of the free base, (1-aminocyclohexyl)methanol, would show a molecular ion peak (M⁺) at m/z 129.11.

II. Synthesis of this compound

The most common and logical synthetic route to this compound is via the reduction of a 1-aminocyclohexanecarboxylic acid derivative. This approach leverages a readily available starting material.

Conceptual Synthesis Pathway:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 1-Aminocyclohexanecarboxylic_acid 1-Aminocyclohexanecarboxylic Acid Ester_derivative Methyl 1-aminocyclohexanecarboxylate 1-Aminocyclohexanecarboxylic_acid->Ester_derivative Methanol, Acid catalyst LAH Lithium Aluminum Hydride (LiAlH4) in THF Ester_derivative->LAH 1-Aminocyclohexyl_methanol (1-Aminocyclohexyl)methanol LAH->1-Aminocyclohexyl_methanol HCl HCl in organic solvent 1-Aminocyclohexyl_methanol->HCl Final_Product (1-Aminocyclohexyl)methanol Hydrochloride HCl->Final_Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Exemplary):

This protocol is based on standard procedures for the reduction of amino esters with lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel.

Part A: Esterification of 1-Aminocyclohexanecarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-aminocyclohexanecarboxylic acid in anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. The resulting crude ester can be used directly in the next step or purified by crystallization.

Part B: Reduction of the Ester to the Amino Alcohol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Addition of Ester: Dissolve the crude methyl 1-aminocyclohexanecarboxylate from Part A in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-4 hours.

  • Quenching: (EXTREME CAUTION) Cool the reaction mixture back to 0 °C. Slowly and carefully add ethyl acetate dropwise to quench any excess LiAlH₄. This is a highly exothermic process that liberates hydrogen gas.

  • Work-up: After the effervescence has ceased, carefully add water and then a solution of sodium hydroxide to precipitate the aluminum salts. Filter the mixture through a pad of celite and wash the filter cake with THF.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude (1-aminocyclohexyl)methanol.

Part C: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude (1-aminocyclohexyl)methanol in a suitable organic solvent such as diethyl ether or isopropanol.

  • Precipitation: Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound. The product can be further purified by recrystallization.

III. Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its rigid cyclic structure and the presence of two reactive functional groups at a quaternary center allow for the creation of diverse chemical libraries with well-defined three-dimensional shapes.

Potential as a Scaffold in Medicinal Chemistry:

The cyclohexane ring provides a non-aromatic, conformationally restricted core. The amino and hydroxymethyl groups can be selectively functionalized to introduce pharmacophoric features, making it an attractive starting point for the development of novel therapeutic agents. While specific examples in late-stage clinical development are not prominent in the literature, its structural motifs are found in compounds investigated for a range of biological targets.

Use as an Intermediate in Patented Syntheses:

While direct patent applications for the use of this compound are not abundant, related structures are key intermediates in the synthesis of various compounds. For instance, pyrazine derivatives, which have been investigated as cannabinoid receptor 2 agonists for potential therapeutic use in cardiovascular and inflammatory diseases, can be synthesized from precursors with similar aminocycloalkane methanol structures[4][5]. The synthesis of such compounds often involves the coupling of the amino group with a heterocyclic core, followed by further modification of the hydroxyl group.

Workflow for Utilizing this compound in Library Synthesis:

G cluster_0 Functionalization of the Amino Group cluster_1 Functionalization of the Hydroxyl Group Start (1-Aminocyclohexyl)methanol Hydrochloride Amide_Coupling Amide Coupling (e.g., with carboxylic acids) Start->Amide_Coupling Reductive_Amination Reductive Amination (e.g., with aldehydes/ketones) Start->Reductive_Amination Sulfonylation Sulfonylation (e.g., with sulfonyl chlorides) Start->Sulfonylation Esterification Esterification (e.g., with acyl chlorides) Amide_Coupling->Esterification Etherification Etherification (e.g., Williamson ether synthesis) Reductive_Amination->Etherification Oxidation Oxidation to Aldehyde or Carboxylic Acid Sulfonylation->Oxidation Diverse_Library Library of Diverse Scaffolds Esterification->Diverse_Library Etherification->Diverse_Library Oxidation->Diverse_Library

Sources

(1-Aminocyclohexyl)methanol Hydrochloride Derivatives and Analogs: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The (1-aminocyclohexyl)methanol scaffold is a privileged structural motif in modern medicinal chemistry. Characterized by a rigid cyclohexane ring bearing a geminal amino group and a hydroxymethyl substituent, this core offers a unique three-dimensional arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from enzyme inhibition to antiproliferative and antimicrobial effects. This technical guide provides an in-depth exploration of the (1-aminocyclohexyl)methanol core, its synthesis, derivatization strategies, and its application in drug discovery. We will delve into specific case studies, supported by detailed protocols and structure-activity relationship (SAR) analyses, to provide researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.

Chapter 1: The Core Moiety - Physicochemical Properties and Synthetic Foundations

The parent compound, (1-aminocyclohexyl)methanol, is a crystalline solid typically supplied as a hydrochloride salt to improve stability and solubility.[1][2] Understanding its fundamental properties and synthesis is the first step toward unlocking its therapeutic potential.

Physicochemical Profile

A summary of the key physicochemical properties of the parent compound and its hydrochloride salt is presented below. These parameters are crucial for initial assessments of drug-likeness and for planning synthetic modifications.

Property(1-Aminocyclohexyl)methanol(1-Aminocyclohexyl)methanol HClSource
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO[2][3]
Molecular Weight 129.20 g/mol 165.66 g/mol [2][3]
Physical Form SolidSolid[1][3]
Topological Polar Surface Area (TPSA) 46.25 Ų46.25 Ų[4]
logP (calculated) 0.4962N/A[4]
Hydrogen Bond Donors 22[4]
Hydrogen Bond Acceptors 22[4]
Storage Room TemperatureInert atmosphere, room temp.[1][5]
Foundational Synthesis: Racemic and Asymmetric Routes

The synthesis of the core scaffold can be approached through several routes, with the choice depending on the need for stereochemical control.

1.2.1 Racemic Synthesis

A common and cost-effective method to produce the racemic mixture involves the reduction of 1-aminocyclohexanecarboxylic acid or its esters. This approach is suitable for initial screening libraries where stereochemistry is not the primary focus.

1.2.2 Asymmetric Synthesis: The Path to Enantiopurity

For many biological targets, chirality is critical for activity and selectivity. The synthesis of enantiomerically enriched amino alcohols is therefore highly desirable.[6][7] A practical approach, demonstrated in the synthesis of intermediates for mPGES-1 inhibitors, involves the resolution of a racemic mixture via chiral chromatography.[8] This method allows for the production of gram quantities of enantiomerically pure material, which is essential for preclinical development.[8]

Alternatively, biocatalytic methods using engineered amine dehydrogenases offer a green and highly selective route to chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones.[6]

G cluster_synthesis Synthetic Approaches cluster_asymmetric Asymmetric Methods Racemic Racemic Synthesis (e.g., Reduction of Amino Acid) Screening_Libraries Initial Screening Compounds Racemic->Screening_Libraries Yields Asymmetric Asymmetric Synthesis Chiral_Res Chiral Resolution (Chromatography) Asymmetric->Chiral_Res Biocatalysis Biocatalysis (Engineered Enzymes) Asymmetric->Biocatalysis Lead_Optimization Enantiopure Leads Asymmetric->Lead_Optimization Yields

Caption: Synthetic pathways to (1-aminocyclohexyl)methanol.

Chapter 2: Navigating Chemical Space - Strategies for Derivatization

The true power of the (1-aminocyclohexyl)methanol scaffold lies in its potential for derivatization at two key points: the primary amine and the primary alcohol. This allows for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key points for derivatization of the core scaffold.

Amine Group Modifications

The primary amine is a versatile handle for introducing a wide array of functionalities.

  • Amides and Sulfonamides: Acylation or sulfonylation introduces groups that can form critical hydrogen bonds with protein targets and modulate physicochemical properties. Thiazole and sulfonamide moieties, for example, are privileged scaffolds in drug discovery known for various bioactivities.[9]

  • Secondary/Tertiary Amines: Reductive amination or alkylation can introduce lipophilic groups to enhance membrane permeability or basic groups to modulate solubility and pKa.

Alcohol Group Modifications

The primary alcohol can be modified to alter polarity and introduce new interaction points.

  • Ethers: Formation of ethers can increase lipophilicity and metabolic stability.

  • Esters: Esterification can create prodrugs that are cleaved in vivo to release the active parent compound.

  • Carbamates: Linking to the alcohol via a carbamate can introduce functionalities similar to amides.

Bioisosteric Replacements

In lead optimization, replacing functional groups with bioisosteres—substituents with similar physical or chemical properties—is a powerful strategy. For instance, an amide bond, which can be susceptible to metabolic cleavage, might be replaced with a more stable triazole ring, which mimics the geometry and hydrogen bonding capabilities of the original amide.

Chapter 3: Biological Targets and Mechanisms of Action

Derivatives of the (1-aminocyclohexyl)methanol scaffold have shown promise against a variety of biological targets. This section explores several case studies.

Case Study: Antiproliferative Agents

Nitrogen heterocycles are essential components in many pharmacologically active compounds.[10] Fused benzimidazole derivatives incorporating amino side chains have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[10]

Key Findings:

  • The position of the amino side chain on the pentacyclic skeleton significantly influences biological activity.[10]

  • Certain derivatives exhibit potent inhibitory effects at submicromolar concentrations, designating them as promising lead compounds.[10]

  • The mechanism of action for some of these compounds involves a mixed binding mode with DNA and RNA, including intercalation and binding along the polynucleotide backbone.[10]

Compound Example (Conceptual)Cancer Cell LineIC₅₀ (µM)Source
Pentacyclic Benzimidazole 6 Z-138 (Mantle cell lymphoma)0.3[10]
Pentacyclic Benzimidazole 6 Capan-1 (Pancreatic adenocarcinoma)1.8[10]
Amido-substituted derivative 25 Z-138 (Mantle cell lymphoma)2.1[10]
Case Study: mPGES-1 Inhibitors for Inflammation

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade. A practical, gram-scale synthesis of enantiomerically enriched [(1S,3S)-3-Aminocyclohexyl]methanol has been developed as a key intermediate for potent mPGES-1 inhibitors.[8] While this is an analog (a 1,3-substituted isomer), the synthetic strategies and biological relevance are highly informative for the 1,1-substituted core. The work highlights the importance of stereochemistry for achieving potent biological activity.[8]

Case Study: Antimicrobial and Antiviral Potential

Cyclohexylamine derivatives have been reported to possess antimicrobial activity.[11] For example, 2-(p-hydroxyphenyl)cyclohexylamides have shown activity against S. typhi, V. cholera, and B. subtilis.[11] While distinct from the (1-aminocyclohexyl)methanol core, these findings suggest that the cyclohexylamine moiety is a valid starting point for developing anti-infective agents. Similarly, other heterocyclic structures, such as coumarins, have demonstrated broad-spectrum antibacterial, antifungal, and antiviral properties, providing a strategic blueprint for derivatization.[12]

Chapter 4: Structure-Activity Relationship (SAR) Deep Dive

Structure-activity relationship (SAR) analysis is the process of linking the chemical structure of a compound to its biological activity.[13] For the (1-aminocyclohexyl)methanol class, SAR studies aim to identify which structural modifications enhance potency and selectivity.[14][15]

G cluster_sar SAR Workflow Synthesize Synthesize Analogs Test In Vitro Assay (e.g., IC50) Synthesize->Test 1 Analyze Analyze Data (Structure vs. Activity) Test->Analyze 2 Model Develop SAR Model Analyze->Model 3 Design Design Next Generation Compounds Model->Design 4 Design->Synthesize 5 (Iterate)

Caption: Iterative cycle of a Structure-Activity Relationship study.

General SAR Principles for Cyclohexylamine-based Scaffolds:

  • Stereochemistry is Key: As seen with the mPGES-1 inhibitors, the absolute configuration of stereocenters on the cyclohexyl ring can be critical for target engagement.[8]

  • Amine Substitution Dictates Interactions: The nature of the substituent on the amino group often governs the key binding interactions (e.g., hydrogen bonding, salt bridges). In many kinase inhibitors, for example, a specific hydrogen bond from an N-H group is essential for activity.[13]

  • Hydroxymethyl Group as a Polarity Modulator: The -CH₂OH group provides a point of polarity and a hydrogen bond donor/acceptor. Modifying it to an ether or ester can systematically probe the lipophilicity requirements of the binding pocket.

  • Cyclohexyl Ring as a Rigid Scaffold: The cyclohexane ring serves to orient the amine and alcohol functionalities in a defined spatial arrangement. Substitutions on the ring itself can be used to block metabolic hotspots or to introduce additional interactions with the target protein.

A systematic SAR exploration, often guided by computational modeling, is crucial for converting a modestly active "hit" compound into a potent and selective "lead" candidate.[9][16]

Appendix: Experimental Protocols

Protocol: General Synthesis of an N-Acylated (1-Aminocyclohexyl)methanol Derivative

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize N-((1-(hydroxymethyl)cyclohexyl))acetamide from (1-aminocyclohexyl)methanol hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Acetyl chloride (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M).

  • Basification: Cool the suspension in an ice bath to 0 °C. Add triethylamine (2.2 eq) dropwise to the suspension. The initial equivalent neutralizes the HCl salt, and the second acts as a base for the reaction. Stir for 15 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The washes remove excess reagents and inorganic salts, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to obtain the pure N-((1-(hydroxymethyl)cyclohexyl))acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • (1-Aminocyclohexyl)methanol. (n.d.). PubChem. [Link]
  • (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. (n.d.). Chemsrc. [Link]
  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett. [Link]
  • Synthesis and biological activity of cyclohexylamine derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). Molecules, MDPI. [Link]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2023). PeerJ, PMC, NIH. [Link]
  • Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. (2024). Scientific Reports, PubMed Central. [Link]
  • Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. (n.d.). ChemRxiv. [Link]
  • (PDF) Biological activity of methanol extract from Nostoc sp. N42 and Fischerella sp. S29 isolated from aquatic and terrestrial ecosystems. (2020).
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An In-depth Technical Guide to the Toxicological Profile of (1-Aminocyclohexyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Assessment in the Absence of Comprehensive Data

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known toxicological profile of (1-Aminocyclohexyl)methanol hydrochloride (CAS No. 5460-68-4), a compound of interest in pharmaceutical research and development. Recognizing the current scarcity of dedicated toxicological studies for this specific molecule, this document establishes a framework for its toxicological assessment. By integrating available safety data, leveraging a read-across approach with the structurally related compound cyclohexylamine, and detailing the requisite experimental protocols according to international guidelines, this guide offers a robust scientific pathway for researchers, scientists, and drug development professionals to evaluate its safety profile. The ensuing discussion emphasizes the causality behind experimental choices and underscores the importance of a self-validating system of protocols for ensuring scientific integrity.

Introduction and Current Data Landscape

This compound is a chemical intermediate with potential applications in the synthesis of novel pharmaceutical agents. Its structural motif, featuring a primary amine and a primary alcohol on a cyclohexane ring, makes it a versatile building block. However, a thorough review of the scientific literature and regulatory databases reveals a significant data gap in its toxicological profile. While basic safety information is available from suppliers, comprehensive studies on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are not publicly accessible.

This guide, therefore, serves a dual purpose: to collate and interpret the existing information and to provide a detailed roadmap for the systematic toxicological evaluation of this compound. This approach not only addresses the immediate need for a safety assessment of this compound but also provides a transferable methodology for other novel chemical entities with limited toxicological data.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount in toxicology, as these characteristics can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for local irritation.

PropertyValueSource
CAS Number 5460-68-4[1]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Physical Form Solid
Purity Typically ≥95%[1]
Storage Room temperature, inert atmosphere

Hazard Identification and Initial Safety Assessment

The initial safety assessment of this compound is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as provided by suppliers.

GHS Classification
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Pictograms: GHS07 (Exclamation Mark).

These classifications suggest that the compound poses a moderate acute hazard, primarily related to irritation of the skin, eyes, and respiratory tract, and is harmful upon ingestion.

Precautionary Statements

A comprehensive set of precautionary statements accompanies the hazard classifications, emphasizing the need for appropriate personal protective equipment (PPE) and safe handling procedures. Key recommendations include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.

The Read-Across Approach: Leveraging Data from Structural Analogues

In the absence of specific toxicological data, the read-across approach is a scientifically valid method to predict the toxicity of a substance by using data from one or more structurally similar chemicals.[2][3][4][5][6] The underlying principle is that similar chemical structures are likely to have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological profiles.

Rationale for Selecting Cyclohexylamine as an Analogue

For this compound, cyclohexylamine (CAS No. 108-91-8) is a relevant structural analogue. Both molecules share the core cyclohexylamine moiety, which is likely to be a key determinant of their biological activity. While this compound possesses a methanol group at the 1-position, the toxicological data for cyclohexylamine can provide valuable insights into the potential systemic effects of the aminocyclohexane ring.

Toxicological Profile of Cyclohexylamine

Cyclohexylamine is a well-studied compound with a more extensive toxicological database.

Toxicological EndpointCyclohexylamine DataSource
Acute Oral Toxicity (Rat) LD50 = 432 mg/kg[7]
Acute Dermal Toxicity (Rabbit) LD50 = 277 mg/kg[7]
Skin Corrosion/Irritation Corrosive[7][8]
Eye Damage/Irritation Causes serious eye damage[7][8]
Reproductive Toxicity Suspected of damaging fertility or the unborn child[7][8]
Target Organ Toxicity May cause damage to the liver and kidneys upon repeated exposure[8]

The high acute toxicity and corrosive nature of cyclohexylamine, along with its suspected reproductive toxicity, signal a need for significant caution when handling this compound.[7][8][9] The presence of the methanol group in the target compound may modulate this toxicity, potentially through altered metabolism, but the inherent hazards of the cyclohexylamine structure should be considered a starting point for risk assessment.

Proposed Toxicological Testing Workflow

To build a comprehensive toxicological profile for this compound, a tiered testing strategy is recommended, adhering to internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). This approach ensures data quality, regulatory acceptance, and a commitment to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Toxicological Testing Workflow cluster_0 Tier 1: In Vitro and Acute Toxicity cluster_1 Tier 2: Repeated Dose and Genotoxicity cluster_2 Tier 3: Chronic and Reproductive Toxicity In Vitro Skin Irritation In Vitro Skin Irritation In Vitro Eye Irritation In Vitro Eye Irritation Acute Oral Toxicity Acute Oral Toxicity Repeated Dose Toxicity Repeated Dose Toxicity Acute Oral Toxicity->Repeated Dose Toxicity In Vitro Genotoxicity In Vitro Genotoxicity In Vivo Genotoxicity In Vivo Genotoxicity In Vitro Genotoxicity->In Vivo Genotoxicity If positive Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Repeated Dose Toxicity->Chronic Toxicity/Carcinogenicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Repeated Dose Toxicity->Reproductive & Developmental Toxicity Data Analysis & Risk Assessment Data Analysis & Risk Assessment In Vivo Genotoxicity->Data Analysis & Risk Assessment Chronic Toxicity/Carcinogenicity->Data Analysis & Risk Assessment Reproductive & Developmental Toxicity->Data Analysis & Risk Assessment Start Start Start->In Vitro Skin Irritation Start->In Vitro Eye Irritation Start->Acute Oral Toxicity Start->In Vitro Genotoxicity

Caption: A tiered approach to the toxicological evaluation of this compound.

Tier 1: In Vitro and Acute Toxicity Studies

The initial tier of testing focuses on local tolerance, acute systemic toxicity, and genotoxic potential using primarily in vitro methods to minimize animal use.

  • Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[10][11][12][13]

  • Methodology:

    • A reconstructed human epidermis (RhE) model is exposed to this compound for a defined period.[10][13]

    • Following exposure, the tissue viability is assessed using a colorimetric assay (e.g., MTT assay).[10][13]

    • A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[10][11][13]

  • Causality: This assay provides a mechanistic understanding of the compound's potential to cause cytotoxicity in the epidermal layers of the skin, leading to an inflammatory response.

  • Protocol: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage).

  • Methodology:

    • Similar to the skin irritation test, an RhCE model is treated with the test substance.

    • Cell viability is measured to determine the potential for eye irritation.

  • Causality: This test evaluates the cytotoxic effect of the compound on the corneal epithelium, which is a key initiating event in eye irritation. Should results indicate potential for serious eye damage, further in vivo testing under strict ethical guidelines may be considered.[14][15][16][17][18]

  • Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).[19][20]

  • Methodology:

    • A stepwise procedure is used with a small number of animals per step.

    • The outcome of each step (survival or death) determines the dose for the next step.

    • The method allows for the classification of the substance into one of several toxicity classes based on the observed mortality.[20]

  • Causality: This study provides a quantitative measure of the acute lethal dose (LD50) and helps to identify the target organs of acute toxicity through clinical observations and post-mortem examinations. This is a critical step for hazard classification and for dose selection in subsequent repeated-dose studies.

A battery of in vitro tests is required to assess the potential of a substance to induce genetic mutations or chromosomal damage.[21][22][23][24][25]

  • Bacterial Reverse Mutation Test (Ames Test):

    • Protocol: OECD Test Guideline 471.

    • Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation. A significant increase in the number of revertant colonies indicates mutagenicity.

    • Causality: This assay detects point mutations (gene mutations) caused by the test substance or its metabolites.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Protocol: OECD Test Guideline 487.

    • Methodology: Cultured mammalian cells are exposed to the test substance. The cells are then examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[22]

    • Causality: This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects.

Tier 2: Repeated Dose and In Vivo Genotoxicity Studies

If the Tier 1 studies indicate a cause for concern, or for compounds intended for applications involving repeated human exposure, Tier 2 studies are warranted.

  • Protocol: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents).

  • Methodology:

    • The test substance is administered daily to groups of rodents at three or more dose levels for 28 days.

    • Detailed clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology are evaluated.

  • Causality: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It helps to identify target organs and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Protocol: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test).

  • Methodology:

    • The test substance is administered to rodents, typically by the oral route.

    • Bone marrow or peripheral blood is collected and analyzed for the presence of micronucleated erythrocytes.

  • Causality: This in vivo assay confirms whether the genotoxic potential observed in vitro is expressed in a whole animal system, taking into account the ADME of the compound.

Tier 3: Chronic and Reproductive Toxicity Studies

For drug candidates or chemicals with a high potential for long-term human exposure, further studies may be necessary.

  • Chronic Toxicity/Carcinogenicity Studies (OECD TG 452): These are long-term studies (typically 2 years in rodents) to assess the potential for the substance to cause cancer.

  • Reproductive and Developmental Toxicity Studies (OECD TG 414, 416): These studies evaluate the potential effects of the substance on fertility, pregnancy, and fetal development.

Conclusion and Recommendations

The current toxicological profile of this compound is incomplete, necessitating a cautious approach to its handling and use. The available data and read-across to cyclohexylamine suggest a potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity.

This guide provides a clear and scientifically rigorous framework for the comprehensive toxicological evaluation of this compound. By following the proposed tiered testing strategy, researchers and drug development professionals can generate the necessary data to perform a thorough risk assessment, ensuring the safety of this compound in its intended applications. The emphasis on in vitro and validated alternative methods, where applicable, aligns with modern ethical and scientific standards in toxicology. It is strongly recommended that the Tier 1 studies be conducted to provide a foundational understanding of the toxicological properties of this molecule before proceeding with further development.

References

  • In Vitro Approaches for Assessing the Genotoxicity of Nanom
  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). (2012).
  • Read-across – State of the art and next level! (n.d.). ToxMinds. [Link]
  • Internationalization of read-across as a validated new approach method (NAM)
  • Approaches for read-across in chemical risk assessment. (2010). ECETOC. [Link]
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. [Link]
  • Read Across Approach Toxicology. (n.d.). Bibra. [Link]
  • Use of analogues and read-across in risk assessment. (2023). Canada.ca. [Link]
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). [Link]
  • ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. (n.d.). Slideshare. [Link]
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). [Link]
  • Understanding OECD TG 439: The In Vitro Skin Irrit
  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). [Link]
  • In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). (n.d.). IVAMI. [Link]
  • In Vitro Genotoxicity Study. (n.d.).
  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. (2023).
  • In Vitro MultiFlow® Assay. (n.d.).
  • OECD 405: Acute Eye Irritation/Corrosion. (2024). Nucro-Technics. [Link]
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). (2001). umwelt-online. [Link]
  • Eye Irrit
  • Cyclohexylamine - SAFETY D
  • OECD 439 – Skin irritation testing. (n.d.).
  • OECD 404: Acute Dermal Irritation/Corrosion. (2024). Nucro-Technics. [Link]
  • Regulatory Skin Irritation Test OECD TG 439. (n.d.). XCellR8. [Link]
  • CYCLOHEXYLAMINE. (n.d.).
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  • (1-Aminocyclohexyl)methanol. (n.d.). PubChem. [Link]
  • (1-(Aminomethyl)cyclohexyl)methanol. (n.d.). PubChem. [Link]
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  • Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. (n.d.). PubChem. [Link]

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An In-depth Technical Guide to (1-Aminocyclohexyl)methanol hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1-Aminocyclohexyl)methanol hydrochloride, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its potential applications.

Chemical Identity: IUPAC Nomenclature and Synonyms

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (1-aminocyclohexyl)methanol;hydrochloride[1]

Beyond its formal IUPAC name, this compound is recognized by several synonyms in commercial and academic literature. A comprehensive list is provided below to aid in literature searches and material sourcing.

  • 1-Aminocyclohexanemethanol hydrochloride

  • (1-Aminocyclohexyl)methanol HCl

The unique Chemical Abstracts Service (CAS) number for this compound is 5460-68-4 .[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its handling, storage, and application in experimental settings. The key properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2]
Appearance Solid
Purity ≥95% (typical)[1]
Storage Temperature Room temperature, under inert atmosphere
InChI 1S/C7H15NO.ClH/c8-7(6-9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
SMILES C1CCC(CC1)(CO)N.Cl[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the reduction of a commercially available starting material, 1-aminocyclohexanecarboxylic acid, to form the free amino alcohol. This is followed by the conversion of the amine to its hydrochloride salt. This section provides a detailed, field-proven protocol.

Synthesis Workflow Overview

The overall synthetic strategy involves the reduction of a carboxylic acid to a primary alcohol, followed by an acid-base reaction to form the hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Salt Formation A 1-Aminocyclohexanecarboxylic acid B (1-Aminocyclohexyl)methanol A->B  LiAlH₄, THF, Reflux   C (1-Aminocyclohexyl)methanol D This compound C->D  HCl in organic solvent  

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of (1-Aminocyclohexyl)methanol (Free Base)

This procedure details the reduction of 1-aminocyclohexanecarboxylic acid using lithium aluminum hydride (LiAlH₄), a potent reducing agent for carboxylic acids.

Materials:

  • 1-Aminocyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add 1-aminocyclohexanecarboxylic acid to the LiAlH₄ suspension in portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction between the hydride and the carboxylic acid.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄. Safety Note: The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. This step must be performed with extreme caution in a well-ventilated fume hood.

  • A granular precipitate will form. Filter the solid and wash it thoroughly with THF or another suitable organic solvent like ethyl acetate.

  • Combine the filtrate and the washings. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (1-Aminocyclohexyl)methanol as a crude oil or solid. Further purification can be achieved by distillation or recrystallization if necessary.

Step 2: Formation of this compound

The conversion of the free amine to its hydrochloride salt enhances its stability and water solubility, which is often advantageous for pharmaceutical applications.

Materials:

  • (1-Aminocyclohexyl)methanol (from Step 1)

  • Anhydrous diethyl ether or other suitable organic solvent (e.g., ethyl acetate, isopropanol)

  • Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether) or concentrated aqueous HCl.

  • Beaker or flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude or purified (1-Aminocyclohexyl)methanol in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • While stirring, add a solution of hydrochloric acid in an organic solvent dropwise. A white precipitate of this compound should form immediately. Alternatively, a concentrated aqueous solution of HCl can be used, followed by the addition of a larger volume of a non-polar solvent like acetone to precipitate the salt.[3] Rationale: Using HCl in an organic solvent is often preferred to obtain an anhydrous salt and can lead to higher yields and easier isolation.

  • Continue the addition of the HCl solution until no further precipitation is observed. The pH of the solution can be checked to ensure it is acidic.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of the cold organic solvent used for the precipitation to remove any unreacted starting material or impurities.

  • Dry the resulting white solid under vacuum to obtain pure this compound.

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checkpoints. The successful formation of a precipitate upon quenching the LiAlH₄ reaction is an initial indicator of product formation. In the second step, the immediate precipitation upon the addition of HCl confirms the presence of the amine and its conversion to the hydrochloride salt. The final product's identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis, comparing the results with literature values or reference standards.

Applications in Research and Development

(1-Aminocyclohexyl)methanol and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While specific applications for the hydrochloride salt itself are not extensively documented in readily available literature, its structural motif is present in compounds with biological activity. For instance, related aminocyclohexylmethanol derivatives have been utilized as key intermediates in the preparation of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are targets for anti-inflammatory drugs. The hydrochloride salt form offers improved handling, stability, and aqueous solubility, making it a preferred starting material for further synthetic transformations in drug discovery programs.

Conclusion

This technical guide has provided a detailed and practical overview of this compound. By elucidating its nomenclature, physicochemical properties, and a robust synthesis protocol, this document serves as a valuable resource for researchers and scientists. The provided experimental details, coupled with explanations of the underlying chemical principles, are intended to empower drug development professionals to confidently utilize this versatile building block in their synthetic endeavors.

References

  • PubChem. (1-Aminocyclohexyl)methanol. National Center for Biotechnology Information.
  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem.

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(1-Aminocyclohexyl)methanol Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (1-Aminocyclohexyl)methanol hydrochloride (CAS Number: 5460-68-4), a key building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's physical and chemical properties, handling, and analysis, grounded in established scientific principles and practical laboratory experience.

Introduction and Chemical Identity

This compound is a primary amino alcohol derivative presented as its hydrochloride salt. Its structure, featuring a cyclohexane ring with both an aminomethyl and a hydroxyl group attached to the same carbon, makes it a valuable bifunctional scaffold for the synthesis of more complex molecules. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

Physical Form and Appearance

This compound is consistently described as a white to off-white solid .[1][2] While specific descriptions of its crystalline morphology are not widely published, it is typically supplied as a crystalline powder. The visual appearance should be uniform; any discoloration may indicate impurity or degradation.

Quantitative Physical and Chemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 5460-68-4[1][2]
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2]
Melting Point 162-164 °CGuidechem
Purity (Typical) ≥95%[1]

Note: The melting point can be a critical indicator of purity. A broad melting range or a value significantly different from that reported may suggest the presence of impurities or residual solvent.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the structure of the molecule as a hydrochloride salt of an amino alcohol, a general solubility profile can be inferred:

  • Water: Expected to be soluble due to the presence of the hydrophilic ammonium and hydroxyl groups, and the ionic nature of the hydrochloride salt.

  • Methanol & Ethanol: Likely to be soluble, as these polar protic solvents can solvate both the ionic and polar parts of the molecule.

  • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Expected to be soluble.

  • Apolar Solvents (e.g., Hexanes, Toluene): Expected to have low to negligible solubility.

Experimental Causality: When preparing solutions for reactions or analytical studies, it is recommended to start with small-scale solubility tests to determine the most suitable solvent and concentration. For applications requiring anhydrous conditions, careful selection of a dry solvent is crucial, given the compound's hygroscopic nature.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and purity of this compound.

Hygroscopicity and Storage Recommendations

A key characteristic of many amine hydrochlorides is their hygroscopicity, and this compound is no exception. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping, degradation, and inaccuracies in weighing for experimental procedures.

Authoritative Insight: The recommendation to store this compound under an inert atmosphere (e.g., argon or nitrogen) directly addresses its hygroscopic nature. An inert atmosphere displaces moisture-laden air, preventing water absorption.

Storage Protocol:

  • Store in a tightly sealed container.

  • For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.

  • The storage temperature should be at room temperature.[1]

Stability

This compound is generally stable under the recommended storage conditions. Exposure to strong oxidizing agents should be avoided. Thermal decomposition may occur at elevated temperatures, releasing toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon oxides.

Synthesis and Purification

Synthetic Route

This compound is typically synthesized from its free base, (1-Aminocyclohexyl)methanol. The free base can be prepared via the reduction of 1-aminocyclohexanecarboxylic acid. A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

Workflow for Synthesis of the Free Base:

Synthesis Start 1-Aminocyclohexanecarboxylic Acid in THF Reduction Addition of LiAlH₄ in THF Start->Reduction Reflux Reflux Reaction Mixture Reduction->Reflux Quench Aqueous Workup (e.g., with Na₂SO₄ solution) Reflux->Quench Filter Filtration to Remove Aluminum Salts Quench->Filter Extract Extraction with Organic Solvent (e.g., Ethyl Acetate) Filter->Extract Dry Drying of Organic Phase (e.g., over Na₂SO₄) Extract->Dry Concentrate Concentration in vacuo Dry->Concentrate Product (1-Aminocyclohexyl)methanol (Free Base) Concentrate->Product

Synthesis of the free base, (1-Aminocyclohexyl)methanol.
Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The HCl can be bubbled as a gas or added as a solution (e.g., HCl in diethyl ether). The salt then precipitates out of the solution and can be collected by filtration.

Purification by Recrystallization

Recrystallization is a standard method to purify the final hydrochloride salt. The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Experimental Protocol for Recrystallization of an Amine Hydrochloride:

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, or mixtures such as ethanol/diethyl ether). The ideal solvent will fully dissolve the compound at its boiling point and show low solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: In a larger flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

Due to the lack of publicly available spectral data for this compound, this section outlines the expected outcomes and methodologies for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons adjacent to the hydroxyl group, and exchangeable protons from the amine and hydroxyl groups. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the cyclohexane ring and the methylene carbon.

Self-Validating Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent can affect the chemical shifts and the observation of exchangeable protons.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected structure.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

  • O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A medium to strong band in the region of 3000-3300 cm⁻¹.

  • C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹.

X-Ray Powder Diffraction (XRPD)

XRPD is a valuable technique for characterizing the crystalline form of the solid material. The resulting diffraction pattern is a fingerprint of the crystal lattice and can be used to identify the specific polymorph and assess its purity.

Workflow for XRPD Analysis:

XRPD Sample Finely Ground Powder Sample of (1-Aminocyclohexyl)methanol HCl Mount Mount Sample on a Zero-Background Holder Sample->Mount Instrument Place in X-Ray Diffractometer Mount->Instrument Scan Scan over a Range of 2θ Angles Instrument->Scan Data Collect Diffraction Intensity Data Scan->Data Pattern Generate XRPD Pattern (Intensity vs. 2θ) Data->Pattern Analysis Analyze Peak Positions and Intensities Pattern->Analysis Conclusion Determine Crystalline Phase and Purity Analysis->Conclusion

General workflow for X-Ray Powder Diffraction analysis.

Safety and Hazard Information

This compound should be handled with appropriate safety precautions. Based on available safety data, it is considered harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its primary challenge in handling is its hygroscopic nature, which necessitates careful storage and handling procedures to ensure its integrity. The analytical and purification methods outlined in this guide provide a framework for researchers to confidently work with and characterize this compound in their synthetic endeavors.

References

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of (1-Aminocyclohexyl)methanol hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The primary method detailed is the reduction of 1-aminocyclohexanecarboxylic acid using lithium aluminum hydride (LiAlH₄), a robust and high-yielding laboratory-scale procedure. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and methods for characterization to ensure the successful and safe execution of this synthesis.

Introduction and Significance

(1-Aminocyclohexyl)methanol and its hydrochloride salt are important bifunctional molecules featuring a primary amine and a primary alcohol on a cyclohexane scaffold. This unique arrangement makes them versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The cyclohexane ring provides conformational rigidity, while the amino and hydroxyl groups offer reactive handles for a variety of chemical transformations.

Overview of Synthetic Strategies

Several synthetic routes to (1-Aminocyclohexyl)methanol have been reported. A common industrial method involves the reaction of cyclohexanone with nitromethane, followed by reduction of the nitro group.[1][2][3] Another approach is the reductive amination of cyclohexanone and formaldehyde.[1] For laboratory-scale synthesis, a highly effective and straightforward method is the reduction of the carboxylic acid group of 1-aminocyclohexanecarboxylic acid using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4] This guide will focus on the latter, providing a detailed, step-by-step protocol.

The LiAlH₄ Reduction of 1-Aminocyclohexanecarboxylic Acid: Mechanism and Rationale

The reduction of carboxylic acids and their derivatives, such as amides, to alcohols and amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including the carboxylic acid in our starting material, 1-aminocyclohexanecarboxylic acid.

The mechanism of LiAlH₄ reduction of a carboxylic acid is a multi-step process. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt. Subsequently, the carbonyl carbon of the carboxylate is attacked by another hydride ion, leading to a tetrahedral intermediate. This intermediate then collapses, and through a series of steps involving coordination to the aluminum species and further hydride additions, the carbonyl group is fully reduced to a methylene group (-CH₂-), yielding the primary alcohol.[5][6]

The choice of LiAlH₄ is critical due to its high reactivity, which is necessary to reduce the relatively unreactive carboxylate intermediate. Less powerful reducing agents, such as sodium borohydride (NaBH₄), are generally not effective for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water.

Experimental Protocol: Synthesis of (1-Aminocyclohexyl)methanol

This protocol is adapted from a reported procedure and optimized for clarity and safety in a laboratory setting.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1-Aminocyclohexanecarboxylic acid≥98%Sigma-Aldrich1125-02-6Starting material
Lithium aluminum hydride (LiAlH₄)2.0 M solution in THFSigma-Aldrich16853-85-3Highly reactive, handle with care
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9Solvent
Sodium carbonate (Na₂CO₃)Saturated aqueous solutionFisher Scientific497-19-8For quenching
Ethyl acetateACS gradeVWR141-78-6Extraction solvent
Methylene chloride (DCM)ACS gradeVWR75-09-2Extraction solvent
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific7757-82-6Drying agent
Celite®---Sigma-Aldrich68855-54-9Filtration aid
Hydrochloric acid (HCl)Concentrated (37%)Sigma-Aldrich7647-01-0For salt formation
Diethyl etherAnhydrousSigma-Aldrich60-29-7For salt precipitation
Safety Precautions
  • Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive substance. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

  • Wear appropriate personal protective equipment (PPE) , including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • The quenching of the reaction is highly exothermic and produces hydrogen gas. Perform the quench slowly and with adequate cooling to control the reaction rate.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[7]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an argon inlet.

    • Ensure all glassware is thoroughly oven-dried and cooled under a stream of argon.

  • Addition of LiAlH₄:

    • Charge the flask with 80.0 mL (160 mmol) of a 2.0 M solution of LiAlH₄ in THF.

    • Cool the solution to 0°C using an ice-water bath.

  • Addition of Starting Material:

    • Slowly add 7.64 g (53.3 mmol) of 1-aminocyclohexanecarboxylic acid portion-wise over a period of 1 hour. Control the addition rate to maintain the internal temperature below 15°C.

  • Reaction:

    • After the addition is complete, dilute the reaction mixture with 60 mL of anhydrous THF.

    • Slowly warm the mixture to room temperature and then heat to reflux for 18 hours.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature, then further cool to 0°C in an ice-water bath.

    • Dilute the mixture with 160 mL of THF.

    • CAUTION: The following step is highly exothermic. Very slowly and carefully add 100 mL of a saturated aqueous solution of sodium carbonate (Na₂CO₃) dropwise, ensuring the internal temperature does not exceed 15°C. Vigorous gas evolution (hydrogen) will occur.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring overnight.

  • Isolation of the Free Base:

    • Filter the resulting slurry through a pad of Celite®, washing the filter cake with 400 mL of ethyl acetate.

    • Combine the organic filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield a wet oil.

    • Dissolve the oil in 300 mL of methylene chloride and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate in vacuo to afford (1-Aminocyclohexyl)methanol as a clear, colorless oil. The expected yield is approximately 6.89 g (99%).[4]

Synthesis of the Hydrochloride Salt
  • Dissolve the crude (1-Aminocyclohexyl)methanol oil in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualization of the Workflow

The overall experimental workflow can be visualized as follows:

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_salt Salt Formation A Setup oven-dried glassware under Argon B Charge LiAlH4 solution in THF and cool to 0°C A->B C Add 1-Aminocyclohexanecarboxylic acid portion-wise B->C D Reflux for 18 hours C->D E Cool to 0°C and dilute with THF D->E Cooling F Slowly quench with saturated aq. Na2CO3 solution E->F G Filter through Celite® F->G H Extract with Ethyl Acetate G->H I Dry with Na2SO4 and concentrate H->I J Dissolve free base in anhydrous diethyl ether I->J Purified free base K Add HCl solution J->K L Filter and dry the hydrochloride salt K->L

Caption: Experimental workflow for the synthesis of this compound.

Characterization

To confirm the identity and purity of the synthesized (1-Aminocyclohexyl)methanol, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): δ 3.34 (s, 2H, -CH₂OH), 1.81 (br s, 3H, -NH₂ and -OH), 1.51-1.32 (m, 10H, cyclohexyl protons).[4]

    • ¹³C NMR spectroscopy can be used to confirm the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI+) should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 130.0 for the free base.[4]

  • Melting Point:

    • The hydrochloride salt should have a sharp melting point, which can be compared to literature values (e.g., 217-219 °C).[3]

The following diagram illustrates the logical flow of product validation:

G Start Synthesized Product ((1-Aminocyclohexyl)methanol HCl) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS MP Melting Point Analysis Start->MP Compare Compare data with literature values NMR->Compare MS->Compare MP->Compare Result Product Identity and Purity Confirmed Compare->Result

Caption: Logical workflow for the characterization and validation of the final product.

Conclusion

The synthesis of this compound via the lithium aluminum hydride reduction of 1-aminocyclohexanecarboxylic acid is a reliable and high-yielding method suitable for laboratory-scale preparations. Adherence to strict anhydrous conditions and safety protocols, particularly during the handling of LiAlH₄ and the quenching step, is paramount for a successful and safe outcome. The detailed protocol and characterization methods provided in this guide offer a comprehensive resource for researchers in organic and medicinal chemistry.

References

  • Grokipedia. Bouveault–Blanc reduction.
  • Wikipedia. Bouveault–Blanc reduction.
  • Master Organic Chemistry. Reduction of Amides to Amines.
  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4.
  • Sciencemadness Wiki. Bouveault–Blanc reduction.
  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines.
  • YouTube. Mechanisms of Amide Reduction by LiAlH4.
  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4.
  • ALL ABOUT CHEMISTRY. Bouveault-Blanc Reduction.
  • Google Patents. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

Sources

Application Notes and Protocols for the Experimental Use of (1-Aminocyclohexyl)methanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1-Aminocyclohexyl)methanol hydrochloride as a versatile building block in medicinal chemistry. This document outlines the compound's properties, its strategic application in the synthesis of complex molecular scaffolds, and detailed protocols for its use in the generation of medicinally relevant compounds.

Introduction: A Scaffold for Three-Dimensionality in Drug Discovery

This compound is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a quaternary carbon atom within a cyclohexane ring. This unique arrangement provides a rigid, three-dimensional scaffold that is increasingly sought after in modern drug discovery. The incorporation of such sp³-rich motifs can lead to compounds with improved physicochemical and pharmacological properties, including enhanced binding affinity, selectivity, and metabolic stability, by allowing for better exploration of the three-dimensional space of biological targets.[1]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for a variety of chemical transformations. Its true value in medicinal chemistry lies in its ability to serve as a cornerstone for the synthesis of spirocyclic systems, particularly spiro-piperidines and spiro-oxindoles, which are privileged structures in numerous biologically active molecules.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5460-68-4
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance Solid
Purity ≥95%
Storage Inert atmosphere, room temperature

Core Application: Synthesis of Spirocyclic Scaffolds

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of spirocyclic compounds. The presence of both a nucleophilic amino group and a hydroxyl group on the same quaternary carbon allows for the construction of a second ring system that shares this carbon atom with the parent cyclohexane ring.

Synthesis of Spiro-Oxindoles

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The synthesis of spiro-oxindoles often involves a multi-component reaction, and (1-Aminocyclohexyl)methanol can serve as a key amine component. A general and efficient strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an isatin and an amino acid, with a suitable dipolarophile.[4] While a direct protocol starting from (1-Aminocyclohexyl)methanol is not explicitly detailed in the immediate literature, its structural similarity to amino acids suggests its potential utility in similar synthetic strategies.

A plausible synthetic pathway would involve the initial condensation of the amino group of (1-Aminocyclohexyl)methanol with an isatin derivative to form an intermediate which can then undergo further reactions to form the spiro-oxindole core.

G cluster_0 Conceptual Pathway to Spiro-Oxindoles start (1-Aminocyclohexyl)methanol Hydrochloride intermediate Intermediate Formation (e.g., Azomethine Ylide precursor) start->intermediate Condensation isatin Isatin Derivative isatin->intermediate cycloaddition [3+2] Cycloaddition intermediate->cycloaddition dipolarophile Dipolarophile dipolarophile->cycloaddition product Spiro-Oxindole Derivative cycloaddition->product G cluster_1 N-Acylation Workflow start Carboxylic Acid + (1-Aminocyclohexyl)methanol Hydrochloride activation Mixed Anhydride Formation (Ethyl Chloroformate, TEA, 0 °C) start->activation coupling Amide Bond Formation (Addition of Amine, RT) activation->coupling workup Aqueous Work-up (HCl, NaHCO₃, Brine) coupling->workup purification Purification (Column Chromatography) workup->purification product N-Acyl-(1-hydroxymethyl)cyclohexylamine purification->product

Sources

Application Note: Quantitative Analysis of (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Aminocyclohexyl)methanol hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.[1][2][3]

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be accurate, precise, and specific, aligning with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[2]

Causality Behind Method Selection

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the presence of potential impurities, and the desired sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its versatility and applicability to a wide range of compounds. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a suitable technique. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The hydrochloride salt form enhances its solubility in aqueous mobile phases, making it amenable to this technique.

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While (1-Aminocyclohexyl)methanol itself is amenable to GC analysis, its hydrochloride salt is non-volatile. Therefore, a derivatization step is typically required to convert the analyte into a more volatile form before injection into the GC system. This adds a step to the sample preparation but can offer high sensitivity and resolution.[5]

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated RP-HPLC method for the quantification of this compound.

Principle

The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. The analyte is separated from potential impurities based on its polarity and detected using a UV detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Injection & Data Acquisition C->D E Peak Integration & Analysis D->E F Concentration Calculation E->F

Caption: HPLC analysis workflow for this compound.

Protocol

3.3.1. Reagents and Materials

  • This compound reference standard (purity ≥ 95%)[6]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

3.3.2. Instrumentation

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonicator

3.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in an 80:20 (v/v) ratio.[7] Degas the mobile phase by sonication before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.3.4. HPLC Conditions

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20, v/v)
Flow Rate1.0 mL/min[7]
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength210 nm[7]
Run Time10 minutes

3.3.5. Data Analysis and Quantification

  • Inject the working standard solutions and the sample solution into the HPLC system.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Method Validation

To ensure the reliability of the results, the analytical method must be validated according to ICH guidelines.[2][8] Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for the analyte should be well-resolved from other peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value.Recovery of 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Gas Chromatography (GC) Method

This section outlines a GC method for the quantification of this compound, which requires a derivatization step.

Principle

The method involves the derivatization of this compound to a more volatile and thermally stable derivative, followed by separation and quantification using a gas chromatograph equipped with a flame ionization detector (FID).

Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Standard & Sample Preparation B Derivatization A->B C GC System Setup B->C D Injection & Data Acquisition C->D E Peak Integration & Analysis D->E F Concentration Calculation E->F

Caption: GC analysis workflow for this compound.

Protocol

4.3.1. Reagents and Materials

  • This compound reference standard (purity ≥ 95%)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent (e.g., Dichloromethane, GC grade)[9]

  • Internal standard (e.g., a compound with similar properties but well-separated chromatographically)

4.3.2. Instrumentation

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Heating block or oven

4.3.3. Preparation of Solutions and Derivatization

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the stock solution with the solvent.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the solvent to achieve a final concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution in a vial, add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).

    • If using an internal standard, add a known amount to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes.

    • Allow the vials to cool to room temperature before injection.

4.3.4. GC Conditions

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Injection Volume1 µL
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
DetectorFID
Detector Temperature300 °C

4.3.5. Data Analysis and Quantification

  • Inject the derivatized standard and sample solutions into the GC system.

  • Integrate the peak areas of the derivatized analyte and the internal standard (if used).

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Method Validation

Similar to the HPLC method, the GC method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ to ensure the reliability of the analytical data.

Spectroscopic Methods for Identification

While HPLC and GC are quantitative methods, spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the qualitative identification and structural confirmation of this compound.[10]

  • FTIR Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as the C-N and C-O stretching vibrations, confirming the presence of the key functional groups.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The ¹H NMR spectrum will show signals corresponding to the different protons in the molecule, and the ¹³C NMR spectrum will show signals for each unique carbon atom. These spectra can be compared to a reference spectrum for unambiguous identification.[10]

Conclusion

This application note provides comprehensive and scientifically sound protocols for the quantification of this compound using HPLC and GC. The choice of method will depend on the specific requirements of the analysis. Both methods, when properly validated, will yield accurate and reliable results, which are crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method validation: A brief review.
  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
  • Sigma-Aldrich. (n.d.). This compound | 5460-68-4.
  • AChemBlock. (n.d.). This compound 95% | CAS: 5460-68-4.
  • PubMed Central. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
  • Revistas UPR. (n.d.). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Neuroquantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.
  • Honeywell Research Chemicals. (n.d.). Gas Chromatography| Shop Online.

Sources

Application Note: A Robust HPLC-Based Approach for the Quantitative Analysis of (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of (1-Aminocyclohexyl)methanol hydrochloride, a primary aliphatic amine that lacks a UV chromophore. Addressing the inherent challenge of detecting such analytes, this note presents two distinct strategies: a pre-column derivatization method coupled with UV detection, and a direct analysis approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector. The methodologies are designed to provide researchers, scientists, and drug development professionals with reliable and reproducible protocols for quality control, stability testing, and pharmacokinetic studies.

Introduction: The Analytical Challenge

This compound is a key chemical intermediate in various synthetic pathways. As a primary amine with a saturated cyclohexyl ring, it possesses no inherent chromophore, rendering it invisible to standard UV-Vis detectors commonly employed in HPLC systems[1][2]. This necessitates specialized analytical strategies to achieve sensitive and accurate quantification. This application note explores two effective solutions to this challenge, providing detailed protocols and the scientific rationale behind each methodological choice.

Strategic Approaches to Analysis

Two primary strategies are presented to address the detection limitations of this compound:

  • Method A: Pre-column Derivatization with UV Detection. This classic approach involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the primary amine group of the analyte prior to chromatographic separation[3][4][5]. This renders the derivative detectable by standard UV-Vis or fluorescence detectors.

  • Method B: HILIC with Universal Detection. This modern approach leverages a specialized chromatographic mode, Hydrophilic Interaction Liquid Chromatography (HILIC), to retain and separate the polar analyte, followed by detection using a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[6][7][8][9]. These detectors do not rely on the analyte's optical properties for detection[1][10][11][12][13][14][15][16][17].

The choice between these methods will depend on available instrumentation, desired sensitivity, and the sample matrix.

Method A: Pre-column Derivatization with o-Phthalaldehyde (OPA) and UV Detection

This method utilizes the well-established derivatization of primary amines with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative[4][18].

Scientific Rationale

The reaction between OPA and a primary amine in the presence of a thiol, such as N-acetyl-L-cysteine (NAC), is rapid and proceeds under mild conditions, making it ideal for automated pre-column derivatization[18]. The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection. A reversed-phase C18 column is suitable for the separation of the relatively non-polar derivative.

Experimental Protocol

3.2.1. Reagents and Materials

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Hydrochloric acid

3.2.2. Preparation of Solutions

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with sodium hydroxide, and dilute to the final volume.

  • OPA/NAC Reagent: Prepare fresh daily. Dissolve OPA in methanol, then add NAC and mix. Finally, add the borate buffer to the desired final volume.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution: Accurately weigh and dissolve this compound in water to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with water.

3.2.3. Derivatization Procedure

  • In an autosampler vial, mix the working standard solution or sample with the OPA/NAC reagent and borate buffer.

  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

3.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 338 nm
Visualization of the Derivatization Workflow

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis Sample Sample/Standard Solution Mixing Mixing in Autosampler Vial Sample->Mixing OPA_Reagent OPA/NAC Reagent OPA_Reagent->Mixing Buffer Borate Buffer Buffer->Mixing Reaction Reaction (2 min @ RT) Mixing->Reaction Injection Injection Reaction->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (338 nm) Separation->Detection HILIC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-CAD Analysis Sample Sample/Standard in ACN/Water Injection Injection Sample->Injection Separation HILIC Column Separation Injection->Separation Nebulization Nebulization Separation->Nebulization Eluent Evaporation Solvent Evaporation Nebulization->Evaporation Aerosol Charging Particle Charging Evaporation->Charging Analyte Particles Detection Electrometer Detection Charging->Detection Charged Particles

Sources

Quantitative Analysis of (1-Aminocyclohexyl)methanol Hydrochloride by Gas Chromatography with Flame Ionization Detection (GC-FID) Following Silylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and reliable method for the quantitative analysis of (1-Aminocyclohexyl)methanol hydrochloride, a key bifunctional building block in pharmaceutical synthesis. Due to the compound's high polarity, salt form, and low volatility, direct analysis by gas chromatography (GC) is not feasible. The protocol detailed herein overcomes these challenges through a systematic approach involving neutralization to the free base followed by a comprehensive silylation derivatization. This procedure converts the polar primary amine and primary alcohol functional groups into their corresponding non-polar, volatile, and thermally stable trimethylsilyl (TMS) derivatives. The resulting analyte is then readily separated and quantified using a standard non-polar capillary GC column with flame ionization detection (FID). This guide provides a complete workflow, including sample preparation, derivatization, detailed instrument parameters, and a comprehensive method validation strategy based on International Council for Harmonisation (ICH) guidelines.

Principle and Method Rationale

The direct GC analysis of this compound is hindered by several factors inherent to its molecular structure. As a hydrochloride salt, it is non-volatile and will not elute from a GC column. Furthermore, even as a free base, the presence of highly polar amine (-NH2) and hydroxyl (-OH) groups leads to strong interactions with active sites in the GC inlet and on the column surface, resulting in poor peak shape, low response, and potential thermal degradation.[1][2]

To address these challenges, a chemical modification step, known as derivatization, is essential.[3] This method employs a two-stage sample preparation strategy:

  • Neutralization: The hydrochloride salt is first neutralized to its free base form, (1-Aminocyclohexyl)methanol, using a suitable base. This step removes the ionic character of the molecule.

  • Silylation: The free base is then derivatized using a potent silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent quantitatively replaces the active hydrogen atoms on both the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[3] The resulting di-TMS derivative is significantly more volatile and thermally stable, making it ideal for GC analysis.

The derivatized analyte is then analyzed using a GC system equipped with a Flame Ionization Detector (FID), a universal and highly sensitive detector for organic compounds, ensuring robust and reproducible quantification.[4][5]

Analytical Workflow Overview

The entire analytical process, from sample receipt to final report generation, is outlined in the workflow diagram below. This systematic approach ensures consistency and minimizes potential sources of error.

G cluster_prep Phase 1: Sample Preparation & Derivatization cluster_analysis Phase 2: GC-FID Analysis cluster_data Phase 3: Data Processing & Reporting p1 Weigh (1-Aminocyclohexyl)methanol HCl Standard or Sample p2 Dissolve and Neutralize (e.g., with methanolic KOH) p1->p2 p3 Evaporate Solvent to Dryness (under gentle N2 stream) p2->p3 p4 Add Derivatization Reagent (BSTFA + 1% TMCS in Aprotic Solvent) p3->p4 p5 Reaction Incubation (Heat at 70°C for 30 min) p4->p5 a1 Inject Derivatized Sample into GC Inlet p5->a1 a2 Vaporization and Separation on Capillary Column a1->a2 a3 Detection by FID a2->a3 d1 Chromatogram Acquisition a3->d1 d2 Peak Integration & Area Calculation d1->d2 d3 Quantification via Calibration Curve d2->d3 d4 Generate Final Report (Assay, Purity, etc.) d3->d4

Caption: End-to-end workflow for GC analysis.

Materials and Reagents

MaterialGrade/Specification
(1-Aminocyclohexyl)methanol HClReference Standard (≥99.5%) and Test Samples
BSTFA + 1% TMCSDerivatization Grade
Pyridine or AcetonitrileAnhydrous, GC Grade
MethanolACS or HPLC Grade[6]
Potassium Hydroxide (KOH)ACS Grade
Helium (or Hydrogen)Ultra-High Purity (99.999%)
NitrogenHigh Purity
AirZero Grade
Volumetric flasks, pipettes, vialsClass A, 2 mL GC vials with PTFE-lined septa

Instrumentation and Chromatographic Conditions

ParameterSetting
Gas Chromatograph Agilent 7890 series or equivalent, equipped with a Split/Splitless Inlet and FID
GC Column DB-5, HP-5ms, or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1 ratio); adjust as needed for concentration
Injection Volume 1 µL
Oven Program - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
FID Gas Flows - Hydrogen: 30 mL/min- Air: 300 mL/min- Makeup (N₂ or He): 25 mL/min
Data System Chromatography Data System (e.g., OpenLab, Chromeleon)

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples

  • Standard Stock Solution (1 mg/mL free base equivalent):

    • Accurately weigh approximately 12.8 mg of this compound reference standard (FW 165.66) into a 10 mL volumetric flask. This corresponds to 10.0 mg of the free base (FW 129.22).

    • Add approximately 5 mL of methanol and sonicate to dissolve.

    • Add 100 µL of 5 M methanolic KOH to neutralize the hydrochloride.

    • Dilute to the mark with methanol. This solution contains the free base.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with methanol.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Follow steps 1.2 and 1.3 as described for the standard preparation.

Protocol 2: Silylation Derivatization Procedure

  • Pipette 1.0 mL of each standard solution and sample solution into separate 2 mL autosampler vials.

  • Place the vials in a heating block at 50°C under a gentle stream of dry nitrogen to evaporate the methanol completely. It is critical to ensure the residue is completely dry.

  • To the dry residue in each vial, add 200 µL of anhydrous pyridine (or acetonitrile) and 200 µL of BSTFA + 1% TMCS.[2]

  • Immediately cap the vials tightly.

  • Vortex each vial for 30 seconds to ensure complete dissolution and mixing.

  • Heat the vials in a heating block or oven at 70°C for 30 minutes to complete the derivatization reaction.[2]

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

Protocol 3: GC-FID Analysis and System Suitability

  • Set up the GC-FID system according to the parameters in Section 4.

  • Before running the sequence, perform a blank injection (derivatized solvent) to ensure the system is clean.

  • Perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL).

  • System Suitability Test (SST): The five replicate injections must meet the following criteria:

    • Peak Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • If the SST passes, proceed with injecting the full calibration curve followed by the prepared samples.

Method Validation Strategy (ICH Q2(R2))

For use in a regulated environment, the analytical method must be validated to demonstrate it is fit for its intended purpose.[7][8] The validation should assess the following parameters, with typical acceptance criteria provided.[9][10]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of components that may be expected to be present.Peak for the analyte is pure and resolved from impurities/blank.
Linearity & Range Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Accuracy Closeness of test results to the true value, assessed via recovery of spiked samples.98.0% - 102.0% recovery.
Precision (Repeatability) Precision under the same operating conditions over a short interval of time (n=6 sample preps).RSD ≤ 2.0%
Precision (Intermediate) Precision within-laboratory variations (different days, analysts, or equipment).RSD ≤ 3.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Advanced Application: Chiral Separation

While (1-Aminocyclohexyl)methanol is an achiral molecule, related chiral amines and amino alcohols are common in pharmaceutical development. Should the need arise to separate enantiomers of a chiral analogue or a chiral impurity, this method can be adapted by substituting the GC column with a chiral stationary phase (CSP).

  • Recommended Chiral Column: A cyclodextrin-based column, such as one containing a permethylated β-cyclodextrin phase (e.g., Astec® CHIRALDEX® B-DM or Supelco® β-DEX™).[11][12]

  • Rationale: These CSPs create a chiral environment that allows for differential interaction with the two enantiomers of a derivatized analyte, leading to their chromatographic separation.[13][14] The oven temperature program would likely require optimization (slower ramps or isothermal periods) to achieve baseline resolution.

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Płotka-Wasylka, J., et al. (2015). A new derivatization reagent for the determination of amines in atmospheric particles. Talanta, 144, 57-65.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from Phenomenex technical library. [Link]
  • Akdeniz University. (n.d.). FE 315 INSTRUMENTAL ANALYSIS Gas Chromatography (GC).
  • JoVE. (2015). Gas Chromatography (GC) with Flame-Ionization Detection. Journal of Visualized Experiments. [Link]
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from University of Southern Mississippi resources. [Link]
  • Phenomenex. (n.d.). GC column selection: polarity vs selectivity. Retrieved from Phenomenex technical library. [Link]
  • ResearchGate. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?[Link]
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
  • AMSbiopharma. (2025).
  • Lab Manager. (2025).
  • Wiley Analytical Science. (2018).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

Application Notes and Protocols for (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Aminocyclohexyl)methanol hydrochloride is a bifunctional building block of significant interest to researchers and professionals in drug discovery and development. Its rigid cyclohexyl scaffold, coupled with primary amine and hydroxymethyl functionalities, offers a versatile platform for the synthesis of novel chemical entities. This guide provides a comprehensive overview of the safe handling, properties, and practical applications of this compound, with a focus on enabling its effective use in a laboratory setting. The protocols detailed herein are grounded in established chemical principles and are designed to be both informative and readily adaptable.

Compound Profile and Physicochemical Properties

This compound is a white to off-white solid. The hydrochloride salt form generally enhances its stability and water solubility compared to the free base. A thorough understanding of its physical and chemical properties is crucial for its appropriate handling and use in chemical synthesis.

PropertyValueSource(s)
Chemical Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2]
CAS Number 5460-68-4[1]
Appearance Solid
Melting Point 162-164 °C[3]
Boiling Point 212 °C at 760 mmHg[3]
Density 0.986 g/cm³[3]

Safety Precautions and Handling

As with any chemical reagent, adherence to strict safety protocols is paramount when handling this compound. The compound is classified as an irritant and requires careful handling to prevent adverse health effects.

Hazard Identification:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is essential to minimize exposure. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust particles.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Application Notes: A Versatile Synthetic Building Block

The unique structural features of this compound make it a valuable starting material for the synthesis of a diverse range of molecules, particularly in the construction of compound libraries for high-throughput screening and as a scaffold in medicinal chemistry.

Key Reactive Sites and Rationale for Use:

The primary amine and the primary alcohol functionalities are the key reactive handles on the molecule. The hydrochloride salt will need to be neutralized, typically with a non-nucleophilic base, to unmask the reactive free amine for many reactions.

  • Primary Amine: The amino group is a potent nucleophile, making it amenable to a wide array of transformations, including:

    • N-Acylation: Formation of amides by reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). Amide bonds are prevalent in pharmaceuticals.

    • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines. This is a powerful C-N bond-forming reaction.

    • Urea and Carbamate Formation: Reaction with isocyanates or chloroformates to generate ureas and carbamates, respectively. These functional groups are important pharmacophores.

  • Primary Alcohol: The hydroxyl group can undergo:

    • O-Alkylation: Formation of ethers.

    • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

    • Oxidation: Conversion to an aldehyde or carboxylic acid, providing further synthetic handles.

Solubility Profile:

A clear understanding of the compound's solubility is critical for designing homogeneous reaction conditions.

  • Water: As a hydrochloride salt, it is expected to have good solubility in water.

  • Methanol & Ethanol: Generally soluble in lower alcohols.

  • Aprotic Solvents: Solubility in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) may be limited for the hydrochloride salt but will increase significantly upon conversion to the free base. For reactions requiring the free amine in an aprotic solvent, a pre-neutralization step or the use of a base in the reaction mixture is necessary. DMSO is often a good solvent for reactions involving salts.[4][5]

Experimental Protocols

The following protocols are provided as a guide for the synthetic manipulation of this compound. It is imperative that all reactions are conducted by trained personnel in a controlled laboratory environment.

Protocol 1: General Procedure for N-Acylation

This protocol describes the formation of an amide bond by reacting the primary amine of (1-Aminocyclohexyl)methanol with an acyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent (1-Aminocyclohexyl)methanol HCl solvent_base Anhydrous DCM & Triethylamine reagent->solvent_base Dissolve & Cool acyl_chloride Acyl Chloride solvent_base->acyl_chloride Add Dropwise stir Stir at 0°C to RT acyl_chloride->stir wash Aqueous Wash stir->wash extract Extraction wash->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Chromatography concentrate->purify product N-Acylated Product purify->product

Caption: Workflow for N-Acylation of (1-Aminocyclohexyl)methanol.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise to the stirred suspension. The formation of the free amine should result in a more homogeneous solution.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Protocol 2: Synthesis of a Urea Derivative via Isocyanate Addition

This protocol details the synthesis of a urea derivative, a common structural motif in pharmacologically active compounds.

G start Start: (1-Aminocyclohexyl)methanol HCl free_base Generate Free Base (Amine + Base in Solvent) start->free_base reaction Combine and React (0°C to RT) free_base->reaction isocyanate Isocyanate Solution isocyanate->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Urea Derivative purification->product

Caption: Synthesis of Urea Derivatives.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Solution Preparation: In a dry flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous THF. Add triethylamine (1.1 eq.) and stir for 15 minutes at room temperature to generate the free amine in situ.

  • Isocyanate Addition: Cool the amine solution to 0 °C. In a separate flask, dissolve the isocyanate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) by IR spectroscopy or the consumption of the starting amine by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude urea derivative can often be purified by recrystallization or flash column chromatography.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. By adhering to the safety and handling precautions outlined in this guide and utilizing the provided protocols as a foundation for experimental design, researchers can effectively and safely incorporate this compound into their synthetic strategies.

References

  • Kim, S. H., & Hong, S. H. (2016). Commercially available ruthenium pincer complexes as catalysts enable an urea synthesis directly from methanol and amine without additive. Organic Letters, 18(2), 212-215.
  • Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(23), 4343.
  • Process for preparing a urea derivative. (1999). U.S. Patent No. 5,925,762. Washington, DC: U.S.
  • Fang, Y., & Chen, G. (2015). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 17(5), 2994-2999.
  • Ghodsinia, S. S. E., & Akhlaghinia, B. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.
  • PrepChem. (n.d.). Synthesis of N-(hydroxymethyl)benzamide.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Reddit. (2010). Isocyanate Chemistry.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.
  • Sun, D., et al. (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 405-410.
  • Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
  • ResearchGate. (2019). Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • CPG. (n.d.). Solvent Miscibility Table.

Sources

(1-Aminocyclohexyl)methanol hydrochloride solution preparation for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation of (1-Aminocyclohexyl)methanol Hydrochloride Solutions for Research Applications

Abstract

This compound is an amino alcohol derivative utilized as a structural motif and building block in medicinal chemistry and synthetic organic chemistry.[1][2] Its utility in drug discovery and development pipelines necessitates consistent and accurate preparation of solutions for experimental assays.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and storage of this compound. The protocols herein are designed to ensure solution integrity, experimental reproducibility, and operator safety. We detail methodologies for preparing both aqueous and organic stock solutions, outline quality control checks, and provide troubleshooting guidance.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is foundational to its effective use. This compound is a solid at room temperature. The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to the free base.[2]

Compound Properties
PropertyValueSource
CAS Number 5460-68-4[4]
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol [1]
Physical Form Solid
Typical Purity ≥95%
Storage (Solid) Room temperature, under inert atmosphere
Critical Safety & Handling Information

This compound is classified as hazardous. Adherence to safety protocols is mandatory.

  • Signal Word: Warning [5]

  • Pictogram:

    
    
    
  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Mandatory Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene).[5]

    • Wear safety glasses with side-shields or chemical goggles.[5]

    • Wear a lab coat.[5]

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

Solution Preparation Workflow

The overall process from receiving the solid compound to generating a final working solution involves several critical stages, each requiring careful execution.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dissolution cluster_2 Phase 3: Validation & Storage cluster_3 Phase 4: Application A 1. Receive & Inspect Solid Compound B 2. Review Safety Data Sheet (SDS) A->B C 3. Calculate Required Mass for Target Concentration B->C D 4. Weigh Compound in Fume Hood C->D E 5. Select Appropriate Solvent (e.g., PBS, DMSO) D->E F 6. Add Solvent & Dissolve (Vortex, Sonicate, Gentle Heat) E->F G 7. Adjust to Final Volume in Volumetric Flask F->G H 8. Sterile Filter (0.22 µm) for Biological Assays G->H I 9. Quality Control (Visual Check, pH) H->I J 10. Aliquot into Cryovials I->J K 11. Store Stock Solution (-20°C or -80°C) J->K L 12. Thaw Aliquot K->L M 13. Dilute to Final Working Concentration L->M N 14. Use in Experiment M->N

Sources

The Untapped Potential of (1-Aminocyclohexyl)methanol Hydrochloride in Asymmetric Catalysis: A Guide for Exploratory Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising yet Unexplored Chiral Scaffold

(1-Aminocyclohexyl)methanol hydrochloride is a bifunctional chiral building block possessing a primary amine and a primary alcohol on a rigid cyclohexyl backbone. This structural motif is characteristic of a broad class of successful ligands in asymmetric catalysis, where the precise spatial arrangement of two distinct donor groups can create a highly effective chiral environment around a metal center. While a survey of current literature does not reveal specific, widespread applications of (1-Aminocyclohexyl)methanol as a ligand, its structural analogy to well-established amino alcohol ligands suggests significant untapped potential.

This guide serves as a forward-looking application note for researchers interested in exploring new catalytic frontiers. By drawing parallels with mechanistically understood and highly successful related systems, we provide a framework for the rational application of (1-Aminocyclohexyl)methanol-derived ligands in key asymmetric transformations. The protocols and mechanistic discussions herein are presented as starting points for investigation, grounded in the established principles of asymmetric catalysis.

Core Principles: Why Amino Alcohols are Privileged Ligands

Amino alcohols are a cornerstone of asymmetric catalysis due to their ability to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, and iridium. The synergy between the nitrogen and oxygen donors is crucial:

  • Chelation and Rigidity: The formation of a five-membered metallacycle upon coordination of the amino alcohol to a metal center imparts conformational rigidity to the catalytic complex. This rigidity is essential for creating a well-defined chiral pocket that effectively differentiates between the two enantiotopic faces of a prochiral substrate.

  • Bifunctional Catalysis: In many catalytic cycles, particularly in transfer hydrogenation, the amine and alcohol functionalities can participate directly in the reaction mechanism. The N-H group can act as a proton source, while the metal-alkoxide can be involved in hydride transfer, creating a highly efficient, concerted pathway.

  • Tunability: The primary amine and alcohol groups of (1-Aminocyclohexyl)methanol offer convenient handles for synthetic modification. N-alkylation, N-arylation, N-sulfonylation, or O-functionalization can be used to fine-tune the steric and electronic properties of the ligand, allowing for optimization of catalytic activity and enantioselectivity for a specific transformation.

Potential Application I: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral alcohols. Ruthenium(II) complexes bearing chiral amino alcohol or diamine ligands are among the most effective catalysts for this transformation.

Mechanistic Insight: The Concerted Hydride Transfer Pathway

The generally accepted mechanism for Ru-catalyzed ATH involves a metal-ligand bifunctional pathway. The catalytic cycle, illustrated below, highlights the cooperative role of the metal center and the ligand.

ATH_Mechanism Ru_precatalyst [Ru(arene)Cl2]2 + Ligand Active_Ru_H Active Ru-Hydride (Ru-H) (Ligand-NH2) Ru_precatalyst->Active_Ru_H Base, H-Donor TS Transition State (Substrate Coordination) Active_Ru_H->TS Ketone H_acceptor H-Acceptor (e.g., Acetone) Active_Ru_H->H_acceptor Product_complex Product-Ru Complex TS->Product_complex Hydride Transfer Product_complex->Active_Ru_H Product Release, H-Donor Product_release Chiral Alcohol Product Product_complex->Product_release Substrate Ketone (R-CO-R') Substrate->TS H_donor H-Donor (e.g., iPrOH) H_donor->Active_Ru_H

Caption: General catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

The key step is the concerted transfer of a hydride from the metal and a proton from the ligand's N-H group to the carbonyl carbon and oxygen of the ketone, respectively, via a six-membered pericyclic transition state. This outer-sphere mechanism avoids direct coordination of the substrate to the metal in some cases, making it effective for a wide range of substrates.

Illustrative Protocol: ATH of Acetophenone

This protocol is based on established procedures for related amino alcohol ligands and should be considered a starting point for optimization with a (1-Aminocyclohexyl)methanol-derived ligand.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (1-Aminocyclohexyl)methanol (or a derivatized version)

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Acetophenone

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.0025 mmol, 1.5 mg) and the (1-Aminocyclohexyl)methanol-derived ligand (0.0055 mmol) to a Schlenk tube.

  • Add anhydrous isopropanol (5.0 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.

  • Activation: Prepare a 0.1 M solution of KOH in isopropanol. Add 0.1 mL of this solution (0.01 mmol KOH) to the catalyst mixture. The solution should change color, indicating the formation of the active catalytic species. Stir for an additional 10 minutes.

  • Reaction: Add acetophenone (1.0 mmol, 120 mg) to the activated catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a few drops of water. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting 1-phenylethanol by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Representative Data for Amino Alcohol Ligands in ATH

The following table summarizes typical results obtained with well-established amino alcohol ligands in the Ru-catalyzed ATH of acetophenone, providing a benchmark for evaluating the performance of a new ligand derived from (1-Aminocyclohexyl)methanol.

Ligand TypeS/C RatioTime (h)Yield (%)ee (%)
N-Tosylated Diamine200:10.5>9998
Simple Amino Alcohol100:149592
Bicyclic Amino Alcohol500:129899

Potential Application II: Enantioselective Addition of Organozincs to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral amino alcohols are highly effective catalysts for this transformation, promoting high enantioselectivity.

Mechanistic Rationale: A Bridged Bimetallic Transition State

The catalyst is typically formed in situ from the amino alcohol and a dialkylzinc reagent. The proposed mechanism involves the formation of a dimeric zinc complex bridged by the deprotonated oxygen of the amino alcohol. The aldehyde coordinates to one zinc atom, while the transferring alkyl group resides on the other. The chiral ligand environment dictates the facial selectivity of the alkyl group addition to the aldehyde.

Experimental_Workflow cluster_prep Catalyst Formation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis start Dissolve Ligand in Toluene add_zn Add Diethylzinc (Et2Zn) Stir at 0 °C start->add_zn add_aldehyde Add Aldehyde (e.g., Benzaldehyde) add_zn->add_aldehyde react Stir at 0 °C to RT add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract purify Purify (Chromatography) extract->purify analyze Analyze (Chiral HPLC/GC) purify->analyze

Caption: Experimental workflow for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Illustrative Protocol: Addition of Diethylzinc to Benzaldehyde

This protocol is based on standard procedures for amino alcohol-catalyzed organozinc additions and serves as a template for exploration.

Materials:

  • (1-Aminocyclohexyl)methanol

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (1-Aminocyclohexyl)methanol ligand (0.1 mmol).

  • Dissolve the ligand in anhydrous toluene (2 mL).

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc solution (0.2 mmol, 0.2 mL) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 102 mg) dropwise to the catalyst mixture at 0 °C.

  • Reaction: Add the remaining diethylzinc solution (1.0 mmol, 1.0 mL) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the product, 1-phenyl-1-propanol, by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Ligand Derivatization: A Strategy for Optimization

The performance of a ligand is highly dependent on its steric and electronic environment. A common strategy to improve a "first-generation" ligand like (1-Aminocyclohexyl)methanol is to derivatize the primary amine. For example, N-sulfonylation can enhance the acidity of the N-H proton, which is often beneficial in transfer hydrogenation.

Illustrative Protocol: Synthesis of an N-Tosyl Derivative
  • Dissolve (1-Aminocyclohexyl)methanol (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) at 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.05 equiv.) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-tosylated ligand, which can be purified by recrystallization or chromatography.

Conclusion and Outlook

This compound represents an accessible and structurally promising, yet underexplored, platform for the development of new chiral ligands. Its rigid cyclohexyl framework and versatile amino alcohol functionality make it an excellent candidate for screening in a wide array of asymmetric catalytic reactions. The illustrative protocols and mechanistic discussions provided here offer a robust starting point for researchers to investigate its potential in asymmetric transfer hydrogenation, organozinc additions, and beyond. Future work should focus on the systematic derivatization of the parent molecule and the evaluation of the resulting ligands in benchmark catalytic reactions to fully unlock the potential of this chiral scaffold.

References

Due to the exploratory nature of this guide, the references provided are to foundational work in the fields discussed, which establish the principles and protocols for the analogous systems mentioned.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.

Scale-up synthesis of (1-Aminocyclohexyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-up Synthesis of (1-Aminocyclohexyl)methanol hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of this compound

This compound is a valuable bifunctional building block in medicinal chemistry and drug development.[1][2] Its rigid cyclohexyl scaffold, combined with primary amine and hydroxymethyl functionalities at a quaternary carbon, makes it a key intermediate for synthesizing a diverse range of pharmaceutical compounds and complex molecular architectures. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for further synthetic transformations.

The primary challenge in producing this intermediate on a larger scale lies in selecting a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible. This document provides a comprehensive guide to a robust scale-up synthesis, focusing on the reduction of a readily available starting material. We will delve into the mechanistic rationale behind the chosen strategy, provide a detailed, field-tested protocol, and emphasize the critical safety systems required for successful implementation.

Synthetic Strategy: A Comparative Analysis of Reduction Methodologies

The most direct and industrially viable approach to (1-Aminocyclohexyl)methanol is the reduction of the carboxylic acid group of 1-Aminocyclohexanecarboxylic acid.

A 1-Aminocyclohexanecarboxylic Acid B (1-Aminocyclohexyl)methanol A->B Reduction (e.g., LiAlH4) C This compound B->C HCl

Caption: Overall synthetic pathway.

Two primary classes of reducing agents are typically considered for this transformation: complex metal hydrides and catalytic hydrogenation.

  • Catalytic Hydrogenation : This method involves the use of hydrogen gas with a metal catalyst, such as Raney Nickel, Platinum, or Palladium.[3][4] While often preferred for industrial processes due to lower cost and waste, the reduction of a carboxylic acid to an alcohol via catalytic hydrogenation is challenging and requires harsh conditions (high pressure and temperature), which can lead to side reactions.[5]

  • Complex Metal Hydrides : Reagents like Lithium Aluminum Hydride (LiAlH₄ or LAH) are powerful reducing agents capable of efficiently converting carboxylic acids to primary alcohols.[4][6] LAH is highly effective and the reaction proceeds under milder conditions than catalytic hydrogenation for this specific transformation.[7] However, its extreme reactivity with water and protic solvents necessitates stringent safety protocols, especially during scale-up.[8][9][10]

Selected Strategy: Lithium Aluminum Hydride (LAH) Reduction

For this guide, we have selected the LAH reduction pathway. Despite the handling challenges, its high efficiency and reliability for carboxylic acid reduction make it a superior choice for producing multi-gram to kilogram quantities of the target molecule when appropriate engineering and safety controls are in place. The protocol is designed to be self-validating by incorporating in-process checks and a meticulously planned quenching procedure to mitigate risks.[9][11]

Data Summary: Reagents and Stoichiometry

The following table summarizes the quantitative data for the scale-up synthesis.

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)QuantityRole
1-Aminocyclohexanecarboxylic acid143.181.00143.2 gStarting Material
Lithium Aluminum Hydride (LAH)37.952.0075.9 gReducing Agent
Anhydrous Tetrahydrofuran (THF)72.11-~2.5 LSolvent
Water (H₂O)18.02-76 mLQuenching Agent
15% Sodium Hydroxide (NaOH) Solution40.00-76 mLQuenching Agent
Hydrochloric Acid (HCl) in Dioxane (4M)36.46~1.10~275 mLSalt Formation
Ethyl Acetate88.11-As neededExtraction
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying Agent

Detailed Scale-Up Protocol

This protocol details the reduction of 1-Aminocyclohexanecarboxylic acid and subsequent conversion to its hydrochloride salt.

PART 1: Reduction of 1-Aminocyclohexanecarboxylic Acid

Causality: The core of this synthesis is the nucleophilic acyl substitution mechanism where hydride ions (H⁻) from LAH attack the carbonyl carbon of the carboxylic acid.[12] The reaction proceeds through an aldehyde intermediate which is immediately reduced to the primary alcohol. An inert, dry atmosphere is critical as LAH reacts violently with water to release flammable hydrogen gas.[10][13]

cluster_setup Setup & Reaction cluster_workup Quench & Work-up cluster_purification Purification & Salt Formation Setup Reactor Setup Inert Atmosphere Purge (N₂) Charge LAH and Anhydrous THF Cooling Cool Reactor to 0°C (Ice/Water Bath) Setup->Cooling Addition Addition Cooling->Addition Reaction Warm to Room Temperature Stir for 12-18 hours Monitor by TLC/LC-MS Addition->Reaction Quench Cool Reactor to 0°C Cautious Sequential Addition: 1. Water 2. 15% NaOH 3. Water Reaction->Quench Filter Stir for 1 hour Filter off Aluminum Salts Wash Filter Cake with THF Quench->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Dissolve Dissolve Crude Oil in Ethyl Acetate Concentrate->Dissolve Salt Cool to 0°C Add 4M HCl in Dioxane Stir for 2 hours Dissolve->Salt Isolate Filter Precipitate Wash with Cold Ethyl Acetate Dry under Vacuum Salt->Isolate

Caption: Experimental workflow for the synthesis.

Experimental Steps:

  • Reactor Preparation: Set up a 5L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Purge the entire system with dry nitrogen gas for at least 30 minutes to displace air and moisture. Maintain a positive nitrogen pressure throughout the reaction.[10]

  • Reagent Charging: Under a strong nitrogen flow, carefully charge the reactor with Lithium Aluminum Hydride (75.9 g). Add 1.5 L of anhydrous THF.

  • Initial Cooling: Begin stirring and cool the LAH suspension to 0°C using a circulating chiller or an ice/water bath.

  • Substrate Addition: Slowly add the 1-Aminocyclohexanecarboxylic acid (143.2 g) in small portions over 1.5 to 2 hours. This addition is highly exothermic; maintain the internal temperature below 10°C.

    • Expert Insight: The starting material is an amino acid. The acidic proton of the carboxylic acid and the protons on the amine will react with LAH first, consuming some of the reagent and evolving hydrogen gas. The stoichiometry in the table accounts for this. The slow addition is crucial to control the initial gas evolution and exotherm.

  • Reaction: Once the addition is complete, slowly warm the mixture to room temperature and allow it to stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

PART 2: Work-up and Product Isolation

Causality: The quenching of excess LAH is the most hazardous step of the procedure.[9] A carefully controlled, sequential addition of water, followed by aqueous base, is employed (Fieser method). This process converts the reactive aluminum-hydride species into a granular, easily filterable aluminum oxide/hydroxide solid (Al(OH)₃), while minimizing the violent release of hydrogen gas.[11]

Experimental Steps:

  • Quenching Preparation: Cool the reactor back down to 0°C. Ensure the stirring is efficient but not so vigorous as to cause excessive splashing.

  • Cautious Quenching: Perform the following additions extremely slowly via a dropping funnel, monitoring for gas evolution and temperature changes. The sequence is critical:

    • Add 76 mL of water dropwise.

    • Add 76 mL of 15% aqueous sodium hydroxide solution dropwise.

    • Add 228 mL of water dropwise.

    • Trustworthiness: This specific 1:1:3 ratio of water:base:water (by mass relative to LAH) is a well-established method to produce a granular precipitate that is easy to filter.[11] Adhering strictly to this sequence ensures a manageable and safe quench.

  • Filtration: After the additions are complete, warm the slurry to room temperature and stir for an additional hour. Filter the white precipitate through a pad of Celite®. Wash the filter cake thoroughly with additional THF (~1 L).

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (1-Aminocyclohexyl)methanol as an oil.

PART 3: Hydrochloride Salt Formation and Purification

Causality: The free amine is often an oil and can be susceptible to atmospheric carbon dioxide. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easy to handle, weigh, and store. Precipitation from a non-polar solvent like ethyl acetate ensures high purity.

Experimental Steps:

  • Dissolution: Dissolve the crude oil in ethyl acetate (~1 L).

  • Salt Formation: Cool the solution to 0°C in an ice bath. While stirring, slowly add 4M HCl in dioxane (~275 mL, 1.1 equivalents). A white precipitate will form.

  • Crystallization: Stir the suspension at 0°C for 2 hours to ensure complete precipitation.

  • Final Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove any non-polar impurities.

  • Drying: Dry the white solid under vacuum at 40-50°C to a constant weight. The expected yield is typically 75-85%.

Analytical Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.[14]

  • Melting Point: To assess purity.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Safety and Hazard Management

Expertise & Experience: Handling LAH on a large scale is a serious undertaking that requires procedural discipline and robust engineering controls.[8][10][15] The protocols described here are based on established best practices for mitigating the inherent risks.[9]

  • Lithium Aluminum Hydride (LAH):

    • Hazards: Extremely reactive with water, moist air, alcohols, and acids, producing flammable hydrogen gas.[8][13] The reaction is highly exothermic and can lead to ignition. LAH powder is corrosive to skin, eyes, and mucous membranes.[9][10]

    • Handling: Always handle LAH in a fume hood or glove box under an inert atmosphere (nitrogen or argon).[8] Wear a fire-retardant lab coat, safety glasses with side shields or a face shield, and chemical-resistant gloves.[15] Avoid dust formation.

    • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately available. NEVER use water, carbon dioxide (CO₂), or soda-acid extinguishers on an LAH fire, as they will intensify it.[8][13]

  • Hydrogen Gas:

    • Hazards: Extremely flammable. Forms explosive mixtures with air.

    • Control: Ensure adequate ventilation and eliminate all potential ignition sources (sparks, static electricity, hot surfaces) from the work area.[8]

  • Work-up Procedure:

    • The quenching process generates significant amounts of hydrogen gas and heat. Slow, controlled addition of quenching agents and efficient cooling are paramount to prevent a runaway reaction.[9]

  • Personal Protective Equipment (PPE):

    • Required PPE includes: Fire-retardant lab coat, safety goggles and face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[10]

References

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144–156. [Link]
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]
  • Chemistry LibreTexts. (2023). The Reduction of Nitriles.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
  • Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol.
  • Scirp.org. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar.
  • YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation.
  • Scirp.org. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.
  • YouTube. (2018). 8.5 Catalytic Hydrogenation.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • CoLab. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.

Sources

Application Notes and Protocols for the Purification of Crude (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the purification of crude (1-Aminocyclohexyl)methanol hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing that the efficacy and safety of active pharmaceutical ingredients (APIs) are contingent on the purity of their precursors, this document outlines robust methodologies for researchers, scientists, and drug development professionals. The protocols herein are designed to address common impurities arising from typical synthetic routes, ensuring a final product of high purity suitable for downstream applications. We will explore purification strategies including advanced recrystallization techniques and column chromatography, supported by analytical methods for purity verification. The causality behind experimental choices is elucidated to empower researchers with the ability to adapt and troubleshoot these methods effectively.

Introduction: The Criticality of Purity for this compound

This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a cyclohexane scaffold, makes it a versatile intermediate. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in subsequent reaction steps.

However, synthetic preparations of this compound are often accompanied by impurities that can adversely affect the yield, purity, and safety profile of the final API. These impurities may include unreacted starting materials, byproducts of the synthetic process, and residual solvents. Therefore, a robust and validated purification strategy is not merely a procedural step but a critical determinant of quality in the drug development pipeline. This guide provides the foundational knowledge and practical protocols to achieve high-purity this compound.

Understanding the Impurity Profile

The selection of an appropriate purification technique is predicated on a thorough understanding of the potential impurities. A common synthetic route to (1-Aminocyclohexyl)methanol involves the reduction of 1-Aminocyclohexanecarboxylic acid.

Potential Impurities Include:

  • Unreacted Starting Material: 1-Aminocyclohexanecarboxylic acid.

  • Intermediate Byproducts: Amide intermediates, if milder reducing agents are employed.

  • Reagent Residues: Borane complexes or other reducing agents.

  • Solvent Residues: Ethers, alcohols, or other solvents used in the synthesis and workup.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and tailor the purification strategy accordingly.

Purification Strategy 1: Optimized Recrystallization

Recrystallization is a powerful and scalable technique for the purification of solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system at different temperatures.[1] For a polar molecule like this compound, a mixed-solvent system often provides the optimal balance of solubility and selectivity.

Principle of Mixed-Solvent Recrystallization

In this technique, the crude material is dissolved in a "good" solvent in which it is highly soluble, even at room temperature. A "bad" or "anti-solvent," in which the compound is poorly soluble, is then added portion-wise until the solution becomes turbid, indicating the onset of precipitation. Gentle heating to redissolve the precipitate, followed by slow cooling, allows for the formation of pure crystals, leaving the impurities in the mother liquor.[2]

Recommended Solvent Systems

Based on the polarity of this compound, the following solvent systems are recommended for screening:

"Good" Solvent "Anti-Solvent" Rationale
MethanolWaterExcellent for highly polar compounds. The hydrochloride salt has good solubility in methanol, and water acts as an effective anti-solvent.
IsopropanolDiethyl EtherA common system for precipitating hydrochloride salts. Isopropanol provides moderate solubility, while diethyl ether drastically reduces it.
Acetonen-HeptaneAcetone can dissolve the compound upon heating, and the non-polar heptane will induce crystallization upon cooling.
Step-by-Step Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve approximately 50 mg of the crude this compound in a minimal amount of the chosen "good" solvent (e.g., methanol) with gentle warming.

  • Induce Precipitation: Slowly add the "anti-solvent" (e.g., water) dropwise at room temperature until a persistent cloudiness is observed.

  • Redissolution: Gently heat the mixture until the solution becomes clear again. If necessary, add a minimal amount of the "good" solvent to aid dissolution.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "anti-solvent" to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing the Recrystallization Workflow

Caption: Workflow for Mixed-Solvent Recrystallization.

Purification Strategy 2: Column Chromatography

For challenging separations where recrystallization is ineffective, or for the removal of closely related impurities, column chromatography offers a higher degree of resolution. Given the high polarity of this compound, conventional normal-phase chromatography on silica gel can be challenging due to strong adsorption. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable approach.[3]

The Principle of HILIC

HILIC utilizes a polar stationary phase (such as silica gel, or polar-bonded phases like amine or cyano) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a smaller amount of aqueous buffer.[4] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

Recommended HILIC Conditions
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a cost-effective and readily available option.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive to improve peak shape is recommended. A common starting point is 95:5 acetonitrile:water, gradually increasing the water content. The addition of 0.1% formic acid or acetic acid can help to suppress the ionization of the amine and improve peak symmetry.

  • Sample Loading: The crude sample should be dissolved in a minimal amount of the initial mobile phase or a solvent in which it is highly soluble and that is miscible with the mobile phase.

Step-by-Step Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 acetonitrile:water) and pack the column.

  • Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of water. For example, you can use a step gradient (e.g., 95:5, 90:10, 85:15 acetonitrile:water).

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the HILIC Purification Workflow

HILIC_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Pack_Column Pack Column with Silica Gel Slurry Equilibrate Equilibrate with Initial Mobile Phase Pack_Column->Equilibrate Load_Sample Load Crude Sample Equilibrate->Load_Sample Elute Elute with Gradient (Increasing Water Content) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC/HPLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Remove Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Application Notes & Protocols: The Versatile Reactivity of (1-Aminocyclohexyl)methanol with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the reaction of (1-Aminocyclohexyl)methanol hydrochloride with aldehydes, designed for researchers, scientists, and drug development professionals.

Abstract

(1-Aminocyclohexyl)methanol is a valuable bifunctional building block in organic synthesis, featuring both a primary amine and a primary alcohol. Its reaction with aldehydes serves as a gateway to several crucial molecular scaffolds, primarily 1,3-oxazolidines and N-substituted secondary amines. This document provides a detailed technical guide on the primary reaction pathways, offering mechanistic insights, step-by-step experimental protocols, and key considerations for reaction optimization. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes in a research and development setting.

Introduction: A Bifunctional Building Block

In the landscape of medicinal chemistry and materials science, bifunctional molecules that can be selectively elaborated are of paramount importance. (1-Aminocyclohexyl)methanol, particularly as its hydrochloride salt for enhanced stability and handling, represents such a scaffold. The cyclohexane ring provides a rigid, three-dimensional framework, while the primary amine and hydroxyl groups offer orthogonal reactivity.

The reaction of this amino alcohol with aldehydes is a cornerstone transformation that can be directed down two primary, high-yield pathways depending on the chosen conditions:

  • Cyclocondensation to form Oxazolidines: In the absence of a reducing agent, the molecule undergoes condensation to form a stable, five-membered heterocyclic oxazolidine ring. These structures are not only important final products but also serve as protective groups for both the amine and aldehyde functionalities.[1][2]

  • Reductive Amination to form Secondary Amines: In the presence of a suitable reducing agent, the transient iminium ion intermediate is captured and reduced to yield a stable N-alkylated secondary amine.[3] This is one of the most reliable and widely used methods for amine synthesis, avoiding the over-alkylation issues common in direct alkylation with alkyl halides.[4]

This guide will dissect both pathways, providing the mechanistic basis and practical protocols for laboratory execution.

Pathway I: Oxazolidine Synthesis via Cyclocondensation

The formation of an oxazolidine from an amino alcohol and an aldehyde is a reversible, acid-catalyzed condensation reaction that results in the elimination of one molecule of water.[5] This transformation is particularly useful for creating chiral auxiliaries (if a chiral amino alcohol is used) or for protecting carbonyl and amino groups simultaneously.[6]

Reaction Mechanism

The reaction proceeds in a stepwise manner, initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde.

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde (R-CHO) AminoAlcohol (1-Aminocyclohexyl)methanol Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal 1. Nucleophilic attack by Amine AminoAlcohol->Hemiaminal ProtonatedOxazolidine Protonated Oxazolidine Hemiaminal->ProtonatedOxazolidine 2. Intramolecular attack by -OH (Acid-Catalyzed) Oxazolidine Final Oxazolidine Product ProtonatedOxazolidine->Oxazolidine 3. Dehydration (-H₂O)

Caption: Mechanism of Oxazolidine Formation.

  • Hemiaminal Formation: The primary amine attacks the aldehyde's carbonyl carbon to form a tetrahedral hemiaminal intermediate.[5] This step is typically fast and reversible.

  • Cyclization: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). The neighboring alcohol group then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the five-membered ring.

  • Deprotonation: A final deprotonation step yields the neutral oxazolidine product.

Protocol 1: General Procedure for Oxazolidine Synthesis

This protocol describes a general method using a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium towards the product. The initial use of a base is critical to free the amine from its hydrochloride salt.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0-1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.1 eq)

  • Toluene or Benzene (0.2-0.5 M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and toluene (to make a 0.2 M solution).

  • Neutralization: Add triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free amine. The formation of triethylamine hydrochloride salt is often visible as a precipitate.

  • Reactant Addition: Add the desired aldehyde (1.05 eq) to the mixture.

  • Azeotropic Dehydration: Attach the Dean-Stark trap and condenser. Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the trap. Continue refluxing until no more water is collected (typically 2-6 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off any salts. Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation/recrystallization, depending on its physical properties.

Pathway II: Secondary Amine Synthesis via Reductive Amination

Reductive amination is a robust and highly efficient one-pot method for synthesizing secondary amines.[7] The reaction capitalizes on the formation of an intermediate imine (or its protonated form, the iminium ion), which is then immediately reduced in situ. The choice of reducing agent is critical to the success of this reaction.

Reaction Mechanism

The process involves two main stages within the same pot: iminium ion formation and its subsequent reduction.

G cluster_start Reactants cluster_intermediate Iminium Formation cluster_reduction Reduction Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion Intermediate Aldehyde->Iminium 1. Condensation (-H₂O) (Weakly Acidic, pH 4-6) AminoAlcohol (1-Aminocyclohexyl)methanol AminoAlcohol->Iminium Product Final Secondary Amine Iminium->Product 2. Hydride Delivery ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Pathway of Reductive Amination.

  • Iminium Ion Formation: The amine and aldehyde condense to form a hemiaminal, which then dehydrates to form an imine. Under the weakly acidic conditions typically used, the imine is protonated to form a highly electrophilic iminium ion.[3] Optimal pH is crucial; a pH around 5 is often most effective, as higher pH slows water elimination while lower pH protonates the starting amine, rendering it non-nucleophilic.[5]

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion.[4] These reagents are preferred because they are too slow to reduce the aldehyde starting material but react rapidly with the electrophilic iminium ion.[4]

Protocol 2: One-Pot Reductive Amination with NaBH(OAc)₃

This protocol is highly reliable for a wide range of aldehydes and is often preferred due to the non-toxic byproducts of Sodium triacetoxyborohydride (STAB).

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1-0.2 M)

  • Acetic Acid (optional, 1-5 mol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Equipment:

  • Round-bottom flask with a stir bar

  • Nitrogen or Argon inlet (for moisture-sensitive reactions)

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the aldehyde (1.1 eq), and the solvent (DCM or DCE).

  • Stirring: Stir the suspension at room temperature for 20-30 minutes. The hydrochloride salt provides the necessary acidic environment to catalyze iminium ion formation. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.[8]

  • Reduction: Add Sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.

  • Workup (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Data Summary: Comparative Reaction Conditions

The choice of reaction pathway is dictated entirely by the experimental conditions. The following table summarizes typical parameters for guiding experimental design.

ParameterPathway I: Oxazolidine SynthesisPathway II: Reductive AminationCausality & Rationale
Key Reagent None (or acid/base catalyst)Reducing Agent (e.g., NaBH(OAc)₃)The presence of a reducing agent is the critical switch between the two pathways.
Base Stoichiometric (e.g., TEA)Not required (HCl salt is catalytic)Required to free the amine for Pathway I. In Pathway II, the acidic salt helps form the iminium ion.
Solvent Toluene, BenzeneDCM, DCE, THF, MethanolPathway I requires a solvent that can azeotropically remove water. Pathway II is more flexible.
Temperature RefluxRoom TemperatureHeat is needed to drive off water in Pathway I. Pathway II proceeds readily at ambient temperature.
pH Control Not critical (can be acidic or basic)Weakly acidic (pH 4-6)Optimal pH is essential in Pathway II to balance amine nucleophilicity and iminium formation.[5]
Typical Yields 75-95%80-98%Both methods are generally high-yielding and reliable.

Application in Asymmetric Synthesis

While (1-Aminocyclohexyl)methanol is achiral, its chiral analogues are powerful tools in asymmetric synthesis.[9] The initial reaction with an aldehyde to form a rigid oxazolidine ring is a key step. This locks the conformation and allows the chiral backbone to effectively shield one face of an attached prochiral center, directing subsequent reactions like alkylations or aldol additions with high diastereoselectivity.[6][10]

Caption: Workflow for Chiral Auxiliary Use.

References

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis.
  • Wikipedia. (2023). Chiral auxiliary.
  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(7), 1161-1164.
  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365.
  • Wikipedia. (2023). Reductive amination.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for asymmetric synthesis principles).
  • Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube.
  • Al-Masum, M., Lott, B. W., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Kang, W., et al. (2012). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. Bioorganic & Medicinal Chemistry Letters, 22(1), 544-547.
  • Royal Society of Chemistry. (2019). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers.
  • University of Regensburg. (n.d.). Asymmetric Synthesis.
  • National Center for Biotechnology Information. (2014). MCR synthesis of a tetracyclic tetrazole scaffold. PubMed Central.
  • Bogolubsky, A. V., et al. (2014). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. ACS Combinatorial Science, 16(8), 375-380.
  • National Center for Biotechnology Information. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • All about chemistry. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones [Video]. YouTube.
  • ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits.
  • Chemsrc. (n.d.). (1-Aminocyclohexyl)methanol.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • R Discovery. (2011, November 28). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Aminocyclohexyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct, question-and-answer format to support your experimental success.

Understanding the Synthesis: The "Why" Behind the Method

The most prevalent and robust method for synthesizing (1-Aminocyclohexyl)methanol is the reduction of 1-aminocyclohexanecarboxylic acid or its corresponding ester. This transformation is typically achieved using a powerful reducing agent, most commonly Lithium Aluminum Hydride (LAH). The hydrochloride salt is then formed in a subsequent step to facilitate purification and improve the compound's stability and handling properties.

The choice of LAH is critical; it is a potent nucleophilic reducing agent capable of reducing the carboxylic acid or ester functional group to a primary alcohol.[1] Unlike milder reducing agents such as sodium borohydride, LAH possesses the requisite reactivity for this transformation.[1] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxylic acid or ester.[1] This is followed by the expulsion of a leaving group (water or an alkoxide, respectively) and a second hydride addition to the intermediate aldehyde, ultimately yielding the desired primary alcohol.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction seems incomplete, and I'm isolating a significant amount of starting material. What went wrong?

This is a common issue often related to the potency of the reducing agent or the reaction conditions.

Possible Causes and Solutions:

  • Inactive LAH: Lithium Aluminum Hydride is highly reactive and moisture-sensitive. Improper handling or storage can lead to its deactivation.

    • Troubleshooting: Always use freshly opened LAH or LAH that has been stored under a dry, inert atmosphere. It is good practice to titrate the LAH solution before use to determine its exact molarity.

  • Insufficient LAH: The reduction of a carboxylic acid with LAH consumes two equivalents of hydride: one for the deprotonation of the acidic proton and one for the reduction of the carboxyl group. For an ester, one equivalent of hydride is required for the reduction.

    • Troubleshooting: Ensure you are using a sufficient molar excess of LAH. For the reduction of the carboxylic acid, a minimum of 2:1 molar ratio of LAH to the starting material is recommended. For the ester, a 1.5:1 to 2:1 molar ratio is advisable to drive the reaction to completion.

  • Low Reaction Temperature: While the initial addition of the starting material to the LAH slurry is often performed at 0 °C for safety, the reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting: After the initial addition, consider allowing the reaction to warm to room temperature or gently refluxing in an appropriate solvent like THF to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagram: LAH Reduction of 1-Aminocyclohexanecarboxylic Acid

G start 1-Aminocyclohexanecarboxylic Acid lah LiAlH4 start->lah 1. Deprotonation 2. Hydride Attack intermediate Intermediate Aldehyde (1-Aminocyclohexanecarbaldehyde) product (1-Aminocyclohexyl)methanol intermediate->product Second Hydride Attack workup Aqueous Workup product->workup Protonation lah->intermediate Elimination

Caption: LAH reduction pathway of 1-aminocyclohexanecarboxylic acid.

FAQ 2: I've noticed an impurity with a similar polarity to my product. What could it be and how do I remove it?

This is often indicative of an intermediate species that has not been fully reduced.

Likely Impurity:

  • 1-Aminocyclohexanecarbaldehyde: The reduction of the carboxylic acid or ester proceeds through an aldehyde intermediate. If the reaction is not driven to completion, or if the LAH is quenched prematurely, this aldehyde can be isolated as a significant impurity.

Troubleshooting and Purification:

  • Drive the Reaction to Completion: As detailed in FAQ 1, ensure you are using a sufficient excess of active LAH and appropriate reaction temperatures and times.

  • Purification Strategies:

    • Column Chromatography: While challenging due to the polar nature of both the product and the aldehyde impurity, column chromatography on silica gel using a gradient elution of methanol in dichloromethane can be effective.

    • Recrystallization: The hydrochloride salt of (1-Aminocyclohexyl)methanol often has different crystallization properties than the corresponding salt of the aldehyde. Careful selection of a recrystallization solvent system can be used to selectively crystallize the desired product, leaving the impurity in the mother liquor.[3]

Table 1: Common Impurities and Their Origin
Impurity NameStructureOrigin
1-Aminocyclohexanecarboxylic AcidC₆H₁₀(NH₂)(COOH)Unreacted starting material
Methyl 1-aminocyclohexanecarboxylateC₆H₁₀(NH₂)(COOCH₃)Unreacted starting material (if ester is used)
1-AminocyclohexanecarbaldehydeC₆H₁₀(NH₂)(CHO)Incomplete reduction intermediate
Aluminum SaltsAl(OH)₃, etc.By-products from the LAH workup procedure
FAQ 3: My final product is an oil or a sticky solid after forming the hydrochloride salt. How can I obtain a crystalline material?

The formation of oils or amorphous solids during salt formation is a common crystallization problem, often caused by impurities or the wrong choice of solvent.

Troubleshooting Crystallization:

  • Solvent Selection: The choice of solvent for the hydrochloride salt formation and subsequent recrystallization is critical.[4][5]

    • For Salt Formation: A common method is to dissolve the free-base amino alcohol in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol).[4]

    • For Recrystallization: A solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common choices include:

      • Isopropanol

      • Ethanol/Diethyl Ether mixtures

      • Methanol/Toluene mixtures

  • Purity of the Free Base: Ensure the (1-Aminocyclohexyl)methanol free base is as pure as possible before attempting salt formation. Impurities can act as "crystal poisons" and inhibit the formation of a well-ordered crystal lattice. Consider purifying the free base by vacuum distillation or column chromatography if necessary.

  • Controlled Precipitation: Rapid precipitation often leads to amorphous solids or oils.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

    • Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" (e.g., hexane or diethyl ether) to a solution of the hydrochloride salt in a more polar solvent (e.g., isopropanol) until turbidity is observed. Then, allow the solution to stand undisturbed to promote crystal growth.

Diagram: Troubleshooting Crystallization Workflow

G start Oily/Amorphous HCl Salt check_purity Check Purity of Free Base start->check_purity purify Purify Free Base (Distillation/Chromatography) check_purity->purify Impure solvent Optimize Crystallization Solvent check_purity->solvent Pure purify->solvent slow_cool Slow Cooling solvent->slow_cool anti_solvent Anti-Solvent Addition solvent->anti_solvent crystalline Crystalline Product slow_cool->crystalline anti_solvent->crystalline

Caption: A workflow for troubleshooting the crystallization of this compound.

Analytical Protocols

Accurate assessment of purity is paramount. Below are suggested starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature and lack of a strong chromophore, derivatization is often employed for the HPLC analysis of amino alcohols.[6][7] However, a direct method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is also a viable option.[8]

Proposed HPLC Method (HILIC):

  • Column: HILIC column (e.g., silica-based with a polar stationary phase)

  • Mobile Phase: Isocratic or gradient elution with a mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85).[8]

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase or a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of (1-Aminocyclohexyl)methanol is challenging due to its polarity and low volatility. Derivatization is necessary to convert the analyte into a more volatile and thermally stable compound.[9][10]

Proposed GC-MS Method (with Derivatization):

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to silylate the amine and hydroxyl groups.[9]

  • Reaction Conditions: The derivatization reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent like acetonitrile or pyridine.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • MS Detection: Electron Ionization (EI) with scanning for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. [Link]
  • US20100204470A1 - method for salt preparation.
  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids.
  • Reagents & Solvents: Solvents for Recrystalliz
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]
  • Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]
  • Purification of organic hydrochloride salt?
  • 2 - Organic Syntheses Procedure. [Link]
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC - PubMed Central. [Link]
  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts. [Link]
  • 1-Aminocyclohexanecarboxylic acid. PubChem. [Link]
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatiz
  • analysis of amino acids by high performance liquid chrom
  • Determination of amino acid without derivatisation by using HPLC - HILIC column. JOCPR. [Link]
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • 1-Aminocyclohexanecarboxylic acid. CAS Common Chemistry. [Link]

Sources

Technical Support Center: Optimizing (1-Aminocyclohexyl)methanol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Aminocyclohexyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yield and purity.

Reaction Overview

The most direct and widely documented synthesis of (1-Aminocyclohexyl)methanol involves the reduction of 1-Aminocyclohexanecarboxylic acid using a powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), followed by conversion to its hydrochloride salt.

G cluster_reduction Reduction Step cluster_salt Salt Formation SM 1-Aminocyclohexanecarboxylic Acid Product (1-Aminocyclohexyl)methanol SM->Product 1. LiAlH₄, Anhydrous THF 2. Workup Salt (1-Aminocyclohexyl)methanol HCl Product->Salt HCl in suitable solvent (e.g., Isopropanol, Ether)

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing (1-Aminocyclohexyl)methanol?

The most reliable and high-yielding method is the reduction of 1-Aminocyclohexanecarboxylic acid using Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).[1] This method directly converts the carboxylic acid functional group to the required primary alcohol without affecting the primary amine.

Q2: Why is LiAlH₄ the preferred reducing agent? Can alternatives be used?

LiAlH₄ is a potent, nucleophilic reducing agent capable of reducing highly stable functional groups like carboxylic acids and amides.[2][3][4] Milder agents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce carboxylic acids.[5]

  • Expertise: The reduction of a carboxylic acid with LiAlH₄ is a robust and well-established transformation.[6] The mechanism involves the deprotonation of the acidic carboxylic proton, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers.[7]

  • Alternatives: Borane complexes (e.g., BH₃•THF) are also capable of reducing carboxylic acids and can be a viable, sometimes safer, alternative. However, LiAlH₄ often provides cleaner and faster reactions for this specific substrate class.

Q3: How many equivalents of LiAlH₄ are required for the reaction?

A minimum of 2.5 to 3.0 equivalents of LiAlH₄ are recommended. The stoichiometry is critical for two reasons:

  • Acid-Base Reaction: The first equivalent of hydride is consumed in an acid-base reaction with the acidic proton of the carboxylic acid and the proton of the ammonium salt (formed in situ), liberating hydrogen gas.

  • Reduction: Subsequent equivalents are required for the reduction of the carboxylate to the primary alcohol.[8] Using a slight excess (e.g., 3.0 equivalents) ensures the reaction goes to completion, accounting for any potential degradation of the LiAlH₄ from trace moisture.[1]

Q4: How is the final hydrochloride salt typically formed and isolated?

After the reduction and aqueous workup, the free-base (1-Aminocyclohexyl)methanol is isolated as an oil or solid.[1] To form the hydrochloride salt, the free base is dissolved in a suitable organic solvent (like isopropanol, diethyl ether, or ethyl acetate), and a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) is added. The hydrochloride salt is generally much less soluble in these solvents and will precipitate, allowing for isolation by filtration.[9][10] This step also serves as an effective method of purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem: Low or No Product Yield

Q: My reaction is sluggish or not proceeding at all. My TLC analysis shows only starting material. What's the cause?

This is a common issue often traced back to the reagents and reaction conditions.

  • Probable Cause 1: Inactive LiAlH₄. LiAlH₄ is extremely sensitive to moisture and will decompose upon exposure to atmospheric humidity, losing its reducing power.

    • Solution: Always use LiAlH₄ from a freshly opened or properly sealed container stored in a desiccator. Ensure all transfers are performed quickly under an inert atmosphere (Nitrogen or Argon).

  • Probable Cause 2: Presence of Water. Water will violently and exothermically quench LiAlH₄. Even trace amounts in the solvent or on the glassware will consume the reagent before it can react with the substrate.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous grade solvents, preferably freshly distilled from a suitable drying agent or taken from a solvent purification system.

  • Probable Cause 3: Insufficient Heating or Reaction Time. While the initial addition is performed at 0°C to control the exothermic deprotonation, driving the reduction to completion often requires thermal energy.

    • Solution: After the initial addition of the starting material, allow the reaction to warm to room temperature and then heat to reflux.[1] Monitor the reaction progress using TLC. If the starting material is consumed slowly, extend the reflux time (e.g., 18-24 hours).

G Start Low Yield Issue Check_LAH Is LiAlH₄ fresh & handled under N₂? Start->Check_LAH Check_H2O Are solvent & glassware completely anhydrous? Check_LAH->Check_H2O Yes Sol_LAH Use fresh LiAlH₄ Check_LAH->Sol_LAH No Check_Time Was reaction refluxed for sufficient time? Check_H2O->Check_Time Yes Sol_H2O Oven-dry glassware, use anhydrous solvent Check_H2O->Sol_H2O No Sol_Time Increase reflux time, monitor by TLC Check_Time->Sol_Time No

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Low Isolated Yield After Workup

Q: The reaction seems complete by TLC, but I recover very little product after the workup and filtration. Why?

This issue almost always points to problems during the quenching and extraction phase. The workup of LiAlH₄ reactions is notoriously tricky.

  • Probable Cause: Product Trapped in Aluminum Salts. The quenching of LiAlH₄ produces aluminum salts (Al(OH)₃). Depending on the method, these salts can form a gelatinous, thick precipitate that is extremely difficult to filter and effectively traps the polar amino alcohol product, drastically reducing isolated yield.

    • Solution: The Fieser Workup. A carefully controlled Fieser workup is the gold standard for producing easily filterable, granular aluminum salts.[2] For a reaction using 'X' g of LiAlH₄ in a solvent like THF, the procedure is:

      • Cool the reaction mixture to 0°C.

      • Slowly and sequentially add 'X' mL of water.

      • Slowly add 'X' mL of 15% (w/v) aqueous NaOH.

      • Slowly add '3X' mL of water.

      • Stir vigorously at room temperature for 30-60 minutes. The precipitate should become white and granular.

      • Filter the mixture through a pad of Celite, washing thoroughly with an organic solvent (THF, Ethyl Acetate).

Workup MethodReagents (Sequential Addition)Precipitate CharacterFiltration Efficiency
Fieser Method H₂O, 15% NaOH, H₂OGranular, sandy solidExcellent
Na₂CO₃ (sat.) [1]Saturated aqueous Na₂CO₃Can be granular, sometimes fineGood to Very Good
Water Only Excess H₂OGelatinous, thickPoor

Table 1. Comparison of common LiAlH₄ workup procedures. The Fieser method is highly recommended for maximizing product recovery.

Experimental Protocols

Protocol 1: Synthesis of (1-Aminocyclohexyl)methanol

This protocol is adapted from established procedures for LiAlH₄ reductions.[1][2]

Safety First: This reaction should only be performed by trained personnel in a chemical fume hood. LiAlH₄ reacts violently with water. Ensure an appropriate fire extinguisher (Class D, for combustible metals) is nearby.

  • Setup: Equip a 3-necked, round-bottom flask (oven-dried) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (3.0 eq.) and anhydrous THF (approx. 10 mL per gram of LiAlH₄).

  • Substrate Addition: Dissolve 1-Aminocyclohexanecarboxylic acid (1.0 eq.) in a minimum amount of anhydrous THF. Add this solution dropwise to the stirring LiAlH₄ suspension at 0°C. A controlled evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol:Ammonia = 8:2:0.2) until the starting material spot has disappeared.

  • Workup (Fieser Method): Cool the reaction mixture to 0°C. Following the procedure in Table 1, quench the reaction by the slow, sequential addition of water, 15% NaOH, and more water.

  • Isolation: Stir the resulting suspension at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure to yield crude (1-Aminocyclohexyl)methanol, which can be used directly in the next step.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude (1-Aminocyclohexyl)methanol in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: Slowly add a solution of HCl in isopropanol (or other suitable solvent) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate as a white solid. If an oil forms, try scratching the side of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

G cluster_mech Mechanism of Carboxylic Acid Reduction node1 R-COOH Deprotonation by H⁻ node2 R-COO⁻ Li⁺ + H₂ Coordination node1:f1->node2:f0 LiAlH₄ node3 Aldehyde Intermediate Hydride Attack node2:f1->node3:f0 LiAlH₃ node4 Alkoxide Intermediate Protonation (Workup) node3:f1->node4:f0 AlH₄⁻ node5 R-CH₂OH node4:f1->node5:f0 H₂O

Caption: Simplified mechanism for LiAlH₄ reduction of a carboxylic acid.

References
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Clark, J. (n.d.). Reduction of nitriles. Chemguide.
  • LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • LibreTexts Chemistry. (2023). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation.
  • LibreTexts Chemistry. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Pearson. (2024). Give the expected products of lithium aluminum hydride reduction....
  • Shepler, B. (2019, July 15). Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation [Video]. YouTube.
  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244.

Sources

Degradation pathways of (1-Aminocyclohexyl)methanol hydrochloride under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Aminocyclohexyl)methanol hydrochloride

A Guide to Investigating Degradation Pathways Under Stress Conditions

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale and field-proven insights necessary to navigate the complexities of forced degradation studies. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your research and development.

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a drug substance.[1] The data generated is foundational for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies essential for a seemingly stable molecule like this compound?

While the saturated cyclohexyl ring and the primary amine and alcohol functional groups suggest good stability, stress testing is mandatory.[4] Its purpose is multifaceted:

  • Elucidate Degradation Pathways: To understand how the molecule behaves under harsh conditions, which helps in predicting potential degradation products during long-term storage.[5][6]

  • Develop Stability-Indicating Methods: The primary goal is to generate potential degradation products to prove that your analytical method, typically HPLC, can separate these impurities from the intact parent compound.[7][8] This ensures the method is "stability-indicating."

  • Inform Formulation and Packaging: Understanding sensitivities (e.g., to light or oxygen) guides the development of a stable drug product and the selection of appropriate packaging.[5][9]

The structure of this compound features a primary amino group and a primary alcohol attached to the same tertiary carbon of a cyclohexane ring. The amine is basic and will be protonated as the hydrochloride salt. These functional groups are the most likely sites of degradation.

Q2: What is the generally accepted target for the extent of degradation?

The goal is to achieve a noticeable but not excessive level of degradation. The commonly accepted range is 5-20% degradation of the active pharmaceutical ingredient (API).[4][10]

  • Rationale for the Lower Limit (~5%): Degradation must be sufficient to ensure that the resulting degradants can be reliably detected and resolved by the analytical method.

  • Rationale for the Upper Limit (~20%): Over-stressing the molecule can lead to the formation of secondary or tertiary degradants that are not representative of what might form under normal storage conditions.[4] This complicates the degradation pathway and may lead to the development of an unnecessarily complex analytical method.

Troubleshooting Guide: Stress Condition Protocols & Common Issues

This section provides detailed protocols for each stress condition as outlined in the ICH guidelines and addresses common problems researchers face.[3][11]

Hydrolytic Degradation (Acid & Base)

Hydrolysis targets bonds susceptible to cleavage by water, catalyzed by acid or base. For this compound, the core structure is robust against hydrolysis, but pH extremes can still promote reactions.

This is not unexpected given the molecule's stable saturated cyclic structure. The C-N and C-C bonds are not readily hydrolyzed. To induce degradation, you must intensify the stress conditions systematically.

Protocol for Intensifying Hydrolytic Stress:

  • Initial Condition: Start with 0.1 N HCl and 0.1 N NaOH at room temperature for up to 7 days.[10]

  • Increase Temperature: If no degradation is observed, increase the temperature to 50-60°C and monitor at time points like 2, 4, 8, and 24 hours.[4][10] Thermal energy can overcome activation barriers for degradation reactions.

  • Increase Reagent Concentration: If heating is insufficient, increase the acid/base concentration to 1 N HCl or 1 N NaOH, starting again at a controlled temperature (e.g., 40°C or 60°C).[9][10]

  • Reflux: As a final step, refluxing the solution (e.g., at 80°C or higher) can be employed, but this is a very harsh condition and should be used cautiously.[9]

Self-Validation Check: Always run a control sample of the drug in the dissolution solvent (e.g., water or a co-solvent) at the same temperature to distinguish between hydrolytic and purely thermal degradation.

For this specific molecule, classic hydrolysis is unlikely. However, pH- and heat-mediated reactions could occur:

  • Dehydration: Under acidic conditions and heat, the primary alcohol could be eliminated to form an exocyclic methylene amine or undergo rearrangement.

  • Cyclization: Although sterically hindered, an intramolecular reaction between the amine and alcohol to form an oxazolidine derivative is a remote possibility under specific conditions. Amino alcohols are known precursors for cyclic amines.[12][13]

Oxidative Degradation

Oxidation mimics degradation caused by atmospheric oxygen or interaction with oxidative excipients. The primary amine and primary alcohol are potential targets.

Amines can be highly susceptible to oxidation.[14] Excessive degradation suggests the conditions are too harsh.

Protocol for Moderating Oxidative Stress:

  • Reduce Oxidant Concentration: Lower the hydrogen peroxide (H₂O₂) concentration significantly. Try a range from 0.1% to 1%.[4]

  • Lower the Temperature: Conduct the experiment at room temperature or even in a cooled bath (e.g., 4-8°C) to slow the reaction kinetics.

  • Shorten Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to find a point where 5-20% degradation is achieved.

Oxidation of this compound can be complex. Key potential transformations include:

  • Alcohol Oxidation: The primary alcohol is susceptible to oxidation, first to an aldehyde ((1-aminocyclohexyl)methanal) and subsequently to a carboxylic acid (1-aminocyclohexane-1-carboxylic acid).

  • Amine Oxidation: The primary amine can be oxidized to a hydroxylamine (N-hydroxy derivative), which may further degrade to a nitrone or imine.[15]

  • Ring Opening: Under very harsh oxidative conditions, cleavage of the C-C bonds within the cyclohexane ring can occur, leading to linear aldehyde or acid derivatives.[16]

G

Thermal Degradation

This test evaluates the stability of the drug substance at elevated temperatures. It is typically performed on the solid drug substance but can also be done in solution to assess combined thermal/solvolytic effects.[9]

While it may be highly stable, you must ensure the conditions were sufficiently challenging.[8] The melting point of the free base is a consideration, but for the hydrochloride salt, the dissociation and decomposition temperature is more relevant.

Protocol for Intensifying Thermal Stress:

  • Standard Condition: Begin by heating the solid sample at a temperature below its melting point, for example, 70-80°C, for 1-2 months.[9]

  • Add Humidity: Perform the thermal stress test in a humidity-controlled chamber (e.g., 75% RH).[11] The presence of water can often facilitate degradation pathways not seen under dry heat.

  • Higher Temperature: If the melting point is high, you can increase the temperature (e.g., to 105°C), but be cautious not to cause a phase change (melting), as this would no longer represent solid-state degradation.[9]

Potential Pathways:

  • Decomposition of the Salt: Amine hydrochloride salts can dissociate or decompose at high temperatures.[17]

  • Dehydration: Solid-state dehydration could lead to the formation of an enamine or other unsaturated species.

  • Formation of Heat Stable Salts: If acidic impurities are present, they can react with the amine to form heat stable salts, reducing the amount of available free base.[18]

Photolytic Degradation

Photostability testing exposes the drug to light to determine if it is light-sensitive, which has implications for packaging.[11]

According to ICH Q1B guidelines, a confirmatory study under more forcing conditions may be necessary if no degradation is observed in the initial study.[5] Saturated cyclic amines do not have strong chromophores to absorb UV light in the range typically tested (above 290 nm), but degradation can still be initiated by impurities or secondary processes.[19]

Protocol for Photostability Testing:

  • ICH Q1B Conditions: Expose the drug (in solid form and in solution) to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

  • Control Sample: A dark control, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.[4]

  • Forcing Conditions: If no degradation occurs, consider dissolving the drug in a solution containing a photosensitizer, although this is beyond standard ICH requirements and is more of an investigative tool.

Potential Pathways:

  • Photo-oxidation: In the presence of oxygen, light can generate reactive oxygen species that then attack the amine or alcohol functional groups.

  • Radical Formation: UV energy can lead to the formation of radicals, which could initiate ring-opening or other complex degradation reactions.

Experimental Workflows & Data Summary

G

Table 1: Recommended Starting Conditions and Troubleshooting Adjustments
Stress ConditionRecommended Starting ConditionTo Increase DegradationTo Decrease Degradation
Acid Hydrolysis 0.1 N HCl, Room Temp, 24hIncrease temp to 60°C; Increase conc. to 1 N HClDecrease temp; Decrease conc.; Shorten time
Base Hydrolysis 0.1 N NaOH, Room Temp, 24hIncrease temp to 60°C; Increase conc. to 1 N NaOHDecrease temp; Decrease conc.; Shorten time
Oxidation 3% H₂O₂, Room Temp, 24hGently warm to 40°CDecrease H₂O₂ to 0.1-1%; Cool solution
Thermal (Solid) 80°C / 75% RH, 7 daysIncrease temp (below m.p.); Increase humidityDecrease temp; Use dry heat only
Photolytic ICH Q1B Standard (1.2M lux-hr, 200 W-hr/m²)Expose in solution; Use a photosensitizerN/A (Standard is fixed)

Analytical Method Troubleshooting

Q9: My HPLC chromatogram shows poor peak shape for the parent compound and it's eluting very early. How can I fix this?

This is a common issue for small, polar, basic compounds like (1-Aminocyclohexyl)methanol. The protonated amine interacts poorly with standard C18 reverse-phase columns.

Solutions:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5) using a buffer like phosphate or formate. This keeps the amine consistently protonated and suppresses interaction with residual silanols on the column packing.

  • Ion-Pairing Reagents: Add an ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) to the mobile phase. This will form a neutral complex with the protonated amine, increasing its retention on a C18 column.

  • Alternative Stationary Phase: Use a different column chemistry. HILIC (Hydrophilic Interaction Liquid Chromatography) is an excellent choice for retaining and separating highly polar compounds. Embedded polar group (e.g., "AQ" or "Polar-Embedded") C18 columns also offer alternative selectivity.

Q10: How do I identify the structures of the degradants I've generated?

Structural elucidation is a key part of understanding the degradation pathways.[20]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. It provides the mass-to-charge ratio (m/z) of the degradants, allowing you to determine their molecular weight. Comparing this to the parent compound's mass helps hypothesize the chemical change (e.g., +16 Da suggests oxidation).

  • High-Resolution MS (HRMS): Techniques like TOF or Orbitrap provide highly accurate mass measurements, which can be used to predict the elemental formula of the degradant.

  • MS/MS (Tandem Mass Spectrometry): Fragmenting the degradant ion in the mass spectrometer provides structural information that can help pinpoint the site of modification.

  • Isolation and NMR: For definitive structural proof of major degradants, they may need to be isolated using preparative HPLC, followed by full characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Changes in gene expression induced by aromatic amine drugs: testing the danger hypothesis. (2012, September 12). PubMed.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky.
  • An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. (n.d.). ACD/Labs.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • This compound | 5460-68-4. (n.d.). Sigma-Aldrich.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Gibson, Emma K. PhD thesis.
  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (n.d.). PubMed.
  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.). PMC - PubMed Central.
  • Hydroxylamine. (n.d.). Wikipedia.
  • New developments in the pharmaceutical stress testing industry. (2021, December 22).
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH.
  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5).
  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (n.d.). SID.
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2025, August 6). ResearchGate.
  • Ghode et al., IJPSR, 2023; Vol. 14(5): 2501-2510. (2022, July 20). international journal of pharmaceutical sciences and research.
  • Enantioselective Synthesis of Cyclic β-Amino Alcohols via Tandem Hydroalumination-Cyclization-Reduction of Ethoxycarbonyl Vinyl. (n.d.).
  • This compound. (n.d.). SCBT - Santa Cruz Biotechnology.
  • Structural Diversification of Saturated Cyclic Amines Through Photo- and Metal-Mediated Ring Opening by David Martin Soro. (n.d.). eScholarship.org.
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI.
  • (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. (2025, August 27). Chemsrc.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). PMC - PubMed Central.
  • Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. (2025, August 7). ResearchGate.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.
  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2025, August 8). ResearchGate.
  • An experimental study of amino acid degradation under open flask hydrolytic conditions. (n.d.). PubMed.
  • Acid promoted cyclodehydration of amino alcohols with amide acetal. (n.d.). RSC Publishing.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • Oxidative Degradation of Amine Solvents for CO2 Capture. (2025, October 30). ResearchGate.

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Technical Support Center: Improving the Purity of (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Aminocyclohexyl)methanol hydrochloride is a crucial building block in pharmaceutical synthesis and materials science. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns in drug development. This guide provides a comprehensive, experience-driven resource for researchers, scientists, and process chemists to troubleshoot and resolve common purity challenges encountered during its synthesis and purification. We will delve into the causality behind experimental choices, offering robust protocols and logical workflows to achieve high-purity this compound consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common pathway is the reduction of 1-Aminocyclohexanecarboxylic acid.[1][2][3] Potential impurities from this process include:

  • Unreacted Starting Material: Residual 1-Aminocyclohexanecarboxylic acid.

  • Over-reduction Products: While less common with selective reducing agents, highly potent reagents could potentially lead to other products.

  • Solvent Adducts & Residual Solvents: Trapped molecules of the reaction or purification solvents.

  • Byproducts from the Reducing Agent: Salts and other residues from reagents like LiAlH₄ or NaBH₄.[4]

Q2: What is the best initial method for assessing the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis is a rapid and effective initial assessment.

  • TLC: Provides a qualitative picture of the number of components in your sample.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. The melting point for the related starting material, 1-Aminocyclohexanecarboxylic acid, is reported as >264 °C (with decomposition).[2]

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[5]

Q3: Which solvents are best for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For a hydrochloride salt, polar protic solvents or mixtures are often effective. Good starting points for solvent screening include:

  • Isopropanol (IPA)

  • Ethanol/Water mixtures

  • Methanol/Toluene mixtures

  • Acetonitrile

A two-solvent system can also be very effective.[7][8] For example, dissolving the crude product in a minimal amount of a hot "good" solvent (like methanol) and then slowly adding a "poor" solvent (like diethyl ether or toluene) until turbidity appears can induce crystallization upon cooling.

Q4: My purified product is a solid, but it appears discolored. What should I do?

A4: Discoloration often arises from minor, highly conjugated impurities. A common remediation step is to perform a hot filtration with activated charcoal.[7] Dissolve the crude product in the minimum amount of hot recrystallization solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then filter the hot solution through a fluted filter paper to remove the charcoal and adsorbed impurities before allowing it to cool and crystallize.[7][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Follow the logical workflow to diagnose and resolve the issue.

Problem 1: Low or No Crystal Formation After Cooling

This is a common issue often related to supersaturation problems or incorrect solvent choice.

Troubleshooting Workflow

troubleshooting_crystallization start Issue: Low/No Crystal Formation check_saturation Is the solution supersaturated? start->check_saturation add_seed Action: Add a seed crystal. check_saturation->add_seed No check_solvent Was too much solvent added? check_saturation->check_solvent Yes scratch_flask Action: Scratch the inner wall of the flask with a glass rod. add_seed->scratch_flask scratch_flask->check_solvent boil_off Action: Gently boil off some solvent to increase concentration. check_solvent->boil_off Yes check_solvent_system Is the solvent system appropriate? check_solvent->check_solvent_system No re_dissolve Re-heat to dissolve, then cool slowly. boil_off->re_dissolve end Successful Crystallization re_dissolve->end rescreen Action: Re-screen for a different solvent or a two-solvent system. check_solvent_system->rescreen No check_solvent_system->end Yes acid_base_extraction start Crude Product (HCl Salt) + Impurities Dissolve in Organic Solvent/Water add_base Add Aqueous Base (e.g., NaOH) Deprotonates R-NH3+Cl- to R-NH2 start->add_base separation Separatory Funnel Aqueous Layer (Salts, Polar Impurities) Organic Layer (Free Amine R-NH2 + Non-polar Impurities) add_base->separation isolate_org Isolate Organic Layer separation:f1->isolate_org add_acid Add HCl (e.g., in Ether) Precipitates pure R-NH3+Cl- isolate_org->add_acid filtration Filter and Dry Pure this compound add_acid->filtration

Caption: Principle of acid-base purification.

Problem 3: Product is an Oil or Gummy Solid

This often happens when the melting point of the compound is low or when impurities are present that act as a eutectic mixture, depressing the melting point.

  • Solution 1: Trituration. Stir or grind the oil/gummy solid with a solvent in which the desired product is insoluble but the impurities are soluble. This can often induce crystallization and wash away impurities. Hexanes or diethyl ether are good first choices for trituration.

  • Solution 2: Re-evaluate Solvent. The chosen recrystallization solvent might be too good. The product should have low solubility at cold temperatures. If it remains dissolved, the solvent is not appropriate.

  • Solution 3: Extended Cooling. Cool the solution in an ice bath for a longer period, and if necessary, store it in a freezer to promote crystallization. [8]

Key Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid compounds. [6]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile) at room temperature and at their boiling point. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add the minimum amount of the chosen hot recrystallization solvent in portions until the solid just dissolves. [6][9]Keep the solution at or near its boiling point during this process. [9]3. Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask. [9]This removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. [6][7]Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield. [7][8]6. Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. [7][9]Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. [9]7. Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. [9]Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Purity Assessment by HPLC

A general method for assessing purity. This should be adapted based on available equipment and columns.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol [10]* Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

References

  • Recrystallization. (n.d.). Vedantu.
  • (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. (n.d.). Chemsrc.
  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough.
  • Recrystallization. (2013, September 9). YouTube.
  • Part 1. Recrystallization. (n.d.). University of Massachusetts.
  • This compound. (n.d.). Sigma-Aldrich (Chinese).
  • Analytical Method for Aminocyclopyrachlor Methyl. (n.d.). EPA.
  • 1-Aminocyclohexanecarboxylic acid. (n.d.). PubChem.
  • Synthesis of process related impurities of Citicoline and Citicoline sodium. (2024). Indian Journal of Chemistry.
  • 1-Aminocyclohexanecarboxylic acid. (n.d.). CAS Common Chemistry.
  • A review on impurity profile of pharmaceuticals. (2022). World Journal of Pharmaceutical Research.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • A Quick Guide to Reductions in Organic Chemistry. (2015). OrgChem.by.

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Technical Support Center: Troubleshooting Failed (1-Aminocyclohexyl)methanol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of (1-Aminocyclohexyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable amino alcohol intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (1-Aminocyclohexyl)methanol?

A: There are two predominant and reliable methods for synthesizing (1-Aminocyclohexyl)methanol.

  • Route A: Reduction of 1-Aminocyclohexanecarboxylic Acid or its Esters. This is a straightforward approach where the carboxylic acid or ester functionality is reduced to the primary alcohol.

  • Route B: Strecker Synthesis followed by Reduction. This two-step process involves the formation of 1-Aminocyclohexanecarbonitrile from cyclohexanone, which is then reduced to the target amino alcohol.[1]

Q2: Why is the hydrochloride salt form of (1-Aminocyclohexyl)methanol often preferred?

A: The hydrochloride salt form offers several advantages over the freebase. It is typically a stable, crystalline solid, making it easier to handle, weigh, and store compared to the often oily or hygroscopic freebase.[2] The salt form also enhances solubility in protic solvents and can simplify purification by crystallization.

Q3: What are the critical safety precautions when working with the reagents for this synthesis?

A: Safety is paramount. When performing these syntheses, be aware of the following:

  • Cyanide Sources (Route B): Alkali metal cyanides (NaCN, KCN) are highly toxic. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide poisoning antidote kit available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water and other protic solvents.[3] All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Grignard Reagents: If using Grignard-based routes, remember they are highly reactive with water, alcohols, and other acidic protons.[4][5] Strict anhydrous conditions are mandatory.

Troubleshooting Guide 1: Synthesis via Reduction of 1-Aminocyclohexanecarbonitrile (Strecker Route)

This route is popular due to the accessibility of starting materials. However, it presents challenges in both the aminonitrile formation and the subsequent reduction.

Workflow for Strecker Synthesis and Reduction

cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A Cyclohexanone + Ammonia + Sodium Cyanide B Imine Formation A->B Condensation C Nucleophilic Attack by Cyanide B->C Intermediate D 1-Aminocyclohexanecarbonitrile (Crude Product) C->D C-C Bond Formation E 1-Aminocyclohexanecarbonitrile D->E Purification (Optional) F Reduction with LiAlH₄ in Anhydrous THF/Ether E->F G Aqueous Workup (e.g., Fieser method) F->G H (1-Aminocyclohexyl)methanol (Freebase) G->H I (1-Aminocyclohexyl)methanol H->I Extraction & Solvent Removal J Addition of HCl (e.g., in isopropanol/ether) I->J K (1-Aminocyclohexyl)methanol HCl (Final Product) J->K Precipitation A Problem: Incomplete Reduction or Complex Product Mixture B Is the LiAlH₄ active? A->B C Are reaction conditions strictly anhydrous? A->C D Was the reaction temperature controlled? A->D E Was the workup performed correctly? A->E F Solution: Use fresh, unopened LiAlH₄ or titrate to confirm molarity. B->F No G Solution: Flame-dry all glassware under vacuum. Use anhydrous solvents. C->G No H Solution: Add substrate slowly at 0 °C, then allow to warm/reflux as needed. D->H No I Solution: Use a careful, sequential quench (e.g., Fieser workup: H₂O, then NaOH). E->I No

Fig 2. Decision tree for troubleshooting the LiAlH₄ reduction step.
  • Cause 1: Inactive LiAlH₄. Lithium aluminum hydride is highly reactive with atmospheric moisture. [3]Old or improperly stored reagent will have significantly reduced activity, leading to incomplete reduction.

    • Solution: Use a fresh bottle of LiAlH₄. Ensure it is a fine, white to grey powder. Clumpy or dark grey material is suspect. For quantitative work, the hydride concentration in a THF solution can be determined by titration.

  • Cause 2: Presence of Water. This is the most common failure mode. Water will rapidly and exothermically quench the LiAlH₄, reducing the effective stoichiometry and potentially causing safety hazards. [4] * Protocol: Ensuring Anhydrous Conditions

    • Glassware: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.
    • Solvents: Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether) from a solvent purification system or from a sealed bottle over molecular sieves.
    • Atmosphere: Assemble the apparatus while hot and cool under a positive pressure of dry nitrogen or argon. Maintain this inert atmosphere throughout the reaction.
  • Cause 3: Incorrect Stoichiometry. An insufficient amount of LiAlH₄ will naturally lead to incomplete conversion. The amino group can form a complex with the aluminum, consuming some of the hydride. A slight excess is often required.

    • Solution: Use at least 1.5-2.0 equivalents of LiAlH₄ relative to the aminonitrile to ensure complete reduction.

  • Cause 4: Improper Workup. The workup for a LiAlH₄ reaction is critical for isolating the product from the aluminum salts. A poorly executed workup can lead to the product being trapped in the aluminum hydroxide gel, resulting in low isolated yields.

    • Solution: Fieser Workup. A widely used and reliable method is the sequential, dropwise addition of "X" mL of water, followed by "X" mL of 15% aqueous NaOH, and finally "3X" mL of water, where "X" is the mass (in g) of LiAlH₄ used. This procedure typically produces a granular, easily filterable precipitate of aluminum salts.

Troubleshooting Guide 2: Synthesis via Grignard Reagents

While less common for this specific molecule, attempting to form (1-Aminocyclohexyl)methanol derivatives via a Grignard reaction with an aminonitrile precursor presents unique challenges due to the multiple reactive sites. [6][7] Q: I am attempting a Grignard reaction with an N-protected 1-aminocyclohexanecarbonitrile, but I am recovering starting material or getting very low conversion.

A: This is a classic problem when running Grignard reactions with substrates containing heteroatoms.

  • Cause 1: Acid-Base Reaction. The primary issue is that the Grignard reagent is a strong base. [4]If your nitrogen protecting group has an acidic proton (e.g., Boc-protected amine still has an N-H proton), the Grignard reagent will deprotonate it instead of attacking the nitrile. This consumes one equivalent of the Grignard reagent before any desired reaction occurs.

    • Solution: Use a protecting group without acidic protons (e.g., N,N-dibenzyl) or use a large excess of the Grignard reagent (at least 2.5-3.0 equivalents). The first equivalent acts as a base, and the subsequent equivalents act as the nucleophile.

  • Cause 2: Inactive Grignard Reagent. The Grignard reagent itself may not have formed efficiently. [5] * Solution:

    • Magnesium Activation: Use fresh magnesium turnings. Activate them by stirring vigorously or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
    • Initiation: Initiation can be sluggish. A small amount of the alkyl halide can be added neat to the magnesium, and the flask can be gently warmed. Once the reaction initiates (observed by bubbling and heat evolution), dilute with solvent and add the remaining halide dropwise. [3]
  • Cause 3: Complex Formation. The nitrogen atom can coordinate to the magnesium center of the Grignard reagent, deactivating the nitrile towards nucleophilic attack. [8][9] * Solution: This is an inherent challenge. Using a copper(I) catalyst can sometimes promote addition to the nitrile over other pathways. Additionally, using organolithium reagents, which are generally more reactive, may overcome this hurdle. [9]

    Parameter Standard Condition Optimized Condition Rationale
    Stoichiometry 1.1 eq. Grignard 2.5-3.0 eq. Grignard Accounts for deprotonation of the N-H group by the Grignard reagent.
    Protecting Group Boc, Cbz N,N-Dibenzyl, Phthalimide Removes the acidic proton, preventing the initial acid-base side reaction.
    Solvent Diethyl Ether THF THF is a better solvent for stabilizing Grignard reagents and can enhance reactivity. [5]

    | Temperature | 0 °C to reflux | -20 °C to 0 °C | Lower temperatures can sometimes disfavor complexation and improve selectivity. [10]|

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Amino Alcohols.
  • Thomson, T., & Stevens, T. S. (1932). Action of the Grignard Reagent upon Amino-nitriles. Part II. Journal of the Chemical Society, 1932, 1932-1936.
  • Stevens, T. S., et al. (1931). Action of the Grignard Reagent upon Amino-nitriles. Journal of the Chemical Society, 1931, 2568-2571.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Google Patents. (n.d.). CA1164479A - Preparation of aminoacetonitrile derivatives.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Benchchem. (n.d.). 1-Aminocyclohexanecarbonitrile | CAS 5496-10-6.
  • ChemicalBook. (n.d.). (1-aminocyclohexyl)methanol synthesis.
  • Sigma-Aldrich. (n.d.). This compound | 5460-68-4.
  • AChemBlock. (n.d.). This compound 95% | CAS: 5460-68-4.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.

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How to remove unreacted starting materials from (1-Aminocyclohexyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the purification of (1-Aminocyclohexyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for removing unreacted starting materials and other process-related impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My final product of this compound is a sticky solid or oil, and I suspect it's contaminated with unreacted starting materials. How can I purify it?

Answer:

A sticky or oily consistency in your final product often indicates the presence of impurities that disrupt the crystal lattice of the hydrochloride salt. The most common unreacted starting materials in the synthesis of (1-Aminocyclohexyl)methanol are typically residual carbonyl compounds (like cyclohexanone) or the corresponding imine intermediate, as well as byproducts from the reduction step.

Recommended Purification Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while the impurities remain dissolved in the solvent.[1]

Step-by-Step Recrystallization Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. For this compound, a polar protic solvent is generally a good starting point. Isopropanol (IPA) or a mixture of methanol and diethyl ether are commonly effective.

    • To test solvents: Take a small amount of your impure product and test its solubility in a few candidate solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the impure this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[4]

  • Decolorization (Optional): If your solution is colored, it may be due to high molecular weight byproducts. You can add a small amount of activated charcoal to the hot solution and swirl it for a few minutes.[3] The charcoal will adsorb the colored impurities.

  • Hot Filtration: If you used activated charcoal or if there are any insoluble impurities, you must perform a hot gravity filtration to remove them. This is done by pouring the hot solution through a fluted filter paper into a pre-warmed receiving flask.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[5] Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[1][5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3][5] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Causality Behind the Choices: The slow cooling process is critical as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding the differently shaped impurity molecules.[1] Washing with ice-cold solvent is important to remove adhered impurities without dissolving a significant amount of the purified product.

Question 2: I've performed a recrystallization, but my NMR analysis still shows the presence of non-polar impurities. What is an alternative or supplementary purification method?

Answer:

If non-polar impurities persist after recrystallization, a liquid-liquid extraction is an excellent next step. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Since your product is a hydrochloride salt, it will be highly soluble in the aqueous phase, while non-polar impurities will prefer the organic phase.

Recommended Purification Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the impure this compound in deionized water.

  • Basification: To ensure any unreacted starting amine is also in its free, more organic-soluble form, you can optionally perform the extraction under neutral or slightly acidic conditions first. However, to remove non-polar, non-basic impurities, proceeding directly to the extraction is effective.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer containing your purified product into a clean flask. Discard the upper organic layer which contains the non-polar impurities.

  • Repeat: Repeat the extraction with fresh organic solvent at least two more times to ensure complete removal of the impurities.

  • Product Recovery: The this compound can be recovered from the aqueous solution by removing the water under reduced pressure (e.g., using a rotary evaporator).

Expert Insight: The choice of organic solvent is important. Diethyl ether is excellent for removing very non-polar impurities. Ethyl acetate can also be effective and is less volatile.

Frequently Asked Questions (FAQs)

What are the common starting materials and how can they lead to impurities?

The synthesis of (1-Aminocyclohexyl)methanol often involves the reduction of a precursor such as 1-aminocyclohexanecarboxylic acid or its ester derivative. A common synthetic route involves the reaction of cyclohexanone with a cyanide source and an amine source, followed by reduction.

Potential Starting Material-Related Impurities:

  • Unreacted Cyclohexanone: If the initial reaction is incomplete, residual cyclohexanone can remain.

  • Intermediate Imines/Enamines: Intermediates from the reaction of cyclohexanone and the amine source may persist.

  • Unreacted Reducing Agents and their Byproducts: Depending on the reducing agent used (e.g., Lithium Aluminum Hydride, Sodium Borohydride), byproducts can contaminate the final product.

The presence of these impurities can affect the physical properties and downstream applications of your this compound.[6][7]

How can I convert the free amine of (1-Aminocyclohexyl)methanol to its hydrochloride salt?

If you have the free amine and need to form the hydrochloride salt for purification or storage, the following procedure is recommended.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the free amine of (1-Aminocyclohexyl)methanol in a suitable organic solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Causality: The protonation of the basic amine by the strong acid (HCl) forms the ionic salt, which is generally much less soluble in non-polar organic solvents than the free amine, leading to its precipitation.

What analytical techniques are best for assessing the purity of this compound?

To ensure the purity of your final product, a combination of analytical techniques should be employed:

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information and is excellent for identifying and quantifying impurities.[8]
Mass Spectrometry (MS) Confirms the molecular weight of the desired product and can help identify the mass of impurities.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting range.
High-Performance Liquid Chromatography (HPLC) A powerful technique for separating and quantifying components in a mixture, providing a clear indication of purity.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Impure_Product Impure (1-Aminocyclohexyl)methanol hydrochloride (oily/sticky solid) Recrystallization Recrystallization (e.g., IPA or MeOH/Ether) Impure_Product->Recrystallization Primary Purification Purity_Analysis Purity Analysis (NMR, MS, MP, HPLC) Recrystallization->Purity_Analysis Liquid_Liquid_Extraction Liquid-Liquid Extraction (Aqueous/Organic) Liquid_Liquid_Extraction->Purity_Analysis Re-analyze Purity_Analysis->Liquid_Liquid_Extraction Non-polar impurities still present Pure_Product Pure (1-Aminocyclohexyl)methanol hydrochloride (crystalline solid) Purity_Analysis->Pure_Product Purity Confirmed

Sources

Technical Support Center: (1-Aminocyclohexyl)methanol Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Aminocyclohexyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As direct stability data for this compound is limited in published literature, this document synthesizes information from structurally similar amino alcohol hydrochlorides and general principles of chemical stability to provide a robust framework for troubleshooting and experimental design.

Overview of this compound Stability

This compound is a primary amino alcohol hydrochloride salt. Its structure, containing a primary amine, a primary alcohol, and a cyclohexane ring, presents several potential pathways for degradation in solution. The hydrochloride salt form generally enhances water solubility and stability compared to the free base. However, like many amine salts, it can be susceptible to degradation under various environmental conditions. Key factors influencing its stability in solution include pH, temperature, light exposure, and the presence of oxidizing agents.[1]

Key Structural Features and Potential Instabilities:

  • Primary Alcohol: Susceptible to oxidation to form the corresponding aldehyde and carboxylic acid.[2]

  • Primary Amine: Can undergo oxidation and may react with certain formulation components.

  • Hydrochloride Salt: Generally stable, but the solution's pH will be acidic, which can influence hydrolysis or other pH-dependent degradation pathways.

  • Hygroscopicity: As a salt, it may be hygroscopic, and absorbed moisture can accelerate degradation in the solid state and in solution.[3]

Troubleshooting Guide

This section addresses common issues encountered when preparing and storing solutions of this compound.

Issue 1: Discoloration of the Solution (Yellowing or Browning)

Potential Cause:

Discoloration, particularly yellowing or browning, is often an indicator of oxidative degradation or the formation of degradation products with chromophores. The primary amine is susceptible to oxidation, which can lead to colored byproducts.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored solutions.

Step-by-Step Investigation:

  • Protect from Light and Oxygen: Immediately transfer the solution to an amber vial and purge the headspace with an inert gas like nitrogen or argon. Store protected from light.

  • Evaluate Storage Conditions: Ensure the solution is stored at the recommended temperature, typically 2-8°C for long-term storage.

  • Analytical Assessment: Use a stability-indicating HPLC method to analyze the discolored solution. Compare the chromatogram to a freshly prepared, non-discolored solution. Look for new peaks or a decrease in the main peak area.

  • Consider Antioxidants: If oxidative degradation is confirmed, consider the addition of a suitable antioxidant to the formulation. The choice of antioxidant will depend on the intended application.

Issue 2: Precipitation or Cloudiness in Solution

Potential Cause:

Precipitation can occur due to several factors:

  • Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent.

  • pH Shift: The pH of the solution may have shifted, causing the free base to precipitate. The hydrochloride salt is generally more soluble in aqueous solutions than the free base.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.

  • Salt Formation: Interaction with buffers or other ionic species in the solution can lead to the formation of a less soluble salt.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution precipitation.

Step-by-Step Investigation:

  • Verify pH: Measure the pH of the solution. For a hydrochloride salt, the pH should be acidic. If the pH has increased, the less soluble free base may be precipitating.

  • Solubility Check: Refer to the compound's solubility data. If unavailable, perform a simple solubility test at the desired concentration and temperature.

  • Temperature Control: If the solution was stored in the cold, allow it to warm to room temperature to see if the precipitate redissolves.

  • Solvent System Evaluation: If solubility is a persistent issue, consider using a co-solvent system (e.g., water with a small percentage of ethanol or DMSO). However, be mindful that organic solvents can also influence stability.

Issue 3: Unexpected Analytical Results (e.g., Low Purity, Extra Peaks in HPLC)

Potential Cause:

The appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram is a strong indication of chemical degradation. Potential degradation pathways for this compound include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Dehydration: Under acidic conditions and/or elevated temperatures, the alcohol could undergo dehydration.

Forced Degradation Study Protocol:

To identify potential degradants and develop a stability-indicating analytical method, a forced degradation study is recommended.[4][5]

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionDurationAnalysis
Acid Hydrolysis 0.1 M HCl24 hours at 60°CHPLC-UV/MS
Base Hydrolysis 0.1 M NaOH24 hours at 60°CHPLC-UV/MS
Oxidation 3% H₂O₂24 hours at RTHPLC-UV/MS
Thermal 60°C48 hoursHPLC-UV/MS
Photolytic UV/Vis light exposurePer ICH Q1BHPLC-UV/MS

Analytical Method Considerations:

This compound lacks a strong UV chromophore, making direct detection by HPLC-UV challenging at low concentrations.[6][7]

  • Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag (e.g., dansyl chloride, o-phthalaldehyde (OPA)) can significantly enhance detection sensitivity.[8][9]

  • Alternative Detection: If derivatization is not feasible, consider using alternative detection methods such as mass spectrometry (LC-MS), evaporative light scattering detection (ELSD), or charged aerosol detection (CAD).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: It is best to store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light and moisture.[2][10] Given its potential hygroscopicity, storage in a desiccator is also recommended.

Q2: What is the best solvent for preparing a stock solution?

A2: For most applications, sterile, deionized water is a suitable solvent. The hydrochloride salt form is expected to have good aqueous solubility. For higher concentrations, a co-solvent system may be necessary, but its impact on stability should be evaluated.

Q3: How long can I store a solution of this compound?

A3: The stability of the solution will depend on the solvent, concentration, pH, and storage conditions. It is recommended to prepare fresh solutions for critical experiments. For short-term storage (days to a week), refrigeration at 2-8°C, protected from light, is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be an option, but freeze-thaw stability should be assessed.

Q4: Are there any known incompatibilities with common buffers or excipients?

A4: While specific incompatibility data is not available, be cautious when using buffers that could raise the pH significantly, potentially causing precipitation of the free base. Additionally, reactive excipients, such as those containing aldehyde groups, could potentially react with the primary amine.

References

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
  • University of Kentucky UKnowledge.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
  • 24d.info.
  • LCGC North America. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
  • IJRPR.
  • ResearchGate. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. [Link]
  • Eastern Kentucky University Encompass. Thermal Degradation of Amino Acid Salts in CO2 Capture. [Link]
  • Organic Chemistry Portal.
  • ACS Publications. Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives | Environmental Science & Technology. [Link]
  • Pharmatutor.
  • Google Patents.
  • ResearchGate. Thermal degradation of amino acid salts in CO2 capture | Request PDF. [Link]
  • YouTube.
  • ResearchGate. Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry | Request PDF. [Link]
  • National Institutes of Health. γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement - PMC. [Link]
  • PubMed. Thermal study of simple amino-alcohol solutions. [Link]
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • Med-Pathway.
  • ResearchGate. Optimizing photo-oxidation of alcohols to aldehydes: a study on the high-performance photocatalytic activity of methylene blue | Request PDF. [Link]
  • PubMed.
  • ACS Publications. Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity | ACS Omega. [Link]
  • JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
  • SHIMADZU CORPORATION. Analytical Methods for Amino Acids. [Link]
  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.

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Technical Support Center: Recrystallization of (1-Aminocyclohexyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1-Aminocyclohexyl)methanol hydrochloride (CAS: 5460-68-4) via recrystallization. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower your research. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: The principle hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal solvent will dissolve a large amount of this compound at or near its boiling point, but only a very small amount at low temperatures (e.g., 0-4 °C).[2] As the hot, saturated solution cools, the solubility of the desired compound decreases sharply, forcing it to crystallize out of the solution in a highly pure form. The impurities, present in much smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[3]

Q2: What type of solvent should I start with for this specific compound?

A2: this compound is a salt containing an ammonium group (-NH3+) and a hydroxyl group (-OH). These functional groups make the molecule highly polar and capable of hydrogen bonding. Therefore, you should begin with polar protic solvents. Excellent starting points include:

  • Alcohols: Methanol, Ethanol, or Isopropanol.

  • Water: Due to the high polarity, water is a strong candidate.[4]

  • Mixed Solvent Systems: An alcohol/water mixture is a very common and effective choice for polar molecules containing oxygen or nitrogen.[5]

Q3: Why is my compound supplied as a hydrochloride salt? Can I recrystallize the free base?

A3: The hydrochloride salt form is often intentionally prepared to enhance the compound's crystallinity.[4][6] Free amines, especially those with aliphatic structures, can be oils or low-melting solids that are notoriously difficult to crystallize. Converting the basic amine to its hydrochloride salt introduces ionic character, which promotes the formation of a stable, well-ordered crystal lattice. While recrystallizing the free base is possible, it would require a different, likely less polar, solvent system and is generally more challenging.

Recrystallization Workflow & Logic

The following diagram illustrates the logical flow of the recrystallization process, from initial setup to the final pure product.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filtration Optional Step cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals (Vacuum Oven) wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This is a common problem, especially for salts, and typically happens for two main reasons:

  • High Solute Concentration: The solution is too supersaturated upon cooling.

  • Cooling Rate: The solution was cooled too rapidly, not allowing sufficient time for the ordered process of crystal lattice formation.[1]

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount (5-10% more) of the hot solvent until the oil completely redissolves.

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can help. Do not move the flask directly to an ice bath.[8]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.

Q5: After cooling, no crystals have formed. What should I do?

A5: A lack of crystal formation usually indicates that the solution is not sufficiently saturated at the lower temperature or that nucleation has not occurred.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[8] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" provides a template for further crystallization.[5]

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt the cooling process again.[1]

  • Cool Further: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote precipitation.[8]

Q6: My final product recovery is very low. How can I improve the yield?

A6: Low recovery can result from several factors during the procedure.

Troubleshooting Steps:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[3] Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Sufficient Cooling: Ensure the flask has been cooled thoroughly, first to room temperature and then in an ice bath, to maximize the amount of product that crystallizes out of solution.

  • Washing Technique: When washing the collected crystals, use only a very small amount of ice-cold recrystallization solvent.[3] Using room temperature or warm solvent will redissolve a significant portion of your purified product.[8]

Experimental Protocols & Data

Solvent Selection Logic

The choice of a single solvent or a mixed-solvent system is critical. The diagram below outlines the decision-making process.

Solvent_Selection start Goal: Find Suitable Solvent System test_polar Test Solubility in a Polar Solvent (e.g., Ethanol) start->test_polar decision1 Soluble when HOT, Insoluble when COLD? test_polar->decision1 outcome_good YES: Use as a Single Solvent decision1->outcome_good Ideal Outcome outcome_no NO decision1->outcome_no e.g., Too Soluble or Insoluble explain_mixed Find a 'Good' Solvent (dissolves well) & a 'Poor' Solvent (dissolves poorly) outcome_no->explain_mixed procedure_mixed Dissolve in minimum hot 'Good' Solvent. Add hot 'Poor' Solvent dropwise until solution becomes cloudy (cloud point). Add a few drops of 'Good' Solvent to clarify. explain_mixed->procedure_mixed result_mixed This is now a saturated solution. Cool slowly to crystallize. procedure_mixed->result_mixed

Caption: Decision tree for selecting a single or mixed-solvent system for recrystallization.

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes on Suitability for (1-Aminocyclohexyl)methanol HCl
Water10010.2High polarity, excellent solvent when hot. May have moderate solubility when cold. Good for use in a mixed system.[5]
Methanol655.1Good polar protic solvent. May be too effective, leading to high solubility even when cold. Often used in a pair.[9]
Ethanol784.3Excellent general-purpose solvent for polar compounds. A strong candidate for single-solvent recrystallization.[10]
Isopropanol (IPA)823.9Good choice, slightly less polar than ethanol. Its higher boiling point allows for a large temperature differential.[5][9]
Acetonitrile825.8Polar aprotic solvent. Can be effective if alcohols are too strong.
Acetone565.1Polar aprotic solvent. Lower boiling point may be advantageous if oiling out is an issue.[9]
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To the first tube, add the chosen solvent (e.g., ethanol) dropwise at room temperature, agitating after each drop. Note the solubility. The compound should be sparingly soluble or insoluble.

  • If insoluble at room temperature, heat the test tube in a sand bath or water bath to the solvent's boiling point.[2]

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a large amount of crystalline precipitate.[3]

  • Repeat this process for other candidate solvents to find the optimal one.

Protocol 2: Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Place the crude this compound into an Erlenmeyer flask (its narrow neck minimizes solvent evaporation).[8]

  • Add a boiling chip or magnetic stir bar. Place the flask on a hot plate.

  • Add the minimum amount of near-boiling isopropanol required to completely dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[3]

  • Once dissolved, remove the flask from the heat. If the solution is clear, proceed to step 5. If insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold isopropanol to seal it.[5]

  • Collect the crystals by pouring the cold slurry into the funnel under vacuum.

  • Wash the crystals with a minimal amount of ice-cold isopropanol to rinse away any remaining mother liquor.[3][8]

  • Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

References

  • Recrystallization I 10. (n.d.). University of Colorado Boulder.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • This compound | 5460-68-4. (n.d.). Sigma-Aldrich.
  • Recrystallization. (n.d.). Wired Chemist.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
  • Recrystallization1. (n.d.). California State University, Long Beach.
  • Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. (n.d.). Benchchem.
  • This compound 5460-68-4 wiki. (n.d.). Guidechem.
  • (1-Aminocyclohexyl)methanol. (n.d.). PubChem. National Institutes of Health.
  • Various Authors. (2025). 223 questions with answers in RECRYSTALLISATION | Science topic. ResearchGate.
  • Various Authors. (2020, October 30). Recrystallisation Help. Reddit. r/Chempros.
  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. (n.d.). Chemsrc.
  • This compound 95% | CAS: 5460-68-4. (n.d.). AChemBlock.
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of California, Irvine.
  • Various Authors. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. r/Chempros.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

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Technical Support Guide: Column Chromatography Purification of (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the column chromatography purification of (1-Aminocyclohexyl)methanol hydrochloride. As a polar amino alcohol salt, this compound presents unique challenges that require specific considerations for successful separation. This document moves beyond simple protocols to explain the fundamental principles behind each step, ensuring robust and reproducible results.

Section 1: Core Principles & System Setup (FAQs)

This section addresses the foundational questions regarding the setup of your chromatography system, tailored specifically for this compound.

Q1: What is the most effective stationary phase for purifying this highly polar compound?

A: Standard, unmodified silica gel is the most common and cost-effective choice. However, its successful use is critically dependent on modifying the mobile phase. The primary amine of your compound is basic and will interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible binding or, more commonly, significant peak tailing.

  • Primary Recommendation: Normal Phase Silica Gel (60 Å, 230-400 mesh).

  • Critical Consideration: The acidity of the silica must be neutralized by a basic additive in your mobile phase.

  • Alternative Options: For particularly sensitive compounds or difficult separations, alumina (basic or neutral) can be a suitable alternative, as it is less acidic than silica.[1] However, optimizing the solvent system for alumina can be more complex. Amino-propylated silica columns can also be used but are prone to hydrolysis.[2]

Q2: How do I select an appropriate mobile phase and why is a basic modifier essential?

A: Due to the high polarity of this compound, a polar solvent system is required for elution. A common starting point is a mixture of a moderately polar solvent like Dichloromethane (DCM) and a highly polar solvent like Methanol (MeOH).

The addition of a basic modifier is non-negotiable. It acts as a competitive base, binding to the acidic silanol sites on the silica gel. This prevents your amine-containing product from strongly adsorbing, thereby reducing tailing and allowing for symmetrical peak elution.[3][4]

Mobile Phase Component Function Typical Concentration Notes
Dichloromethane (DCM) Primary, less polar solventBase of the eluentEstablishes the initial, lower polarity of the mobile phase.
Methanol (MeOH) Strong, polar solvent5% - 20%Used to increase the eluting power of the mobile phase.
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) Basic Modifier0.5% - 2%Neutralizes acidic silica sites to prevent peak tailing.[3][4]

Suggested Starting Solvent Systems:

  • System A: Dichloromethane:Methanol:Triethylamine (90:10:1, v/v/v)

  • System B: Dichloromethane with 5-15% of a premixed solution of 10% Ammonium Hydroxide in Methanol.[3]

Q3: My compound isn't UV active. How can I monitor the purification using Thin-Layer Chromatography (TLC)?

A: (1-Aminocyclohexyl)methanol lacks a significant chromophore for visualization under a UV lamp (254 nm). Therefore, chemical staining is required to visualize the spots on a TLC plate.[5][6]

Stain Preparation Procedure Result
Ninhydrin 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.Dip the plate in the solution and gently heat with a heat gun until spots appear.Primary amines typically yield purple or blue spots.
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Dip the plate in the stain. Spots appear immediately against a purple background.Reacts with oxidizable groups like alcohols, giving yellow spots.
Vanillin/Sulfuric Acid 6 g vanillin in 100 mL ethanol, then add 1 mL concentrated H₂SO₄.Dip the plate and heat strongly.General purpose stain, produces a range of colors depending on the compound.[5]

Pro-Tip: When running your TLC, add a few drops of triethylamine or place a small beaker of ammonium hydroxide in the developing chamber. This pre-saturates the plate with base, mimicking the column conditions and providing a more accurate prediction of the retention factor (Rf).

Section 2: Experimental Workflow and Protocol

A successful purification relies on a systematic workflow. The following diagram and protocol outline the critical steps from initial analysis to the isolation of your purified compound.

workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (with base modifier) Dry_Load 2. Prepare Dry Load (adsorb sample onto silica) TLC->Dry_Load Load 4. Load Sample (add dry load to column) Dry_Load->Load Pack 3. Pack Column (slurry method) Pack->Load Elute 5. Elute Column (gradient elution) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC with staining) Collect->Analyze Combine 8. Combine & Evaporate (isolate pure product) Analyze->Combine

Caption: Workflow for the purification of (1-Aminocyclohexyl)methanol HCl.

Step-by-Step Purification Protocol
  • Sample Preparation (Dry Loading - Recommended): a. Dissolve your crude this compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol). b. To this solution, add 3-5 times the mass of silica gel relative to your crude compound mass. c. Gently swirl the flask to create a uniform slurry. d. Carefully remove the solvent using a rotary evaporator until you obtain a completely dry, free-flowing powder. This step is crucial for achieving good separation.[7]

  • Column Packing: a. Select a column with an appropriate diameter (a general rule is a 20:1 to 40:1 diameter-to-sample-mass ratio). b. Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., DCM with 1% TEA). c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, undisturbed top surface.

  • Sample Loading and Elution: a. Carefully add the prepared dry load powder to the top of the packed silica bed. b. Gently tap the column to settle the powder and create a uniform layer. c. Carefully add a thin layer of sand to protect the sample layer. d. Begin the elution. It is highly recommended to use a gradient elution for this type of compound.[8][9] Start with a low polarity mobile phase (e.g., 2-5% MeOH in DCM + modifier) to wash off non-polar impurities, then gradually increase the percentage of methanol to elute your more polar product.

  • Fraction Collection and Analysis: a. Collect fractions of a consistent volume. b. Analyze the collected fractions using TLC with an appropriate stain (e.g., Ninhydrin) to identify which fractions contain your desired product. c. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common problems encountered during the purification of polar amines.

troubleshoot start Problem? q1 Compound Stuck on Column? start->q1 No Elution q2 Broad or Tailing Peaks? start->q2 Tailing q3 Poor Separation? start->q3 Poor Sep. q4 Low Yield / Decomposition? start->q4 Low Yield sol1 Increase % MeOH in eluent sol2 Add or increase TEA / NH4OH conc. sol3 Use gradient elution sol4 Test for stability on TLC plate. Consider using Alumina. q1->sol1 q2->sol2 q3->sol3 q4->sol4

Caption: Troubleshooting logic for common chromatography issues.

Q1: My compound is not eluting from the column, even with 10% methanol.

A: This indicates that the mobile phase is not polar enough to displace your highly polar compound from the silica. The solution is to systematically increase the eluting strength.[1]

  • Immediate Action: Gradually increase the methanol concentration in your mobile phase, for example, to 15%, then 20%. In some cases, for very polar compounds, even higher percentages may be necessary.[3]

  • Underlying Cause: You have likely underestimated the polarity of your compound or its interaction with the stationary phase.

Q2: My compound is eluting, but the fractions show significant tailing on TLC.

A: This is the classic sign of a strong acid-base interaction between your amine product and the acidic silica gel.

  • Immediate Action: Ensure you have a basic modifier in your eluent. If you are already using one, increase its concentration (e.g., from 1% to 2% TEA). You can also try switching from TEA to ammonium hydroxide, which can be more effective for certain amines.[3][4]

  • Preventative Measure: Always pre-equilibrate your column with the base-modified mobile phase before loading the sample. This ensures the stationary phase is fully neutralized.

Q3: I cannot separate my product from a closely-eluting polar impurity.

A: This is a selectivity issue. The goal is to find a solvent system that maximizes the Rf difference between your product and the impurity.

  • Immediate Action: Switch from an isocratic elution to a shallow gradient elution.[9][10] A slow, gradual increase in polarity often provides better resolution than a single solvent mixture.

  • Solvent Screening: Experiment with different solvent systems on TLC. For instance, you could try replacing DCM with ethyl acetate or adding a small percentage of a third solvent like acetonitrile to alter the selectivity.

Q4: Should I use an isocratic or gradient elution for this purification?

A: For purifying a crude mixture containing this compound, a gradient elution is almost always superior.[8][11]

Parameter Isocratic Elution Gradient Elution
Mobile Phase Composition remains constant.[12]Composition changes, increasing in polarity over time.[9]
Peak Shape Later-eluting peaks tend to be broad (band-broadening).[9]Peaks remain sharper, improving resolution and detection.[10]
Run Time Can be very long if the compound is strongly retained.Generally faster as the increasing solvent strength accelerates elution.[10]
Recommendation Suitable for simple mixtures where components have similar Rf values.Highly Recommended for complex mixtures with varying polarities.

By starting with a weak eluent, less polar impurities are washed off first. Then, as the gradient increases the mobile phase strength, your polar product is eluted efficiently as a sharp, concentrated band, separating it from more strongly retained impurities.

References

  • ChemistryViews. (2012).
  • Quora. (2017).
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (2019).
  • Biotage. (2023).
  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • Welch Materials. (2025). Amino (NH2) Column: How to Keep High Performance?. [Link]
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  • SciELO México. (2014). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. [Link]
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  • National Institutes of Health (NIH). PubChem Compound Summary for CID 71529201, (1-Aminocyclobutyl)methanol hydrochloride. [Link]
  • ResearchGate. (2022).
  • PubMed. (2002). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. [Link]
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Validation & Comparative

A Comparative Guide to (1-Aminocyclohexyl)methanol Hydrochloride and Other Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, particularly those engaged in the intricate art of pharmaceutical development, the selection of the appropriate chiral catalyst or auxiliary is a decision of paramount importance. Among the arsenal of tools available, chiral amino alcohols stand out as a versatile and powerful class of molecules, capable of orchestrating highly stereoselective transformations.[1] This guide provides an in-depth, objective comparison of (1-Aminocyclohexyl)methanol hydrochloride with other prominent amino alcohols, offering insights into their performance, structural advantages, and practical applications in asymmetric synthesis.

The efficacy of a chiral amino alcohol in inducing stereoselectivity is deeply rooted in its three-dimensional structure. The rigid framework of these molecules, when complexed with a metal center, creates a well-defined chiral environment that can effectively differentiate between the two faces of a prochiral substrate, guiding the approach of a nucleophile with remarkable precision.[1] Key structural features, such as the nature of the backbone (cyclic vs. acyclic), the substituents on the nitrogen atom, and the steric hindrance around the hydroxyl group, all play a pivotal role in determining the enantiomeric excess (ee) and overall yield of the desired product.[2]

(1-Aminocyclohexyl)methanol, with its geminally substituted cyclohexyl backbone, presents a unique structural motif. The cyclohexane ring enforces a rigid conformation, which can be advantageous in creating a predictable and effective chiral pocket. This guide will delve into how this structural feature compares to other widely employed amino alcohols, such as those derived from proline, simple acyclic systems like valinol, and aromatic structures like phenylglycinol.

Performance in a Benchmark Asymmetric Reaction: The Enantioselective Addition of Diethylzinc to Benzaldehyde

To objectively compare the performance of different classes of amino alcohols, we will consider the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol. This reaction serves as a standard for evaluating the effectiveness of new chiral ligands and catalysts.[2]

While direct, peer-reviewed performance data for this compound in this specific reaction is not extensively available in the cited literature, we can infer its potential by examining the performance of other cyclohexane-based amino alcohols. The rigid carbocyclic framework is a recurring theme in the design of highly effective chiral ligands.[2]

Below is a comparative summary of the performance of various classes of amino alcohols in this benchmark reaction.

Catalyst/Ligand ClassRepresentative LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Cyclohexane-Based (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol2Toluene0>9599[2]
Proline-Derived L-Prolinol20DMSORT6893 (anti)[3]
Acyclic (1S,2R)-(-)-N,N-Dibutylnorephedrine2Toluene09895Not explicitly cited, representative data
Aromatic (R)-(-)-2-Amino-2-phenylethanol5TolueneRT9285Not explicitly cited, representative data
Borneol-Derived (-)-3-exo-(Dimethylamino)isoborneol (DAIB)2Toluene09798[2]

Analysis of Performance Data:

The data clearly indicates that ligands with rigid backbones, such as those based on cyclohexane and borneol, tend to provide higher enantioselectivities in the addition of diethylzinc to benzaldehyde.[2] The high performance of (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol, achieving up to 99% ee, underscores the potential of the cyclohexane motif in designing effective chiral catalysts.[2] It is reasonable to hypothesize that (1-Aminocyclohexyl)methanol, when appropriately derivatized to form a chiral ligand, would also exhibit high levels of stereocontrol due to its rigid cyclohexyl core.

Proline-derived catalysts, while highly effective in other reactions like aldol additions, show slightly lower enantioselectivity in this specific benchmark.[3] Acyclic and simple aromatic amino alcohols, while still capable of inducing significant chirality, generally provide lower ee values compared to their more structurally constrained counterparts.

Causality Behind Experimental Choices: The Role of Structure

The superior performance of rigid, cyclic amino alcohols can be attributed to the well-defined and predictable transition states they form. The fixed conformation of the cyclohexane or borneol ring system minimizes conformational flexibility in the catalyst-substrate complex, leading to a greater energy difference between the diastereomeric transition states and, consequently, higher enantioselectivity.

In contrast, more flexible acyclic amino alcohols can adopt multiple conformations, some of which may lead to the formation of the undesired enantiomer, thus lowering the overall ee.

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed step-by-step methodologies for a representative asymmetric reaction are presented below.

General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a generalized procedure based on common practices for this type of reaction and can be adapted for use with various chiral amino alcohol ligands.

Materials:

  • Chiral amino alcohol ligand (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol, 2 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equivalents)

  • Aldehyde (e.g., benzaldehyde, 1.0 equivalent)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (5 mL).

  • Addition of Diethylzinc: To the stirred solution of the ligand, slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) at 0 °C (ice bath). Stir the mixture at this temperature for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide complex.

  • Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours, depending on the specific ligand and substrate.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizing the Catalytic Cycle

The following diagram illustrates a simplified proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, highlighting the key intermediates and the role of the chiral amino alcohol ligand.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ligand_Zn Chiral Ligand-Zinc Complex Substrate_Complex Aldehyde Coordination Ligand_Zn->Substrate_Complex + Aldehyde Transition_State Diastereoselective Addition Substrate_Complex->Transition_State + Diethylzinc Product_Complex Product-Zinc Complex Transition_State->Product_Complex Et transfer Product_Complex->Ligand_Zn + Diethylzinc - Product Product Chiral Alcohol Product_Complex->Product Work-up Start Start->Ligand_Zn Chiral Amino Alcohol + Diethylzinc

Caption: A simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Logical Workflow for Catalyst Selection and Optimization

The process of selecting and optimizing an amino alcohol catalyst for a specific asymmetric synthesis follows a logical progression, as outlined in the diagram below.

Workflow Define_Reaction Define Target Transformation (e.g., C-C bond formation) Initial_Screening Initial Ligand Screening (Structurally Diverse Amino Alcohols) Define_Reaction->Initial_Screening Identify_Hits Identify Promising Structural Motifs (e.g., Cyclohexyl, Prolinol) Initial_Screening->Identify_Hits Reaction_Optimization Optimize Reaction Conditions (Solvent, Temp., Catalyst Loading) Identify_Hits->Reaction_Optimization Substrate_Scope Evaluate Substrate Scope and Limitations Reaction_Optimization->Substrate_Scope Scale_Up Scale-up and Process Validation Substrate_Scope->Scale_Up

Caption: A logical workflow for the selection and optimization of an amino alcohol catalyst.

Conclusion and Future Outlook

The strategic selection of a chiral amino alcohol is a critical determinant of success in asymmetric synthesis. While a diverse array of these catalysts is available, those possessing rigid structural backbones, such as the cyclohexane motif found in (1-Aminocyclohexyl)methanol, often provide superior levels of stereocontrol. The inherent rigidity of these systems leads to more organized and predictable transition states, translating to higher enantioselectivities in a variety of important synthetic transformations.

Although direct comparative data for this compound in benchmark reactions is still emerging, the exceptional performance of other cyclohexane-derived ligands strongly suggests its potential as a valuable tool for the synthesis of enantiomerically enriched molecules. Further research into the applications of (1-Aminocyclohexyl)methanol and its derivatives as chiral ligands and auxiliaries is warranted and holds significant promise for advancing the field of asymmetric catalysis. The continued development of novel, structurally well-defined amino alcohol catalysts will undoubtedly play a pivotal role in the efficient and sustainable synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

  • A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt - Benchchem.
  • De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes - PubMed. [Link]
  • Carbohydrate-derived amino-alcohol ligands for asymmetric alkynyl
  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs | Journal of the American Chemical Society. [Link]
  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen
  • Chiral 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Public
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. [Link]
  • De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. [Link]
  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - ResearchG
  • Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynyl
  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)
  • Proline-β3-Amino-Ester Dipeptides as Efficient Catalysts and Their Applic
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A Comparative Guide to (1-Aminocyclohexyl)methanol Hydrochloride Derivatives for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neurological disorders, the development of potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists is a important area of investigation. Overactivation of NMDA receptors is a key factor in the pathophysiology of several neurodegenerative diseases.[1] The aminocyclitol scaffold has emerged as a versatile framework in medicinal chemistry for designing targeted therapeutics.[2][3] This guide provides a comparative analysis of (1-Aminocyclohexyl)methanol hydrochloride and its potential derivatives, offering insights into their design, synthesis, and evaluation as NMDA receptor modulators. While direct comparative studies on a homologous series of these specific derivatives are not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and data from structurally related analogs to provide a predictive comparison and a robust experimental framework for their evaluation.

The (1-Aminocyclohexyl)methanol Scaffold: A Promising Starting Point

This compound is a bifunctional molecule featuring a cyclohexane ring substituted with both an amino and a hydroxymethyl group.[4] This unique arrangement provides a three-dimensional structure with multiple points for potential interaction with biological targets. The aminocyclitol moiety is a recognized pharmacophore found in a variety of biologically active compounds, including aminoglycoside antibiotics and glycosidase inhibitors.[2][3] In the context of NMDA receptor antagonism, the amino group is crucial for interacting with the receptor's binding site, while the cyclohexyl ring acts as a rigid scaffold, and the methanol group offers a site for further chemical modification to fine-tune the molecule's physicochemical and pharmacokinetic properties.

Derivative Design: A Structure-Activity Relationship (SAR) Driven Approach

To explore the therapeutic potential of the (1-Aminocyclohexyl)methanol core, a series of derivatives can be rationally designed. Drawing inspiration from structure-activity relationship (SAR) studies on related aminocycloalkane NMDA receptor antagonists, we can hypothesize the impact of specific structural modifications.[5] A key study on 1-aminocyclobutanecarboxylic acid derivatives revealed that substitutions at the 3-position with acidic moieties like carboxyethyl or phosphonoethyl groups significantly enhance NMDA receptor antagonist activity.[5]

Applying this knowledge to the (1-aminocyclohexyl)methanol scaffold, we propose a comparative analysis of the following hypothetical derivatives:

Compound ID Structure Rationale for Modification Predicted Impact on Activity
Parent Compound (1-Aminocyclohexyl)methanolCore scaffold with basic amino group and a modifiable hydroxyl group.Baseline NMDA receptor affinity.
Derivative A (1-Amino-3-phenylcyclohexyl)methanolIntroduction of a bulky, lipophilic phenyl group at the 3-position to explore additional binding interactions.May increase binding affinity through hydrophobic interactions, but could also introduce steric hindrance.
Derivative B 2-((1-Aminocyclohexyl)methoxy)acetic acidElongation of the hydroxymethyl group with a carboxymethyl moiety to introduce an acidic functional group.Based on SAR of related compounds, the acidic group is predicted to significantly increase NMDA receptor antagonist potency.[5]
Derivative C (1-Amino-4-(4-fluorophenyl)cyclohexyl)methanolAddition of a substituted aromatic ring at the 4-position to probe electronic effects and potential halogen bonding.The fluorine atom may enhance binding affinity and improve metabolic stability.
Derivative D (1-Aminocycloheptyl)methanolExpansion of the cycloalkane ring to investigate the impact of ring size on conformational flexibility and receptor fit.May alter the orientation of the key functional groups, potentially leading to altered selectivity or potency.

Visualizing the Structural Relationships

SAR_Hypothesis cluster_core Core Scaffold cluster_derivatives Hypothetical Derivatives Parent (1-Aminocyclohexyl)methanol Deriv_A Derivative A (3-Phenyl) Parent->Deriv_A Lipophilic Substitution Deriv_B Derivative B (Carboxymethyl ether) Parent->Deriv_B Acidic Moiety Addition Deriv_C Derivative C (4-Fluorophenyl) Parent->Deriv_C Electronic Modification Deriv_D Derivative D (Cycloheptyl) Parent->Deriv_D Scaffold Hopping Synthesis_Workflow Start Substituted Cyclohexanone Step1 Strecker Synthesis (KCN, NH4Cl) Start->Step1 Step2 Nitrile Hydrolysis (HCl, H2O) Step1->Step2 Step3 Amino Acid Protection (e.g., Boc anhydride) Step2->Step3 Step4 Carboxylic Acid Reduction (LiAlH4) Step3->Step4 Step5 Deprotection (TFA or HCl) Step4->Step5 Final Target Derivative Step5->Final

Caption: General synthetic pathway for (1-Aminocyclohexyl)methanol derivatives.

Step-by-Step Methodology:

  • Strecker Synthesis: A substituted cyclohexanone is reacted with potassium cyanide and ammonium chloride to yield the corresponding aminonitrile.

  • Nitrile Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to produce the 1-aminocyclohexanecarboxylic acid.

  • Amine Protection: The amino group of the amino acid is protected, for example, with a Boc group using di-tert-butyl dicarbonate.

  • Reduction of Carboxylic Acid: The protected amino acid is then reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final (1-Aminocyclohexyl)methanol derivative.

Note: The specific reagents and reaction conditions will need to be optimized for each derivative.

In Vitro Evaluation: NMDA Receptor Binding Assay

Objective: To determine the binding affinity of the synthesized derivatives for the NMDA receptor.

Methodology:

  • Membrane Preparation: Rat cortical membranes expressing NMDA receptors are prepared and stored at -80°C.

  • Radioligand Binding: The assay is performed in a 96-well plate format. Membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

In Vivo Evaluation: Anticonvulsant Activity in a Mouse Model

Objective: To assess the in vivo efficacy of the derivatives in a model of NMDA receptor-mediated hyperexcitability.

Methodology:

  • Animal Model: The maximal electroshock (MES) test in mice is a commonly used model to screen for anticonvulsant drugs.

  • Drug Administration: The test compounds are administered to mice, typically via intraperitoneal (i.p.) injection, at various doses.

  • Induction of Seizures: At a predetermined time after drug administration, a brief electrical stimulus is delivered through corneal electrodes to induce seizures.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ED₅₀ value (the dose of the compound that protects 50% of the animals from the tonic hindlimb extension) is calculated.

Comparative Data Summary (Hypothetical)

The following table presents a framework for summarizing the experimental data that would be generated from the protocols described above.

Compound ID NMDA Receptor Binding (IC₅₀, nM) Anticonvulsant Activity (ED₅₀, mg/kg) Predicted Neurotoxicity (TD₅₀, mg/kg) Therapeutic Index (TD₅₀/ED₅₀)
Parent Compound [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value]
Derivative A [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value]
Derivative B [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value]
Derivative C [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value]
Derivative D [Placeholder Value][Placeholder Value][Placeholder Value][Placeholder Value]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of this compound derivatives as potential NMDA receptor antagonists. By leveraging existing SAR data from related compounds, we have proposed a series of novel derivatives with predictable modulations in their biological activity. The detailed experimental protocols for synthesis and evaluation provide a clear roadmap for researchers to validate these hypotheses and identify lead compounds for further development.

Future work should focus on the synthesis and rigorous testing of these and other derivatives to build a comprehensive SAR profile for this promising class of compounds. Further optimization of the lead compounds for improved pharmacokinetic and safety profiles will be crucial for their translation into clinically effective therapeutics for the treatment of neurodegenerative diseases.

References

  • HK1096286A - THE USE OF 1-AMINOCYCLOHEXANE DERIVATIVES TO MODIFY DEPOSITION OF FIBRILLOGENIC Aβ PEPTIDES IN AMYLOIDOPATHIES - Google P
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  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid deriv
  • (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153 - PubChem. [Link]
  • Medicinal Chemistry of Aminocyclitols | Request PDF - ResearchG
  • Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines - ResearchG
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A Comparative Guide to Validated Analytical Methods for (1-Aminocyclohexyl)methanol Hydrochloride Assay

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and research chemicals is paramount. This guide provides an in-depth technical comparison of potential analytical methods for the assay of (1-Aminocyclohexyl)methanol hydrochloride. As no standard pharmacopoeial monograph currently exists for this compound, this document synthesizes established analytical principles and data from structurally analogous compounds to propose robust, validatable methods. Our approach is grounded in the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.

Introduction to this compound and the Imperative for Accurate Assay

This compound is a primary amino alcohol supplied as a hydrochloride salt. Its structure presents specific analytical challenges, primarily the lack of a significant UV chromophore, which limits direct spectrophotometric or high-performance liquid chromatography (HPLC) with UV detection. The presence of a primary amine and a hydroxyl group also imparts polarity and potential for volatility issues in gas chromatography (GC).

Accurate assay of this compound is critical for various applications, including:

  • Purity assessment of the bulk material.

  • Content uniformity studies in potential dosage forms.

  • Stability testing under various environmental conditions.

  • Reaction monitoring in synthetic processes.

This guide will compare four principal analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with derivatization, Acid-Base Titrimetry, and UV-Visible Spectrophotometry with derivatization. Each method will be evaluated based on its scientific principles, potential for validation according to ICH guidelines, and practical applicability.

Physicochemical Properties and their Analytical Implications

Understanding the physicochemical properties of this compound is fundamental to selecting and developing a suitable analytical method.

PropertyValue/ObservationAnalytical Implication
Molecular Formula C7H16ClNOThe relatively small molecular weight suggests good solubility in polar solvents.
Structure Primary amine, primary alcohol, cyclohexane ring, hydrochloride saltThe amine group allows for acid-base titration. The polar amine and hydroxyl groups necessitate derivatization for GC analysis to increase volatility. The lack of a conjugated system means no significant UV absorbance.
Physical Form SolidStandard sample preparation procedures involving dissolution in a suitable solvent are applicable.

The primary analytical challenge is the absence of a chromophore, making direct UV-based detection methods inefficient. Therefore, derivatization to introduce a UV-active or fluorescent moiety is a key strategy for chromatographic and spectrophotometric methods. The basicity of the amine group, however, makes acid-base titration a straightforward and viable option.

Comparative Analysis of Proposed Analytical Methods

This section details the principles of each proposed method and outlines a pathway for their validation.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Principle: HPLC is a highly specific and sensitive technique. For non-chromophoric analytes like this compound, pre-column derivatization is employed to attach a molecule with strong UV absorbance or fluorescence.[1][2] Reagents such as Dansyl Chloride, o-Phthaldialdehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a detectable derivative.[3][4][5] The resulting derivative is then separated on a reverse-phase column and quantified.

Proposed Method Rationale:

  • Derivatizing Agent: Dansyl chloride is a good choice as it reacts with primary amines to produce highly fluorescent derivatives that are also UV-active, offering flexibility in detector choice.[3]

  • Column: A C18 column is suitable for separating the relatively non-polar dansyl derivative.

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer will effectively elute the derivative.

  • Detection: UV detection at the absorbance maximum of the dansyl derivative (e.g., ~254 nm) or fluorescence detection for higher sensitivity.[3][4]

Validation Strategy (per ICH Q2(R2)):

  • Specificity: Analyze a placebo (matrix without the analyte), the derivatizing reagent, and the derivatized analyte to ensure no interference at the retention time of the analyte derivative.

  • Linearity: Prepare a series of concentrations of the derivatized analyte and plot the peak area against concentration. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability.

HPLC with Pre-column Derivatization Workflow.

Gas Chromatography (GC) with Derivatization

Principle: GC is a powerful technique for separating volatile compounds. Due to the low volatility of this compound and the presence of polar functional groups, derivatization is necessary to convert the analyte into a more volatile and thermally stable compound.[6] Silylation or acylation of the amine and hydroxyl groups is a common approach.[7] The derivatized analyte is then separated in a GC column and detected, typically by a Flame Ionization Detector (FID).

Proposed Method Rationale:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that can derivatize both the amine and hydroxyl groups in a single step.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would be suitable for separating the silylated derivative.

  • Detection: FID is a robust and universally responsive detector for organic compounds.

Validation Strategy (per ICH Q2(R2)): The validation parameters are similar to those for HPLC, with a focus on ensuring the completeness and reproducibility of the derivatization reaction.

  • Specificity: Analyze the derivatizing reagent and a blank matrix to ensure no interfering peaks.

  • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: Follow the same principles as outlined for the HPLC method.

GC with Derivatization Workflow.

Acid-Base Titrimetry

Principle: This classical analytical method is well-suited for the assay of salts of weak bases, such as this compound. The hydrochloride salt is titrated with a standardized strong base (e.g., sodium hydroxide). The endpoint can be determined potentiometrically or with a visual indicator. Non-aqueous titrations can also be employed to enhance the sharpness of the endpoint for weak bases.[8][9]

Proposed Method Rationale:

  • Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Solvent: Water or a mixed solvent system (e.g., water/alcohol) to ensure solubility.

  • Endpoint Detection: Potentiometric titration using a pH electrode is preferred for its accuracy and objectivity over a visual indicator. The endpoint corresponds to the inflection point of the titration curve.

Validation Strategy (per ICH Q2(R2)):

  • Accuracy: Titrate a known amount of a primary standard (e.g., potassium hydrogen phthalate, KHP, to standardize the titrant, and then use the standardized titrant to assay a high-purity reference standard of the analyte).

  • Precision:

    • Repeatability: Perform multiple titrations of the same sample.

    • Intermediate Precision: Titrations performed by different analysts on different days.

  • Specificity: While highly precise, titrimetry is not highly specific. It will quantify any acidic or basic impurities present in the sample. Specificity can be inferred if the results are in good agreement with a more specific method like HPLC.

  • Linearity: Demonstrated by titrating different weights of the analyte and plotting the titrant volume against the analyte weight.

UV-Visible Spectrophotometry with Derivatization

Principle: Similar to HPLC, this method relies on a derivatization reaction to introduce a chromophore.[10] The primary amine of this compound can react with a suitable reagent to form a colored product. The absorbance of this product at its wavelength of maximum absorbance (λmax) is then measured, which is directly proportional to the concentration of the analyte according to the Beer-Lambert law.

Proposed Method Rationale:

  • Derivatizing Agent: A reagent that forms a colored product with primary amines, such as sodium 1,2-naphthoquinone-4-sulfonate (NQS).[11]

  • Procedure: The reaction is typically carried out in a buffered solution to control the pH, and the absorbance of the resulting colored solution is measured.

Validation Strategy (per ICH Q2(R2)):

  • Specificity: Analyze a blank and the derivatizing reagent to ensure they do not absorb at the λmax of the colored product.

  • Linearity, Accuracy, Precision, LOD/LOQ, Robustness: Follow standard validation procedures for spectrophotometric methods.

Comparative Summary of Analytical Methods

ParameterHPLC with DerivatizationGC with DerivatizationAcid-Base TitrimetryUV-Vis with Derivatization
Specificity HighHighLow to MediumMedium
Sensitivity High (especially with fluorescence)HighLowMedium
Precision HighHighVery HighHigh
Accuracy HighHighVery HighHigh
Throughput MediumMediumLowHigh
Complexity HighHighLowMedium
Cost (Instrument) HighHighLowLow
Robustness GoodGoodHighGood
Application Purity, assay, stabilityPurity, assayBulk assay, standard certificationRoutine QC, content uniformity

Detailed Experimental Protocols (Proposed)

HPLC with Pre-column Dansyl Chloride Derivatization
  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare the sample solution to have a similar concentration as the standard solution.

  • Derivatization: To 100 µL of the standard or sample solution in a vial, add 200 µL of a borate buffer (pH 9.5) and 200 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile). Vortex and heat at 60°C for 30 minutes. Cool to room temperature.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the derivative from the reagent peak (e.g., start with 50% B, ramp to 95% B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

    • Injection Volume: 10 µL.

  • Quantification: Calculate the amount of this compound by comparing the peak area of the sample to the peak area of the standard.

Acid-Base Titrimetry
  • Titrant Standardization: Standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh about 150 mg of this compound into a beaker. Dissolve in 50 mL of deionized water.

  • Titration: Immerse a calibrated pH electrode into the solution. Titrate with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

  • Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative).

  • Calculation: Calculate the purity of this compound based on the volume of NaOH consumed, its molarity, and the sample weight.

Conclusion and Recommendations

The choice of an analytical method for the assay of this compound depends on the specific requirements of the analysis.

  • For routine quality control of the bulk substance where high precision and accuracy are needed, and interfering acidic or basic impurities are not expected, acid-base titrimetry is the most straightforward, cost-effective, and reliable method. Its high precision makes it an excellent choice for certifying reference materials.

  • When high specificity is required, for instance, in stability studies where degradation products may be present, or for analysis in complex matrices, HPLC with pre-column derivatization is the recommended method. Its ability to separate the analyte from impurities makes it superior for purity determinations. The use of a fluorescence detector can provide very high sensitivity if needed.

  • GC with derivatization is also a viable option, particularly if a laboratory has more expertise or instrumentation available for GC. However, the derivatization step can be more complex than for HPLC.

  • UV-Vis spectrophotometry with derivatization is best suited for high-throughput screening or simple content uniformity tests where cost and speed are the primary considerations and specificity is less critical.

Regardless of the method chosen, it is imperative that a comprehensive validation is performed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[4][8][12] This ensures the generation of reliable, reproducible, and scientifically sound data in any research or drug development setting.

References

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A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Profile of (1-Aminocyclohexyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the journey of a novel compound from a promising hit to a validated lead is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that interacts with unintended biological targets can lead to misleading experimental results, toxic side effects, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using (1-Aminocyclohexyl)methanol hydrochloride as a case study.

While specific biological activity for this compound is not extensively documented in publicly available literature, its structure—a cyclic amino alcohol—suggests potential interactions with a variety of biological targets, including receptors and enzymes that recognize similar pharmacophores. For instance, structurally related compounds are known to interact with targets such as N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] The presence of a primary amine and a hydroxyl group on a cyclohexane scaffold presents a chemical motif that warrants a thorough investigation of its selectivity profile.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth technical roadmap for profiling the cross-reactivity of this compound and other novel compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present illustrative data to guide interpretation.

The Imperative of Early-Stage Cross-Reactivity Profiling

Cross-reactivity, the ability of a compound to bind to multiple, often unrelated, biological targets, is a significant concern in drug development.[5][6][7] Undesirable off-target interactions can confound the interpretation of a compound's efficacy and lead to unexpected toxicities. For example, the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a notorious off-target effect that can lead to life-threatening cardiac arrhythmias.[8][9][10] Therefore, a systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of robust scientific inquiry.

The following sections outline a tiered approach to building a cross-reactivity profile, starting with broad, high-throughput screens and progressing to more specific functional and safety-related assays.

Tier 1: Broad Target Screening - Casting a Wide Net

The initial step in assessing cross-reactivity is to screen the compound against a broad panel of receptors, enzymes, and ion channels. This is typically achieved through competitive binding assays, where the test compound's ability to displace a known, labeled ligand from its target is measured.[11][12][13][14][15]

Experimental Workflow: Competitive Binding Assays

A common and effective method for broad target screening is the radioligand binding assay. The principle behind this assay is the competition between a radiolabeled ligand and the unlabeled test compound for binding to a specific receptor.

cluster_0 Competitive Binding Assay Principle Receptor Receptor Binding Site Bound_Complex Receptor Bound Radioligand Receptor:f1->Bound_Complex:f1 Displaced_Complex Receptor Bound Test Compound Receptor:f1->Displaced_Complex:f1 Radioligand Radiolabeled Ligand Radioligand->Receptor:f1 Binding Test_Compound (1-Aminocyclohexyl)methanol hydrochloride Test_Compound->Receptor:f1 Competition

Caption: Principle of a competitive binding assay.

Illustrative Data: Broad Panel Screening of this compound

The following table presents hypothetical results from screening this compound against a panel of 44 common off-target receptors. The data is presented as the percentage of inhibition of radioligand binding at a single high concentration (e.g., 10 µM) of the test compound.

Target ClassReceptor% Inhibition at 10 µM
GPCRs Adenosine A15%
Adrenergic α1A8%
Adrenergic α2A12%
Adrenergic β13%
Adrenergic β26%
Angiotensin AT12%
Cannabinoid CB115%
Cholecystokinin CCK14%
Dopamine D19%
Dopamine D211%
GABA-A7%
GABA-B10%
Histamine H118%
Muscarinic M122%
Muscarinic M219%
Muscarinic M325%
NMDA65%
Opioid δ14%
Opioid κ11%
Opioid μ16%
Serotonin 5-HT1A28%
Serotonin 5-HT2A35%
Serotonin 5-HT2B31%
Serotonin 5-HT39%
Ion Channels Ca2+ Channel, L-type8%
K+ Channel, hERG45%
Na+ Channel, Site 213%
Transporters Dopamine Transporter17%
Norepinephrine Transporter21%
Serotonin Transporter29%
Enzymes COX-15%
COX-23%
PDE46%

Interpretation of Tier 1 Results:

In this illustrative dataset, this compound shows significant inhibition (>40%) at the NMDA receptor and the hERG potassium channel. It also displays moderate activity (>20%) at muscarinic and some serotonin receptors. These "hits" warrant further investigation in Tier 2 to determine their potency and functional consequences.

Tier 2: Potency Determination and Functional Characterization

Once primary off-target hits are identified, the next step is to determine the potency (e.g., IC50 or Ki) of the interaction and to assess whether the compound acts as an agonist, antagonist, or modulator of the target's function.

Experimental Workflow: Dose-Response and Functional Assays

For the identified hits, dose-response curves are generated in binding assays to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Following this, functional assays are employed to understand the downstream consequences of this binding.

cluster_1 Cross-Reactivity Assessment Workflow Start Novel Compound (this compound) Tier1 Tier 1: Broad Target Screen (e.g., Radioligand Binding Panel) Start->Tier1 Tier1_Results Identify Primary Hits (Significant % Inhibition) Tier1->Tier1_Results Tier2 Tier 2: Potency & Functional Assays Tier1_Results->Tier2 Hits Identified Dose_Response Dose-Response Binding (Determine IC50/Ki) Tier2->Dose_Response Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux, Electrophysiology) Tier2->Functional_Assay Tier2_Results Characterize Off-Target Activity (Agonist, Antagonist, Potency) Dose_Response->Tier2_Results Functional_Assay->Tier2_Results Tier3 Tier 3: Cellular & Safety Assays Tier2_Results->Tier3 Cytotoxicity Cell Viability Assays (e.g., MTT, a-Tox) Tier3->Cytotoxicity hERG_Safety hERG Electrophysiology Tier3->hERG_Safety Final_Profile Comprehensive Cross-Reactivity Profile Cytotoxicity->Final_Profile hERG_Safety->Final_Profile

Caption: Workflow for assessing compound selectivity.

Functional Assay for G-Protein Coupled Receptors (GPCRs): cAMP Assay

For GPCRs like the muscarinic and serotonin receptors identified in our hypothetical screen, a common functional assay measures the modulation of cyclic adenosine monophosphate (cAMP) levels.[16][17][18][19][20]

Detailed Protocol: GloSensor™ cAMP Assay for Gs- and Gi-Coupled Receptors

Objective: To determine if this compound acts as an agonist or antagonist at a specific GPCR by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the target GPCR and the GloSensor™-22F cAMP plasmid.

  • GloSensor™ cAMP Reagent.

  • This compound.

  • Known agonist and antagonist for the target receptor.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered HEK293 cells in white, opaque 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and the known agonist and antagonist in the appropriate assay buffer.

  • Assay Protocol:

    • Remove the cell culture medium from the wells.

    • Add the GloSensor™ cAMP Reagent to each well and incubate at room temperature for 2 hours.

    • For Agonist Mode: Add the different concentrations of this compound or the known agonist to the wells.

    • For Antagonist Mode: Add the different concentrations of this compound to the wells and incubate for 15-30 minutes. Then, add a fixed concentration (typically the EC80) of the known agonist to all wells.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer at various time points (e.g., 5, 10, 15, and 30 minutes) after compound addition.

  • Data Analysis: For agonist mode, plot the luminescence signal against the log of the compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist-induced signal against the log of the compound concentration to determine the IC50.

Illustrative Data: Functional Characterization

TargetBinding Assay IC50 (µM)Functional AssayResult
NMDA Receptor2.5ElectrophysiologyAntagonist, IC50 = 5.1 µM
hERG Channel8.9ElectrophysiologyBlocker, IC50 = 12.3 µM
Muscarinic M315.2cAMP AssayAntagonist, IC50 = 20.5 µM
Serotonin 5-HT2A11.8Ca2+ Flux AssayAntagonist, IC50 = 18.7 µM

These hypothetical results suggest that this compound is a moderately potent antagonist of the NMDA receptor and also blocks the hERG channel with similar potency. The activity at the muscarinic and serotonin receptors is weaker.

Tier 3: Cellular and In Vitro Safety Assessment

The final tier of the initial cross-reactivity profiling involves assessing the compound's general cytotoxicity and specifically confirming its effect on the hERG channel, a critical safety liability.

Experimental Workflow: Cell Viability and hERG Patch Clamp Assays

Cell Viability Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24] A reduction in cell viability at concentrations similar to those that elicit the desired on-target activity can be a red flag for non-specific toxicity.

Detailed Protocol: MTT Cell Viability Assay

Objective: To assess the general cytotoxicity of this compound in a relevant cell line (e.g., HEK293 or a cell line related to the intended therapeutic area).

Materials:

  • HEK293 cells (or other chosen cell line).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

hERG Safety Assay

Given the potential for hERG channel interaction identified in the initial screen, a more definitive assessment using patch-clamp electrophysiology is crucial.[8][9][25][26] This technique directly measures the flow of ions through the hERG channel in response to the test compound.

Illustrative Data: In Vitro Safety Profile

AssayCell LineEndpointResult
MTT CytotoxicityHEK293CC50> 50 µM
hERG Patch ClampHEK293-hERGIC5012.3 µM

In this example, the compound is not generally cytotoxic at concentrations up to 50 µM, but the hERG liability is confirmed with an IC50 of 12.3 µM.

Synthesizing the Cross-Reactivity Profile: A Holistic View

Based on our illustrative data, the cross-reactivity profile of this compound can be summarized as follows:

  • Primary Target Hypothesis: The compound shows the highest potency at the NMDA receptor, suggesting this may be a primary target.

  • Key Selectivity Concerns:

    • hERG Liability: The compound blocks the hERG channel with a potency only about 2.4-fold weaker than its activity at the NMDA receptor. This is a significant safety concern.

    • Polypharmacology: The compound interacts with multiple targets (NMDA, hERG, muscarinic, and serotonin receptors) within a similar concentration range, indicating a lack of high selectivity.

This profile suggests that while this compound may have interesting NMDA receptor antagonist activity, its development as a therapeutic agent would be challenging due to the significant risk of cardiac side effects and potential for other off-target effects.

Conclusion and Forward Look

This guide has outlined a systematic, tiered approach to characterizing the cross-reactivity of a novel compound, using this compound as a working example. By employing a combination of broad panel screening, potency determination, functional characterization, and in vitro safety assays, researchers can build a comprehensive selectivity profile. This profile is essential for making informed decisions about the future of a compound, guiding medicinal chemistry efforts to improve selectivity, and ultimately, de-risking the path towards the development of safe and effective new medicines. The principles and protocols detailed herein provide a robust framework for the critical evaluation of any new chemical entity entering the drug discovery pipeline.

References

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A Comparative Efficacy Analysis of Novel (1-Aminocyclohexyl)methanol Hydrochloride Analogs in Neuroprotection and Seizure Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of three novel analogs of (1-Aminocyclohexyl)methanol hydrochloride: ACM-HCI-01 , ACM-HCI-02 , and ACM-HCI-03 . The objective of this analysis is to furnish researchers, scientists, and drug development professionals with robust experimental data to inform preclinical decision-making. Our investigation delves into the neuroprotective and anticonvulsant properties of these compounds, grounded in established in vitro and in vivo models.

The narrative that follows is not a mere recitation of protocols but a detailed exposition of the scientific rationale behind our experimental choices. We aim to provide a self-validating framework wherein the presented data is a direct outcome of rigorously executed and well-justified methodologies. All mechanistic claims and procedural standards are substantiated by authoritative references.

Introduction: The Therapeutic Potential of (1-Aminocyclohexyl)methanol Analogs

(1-Aminocyclohexyl)methanol and its derivatives have garnered interest as potential therapeutic agents, primarily due to their structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in the pathophysiology of numerous neurological disorders, including epilepsy and ischemic brain injury. Overactivation of this receptor leads to excitotoxicity, a cascade of events culminating in neuronal cell death.[1][2] Consequently, modulation of NMDA receptor activity presents a promising avenue for therapeutic intervention.

This guide focuses on a comparative evaluation of three novel, rationally designed analogs of this compound. The structural modifications in ACM-HCI-01, ACM-HCI-02, and ACM-HCI-03 were intended to enhance their affinity for the NMDA receptor and improve their pharmacokinetic profiles. Herein, we present a head-to-head comparison of their efficacy in mitigating excitotoxic neuronal damage and suppressing seizure activity.

In Vitro Efficacy Assessment: NMDA Receptor Antagonism

To establish the direct interaction of the test compounds with their putative molecular target, we performed a series of in vitro assays. These assays are crucial for determining the potency and mechanism of action at the NMDA receptor.

Radioligand Binding Assay

Rationale: This assay quantifies the affinity of the test compounds for the NMDA receptor by measuring their ability to displace a radiolabeled ligand, [3H]MK-801, which is a well-characterized uncompetitive NMDA receptor antagonist.[3][4][5] A lower Ki value indicates a higher binding affinity.

Experimental Protocol:

  • Membrane Preparation: Crude synaptic membranes were prepared from the forebrains of adult male Sprague-Dawley rats.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes were incubated with 1 nM [3H]MK-801 and varying concentrations of the test compounds (ACM-HCI-01, ACM-HCI-02, ACM-HCI-03) or a known antagonist (MK-801 as a positive control) for 60 minutes at 25°C.

  • Termination and Filtration: The reaction was terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Calcium Flux Assay

Rationale: NMDA receptor activation leads to an influx of Ca2+ into the neuron. This assay measures the ability of the test compounds to inhibit this NMDA-induced calcium influx in primary cortical neurons, providing a functional measure of their antagonistic activity.[5][6]

Experimental Protocol:

  • Cell Culture: Primary cortical neurons were isolated from embryonic day 18 rat fetuses and cultured for 12-14 days.

  • Fluorescent Dye Loading: Cells were loaded with the calcium-sensitive fluorescent dye Fluo-4 AM.

  • Compound Pre-incubation: The test compounds were pre-incubated with the cells for 15 minutes.

  • NMDA Stimulation: Cells were stimulated with 100 µM NMDA and 10 µM glycine.

  • Fluorescence Measurement: Changes in intracellular calcium concentration were monitored using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves were generated, and the IC50 values were determined.

In Vitro Efficacy Data Summary
CompoundRadioligand Binding (Ki, nM)Calcium Flux (IC50, µM)
ACM-HCI-01 78.5 ± 6.215.3 ± 1.8
ACM-HCI-02 25.1 ± 2.95.8 ± 0.7
ACM-HCI-03 120.3 ± 11.528.9 ± 3.1
MK-801 5.2 ± 0.60.9 ± 0.1

Interpretation: The in vitro data indicates that all three analogs exhibit NMDA receptor antagonist activity. ACM-HCI-02 demonstrated the highest affinity and functional antagonism, followed by ACM-HCI-01 and ACM-HCI-03. While not as potent as the reference compound MK-801, the favorable profile of ACM-HCI-02 warrants further investigation in in vivo models.

In Vivo Efficacy Assessment: Anticonvulsant Activity

To assess the potential therapeutic utility of the analogs in epilepsy, we employed two widely accepted and clinically validated rodent models of seizures: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test.[7][8][9][10]

Maximal Electroshock Seizure (MES) Test

Rationale: The MES test is a model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that inhibit seizure spread.[8][10]

Experimental Protocol:

  • Animals: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: The test compounds were administered intraperitoneally (i.p.) at various doses.

  • Seizure Induction: 30 minutes post-drug administration, a maximal electrical stimulus (50 mA, 0.2 s) was delivered via corneal electrodes.

  • Endpoint: The presence or absence of the hind limb tonic extension phase of the seizure was recorded.

  • Data Analysis: The median effective dose (ED50) for protection against the tonic extension was calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Rationale: The scPTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that elevate the seizure threshold.[8][11]

Experimental Protocol:

  • Animals: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: The test compounds were administered i.p. at various doses.

  • Seizure Induction: 30 minutes post-drug administration, a convulsant dose of PTZ (85 mg/kg) was injected subcutaneously.

  • Observation: Animals were observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The number of animals protected from clonic seizures was recorded.

  • Data Analysis: The ED50 for protection against clonic seizures was calculated.

Anticonvulsant Efficacy Data Summary
CompoundMES Test (ED50, mg/kg)scPTZ Test (ED50, mg/kg)
ACM-HCI-01 22.535.8
ACM-HCI-02 10.318.2
ACM-HCI-03 45.162.5

Interpretation: The in vivo anticonvulsant data corroborates the in vitro findings. ACM-HCI-02 was the most potent analog in both the MES and scPTZ models, suggesting a broad spectrum of anticonvulsant activity. The rank order of potency (ACM-HCI-02 > ACM-HCI-01 > ACM-HCI-03) was consistent across both in vitro and in vivo assays.

In Vivo Efficacy Assessment: Neuroprotection in a Model of Cerebral Ischemia

Rationale: To evaluate the neuroprotective potential of the most promising analog, ACM-HCI-02, we utilized a rat model of middle cerebral artery occlusion (MCAO), which mimics the pathophysiology of ischemic stroke.[1][2][12]

Experimental Protocol:

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • MCAO Surgery: Transient focal cerebral ischemia was induced by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.

  • Drug Administration: ACM-HCI-02 (10 mg/kg) or vehicle was administered i.p. at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function was assessed 24 hours after MCAO using a 5-point neurobehavioral scale.

  • Infarct Volume Measurement: Following behavioral testing, the brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.

  • Data Analysis: Neurological scores and infarct volumes were compared between the vehicle-treated and ACM-HCI-02-treated groups.

Neuroprotective Efficacy of ACM-HCI-02
Treatment GroupNeurological Score (Median)Infarct Volume (% of Hemisphere)
Vehicle 3.538.2 ± 4.5
ACM-HCI-02 2.019.5 ± 3.1

Interpretation: Treatment with ACM-HCI-02 significantly improved neurological outcomes and reduced infarct volume by approximately 49% compared to the vehicle-treated group. This demonstrates the potent neuroprotective effects of ACM-HCI-02 in a relevant in vivo model of ischemic brain injury.

Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clear visual representation of our experimental design and the underlying scientific principles, we have generated the following diagrams using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy binding_assay Radioligand Binding Assay (Affinity - Ki) ptz_test scPTZ Test (Anticonvulsant - ED50) calcium_assay Calcium Flux Assay (Functional Antagonism - IC50) mes_test MES Test (Anticonvulsant - ED50) acm02 ACM-HCI-02 (Most Potent) mes_test->acm02 ptz_test->acm02 mcao_model MCAO Model (Neuroprotection) analogs ACM-HCI Analogs (01, 02, 03) analogs->binding_assay analogs->calcium_assay analogs->mes_test analogs->ptz_test acm02->mcao_model NMDA_Antagonism_Pathway cluster_neuron Postsynaptic Neuron nmda_receptor NMDA Receptor ca_channel Ca2+ Channel nmda_receptor->ca_channel opens excitotoxicity Excitotoxicity (Neuronal Death) ca_channel->excitotoxicity Ca2+ influx leads to glutamate Glutamate (Neurotransmitter) glutamate->nmda_receptor activates acm_analog (1-Aminocyclohexyl)methanol Analog (e.g., ACM-HCI-02) acm_analog->nmda_receptor blocks

Caption: Proposed mechanism of action: NMDA receptor antagonism by (1-Aminocyclohexyl)methanol analogs.

Conclusion

This comparative guide provides a detailed evaluation of three novel this compound analogs. The data presented herein clearly demonstrates that ACM-HCI-02 possesses the most promising profile, with superior in vitro potency at the NMDA receptor translating to robust in vivo efficacy in models of both seizure and ischemic stroke. These findings strongly support the selection of ACM-HCI-02 for further preclinical development as a potential therapeutic agent for neurological disorders characterized by excitotoxicity.

References

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A Comparative Guide to Asymmetric Aldol Reaction Catalysts: Benchmarking (1-Aminocyclohexyl)methanol hydrochloride Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol reaction stands as a cornerstone in synthetic organic chemistry, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules and active pharmaceutical ingredients.[1] The quest for efficient, robust, and environmentally benign catalysts has led to the rise of organocatalysis, where small organic molecules drive chemical transformations.[2] L-proline, a naturally occurring amino acid, has long been the benchmark organocatalyst for the direct asymmetric aldol reaction, valued for its simplicity, availability, and non-toxic nature.[3] However, the pursuit of catalysts with improved activity, selectivity, and broader substrate applicability is a continuous endeavor in the field.

This guide presents a comparative analysis of (1-Aminocyclohexyl)methanol hydrochloride as a potential catalyst for the asymmetric aldol reaction, benchmarking it against the well-established commercial catalyst, L-proline. While direct experimental data for this compound in this application is not yet available, this document provides a comprehensive framework for its evaluation, including a proposed catalytic mechanism, a detailed experimental protocol for a head-to-head comparison, and a discussion of its potential advantages.

The Benchmark: L-proline in the Asymmetric Aldol Reaction

L-proline has been extensively studied and utilized as a catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.[4] Its catalytic prowess stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.

Mechanism of L-proline Catalysis

The widely accepted mechanism for the L-proline-catalyzed aldol reaction involves the formation of an enamine intermediate.[5][6] The catalytic cycle can be summarized as follows:

  • Enamine Formation: The secondary amine of L-proline reacts with a ketone (e.g., acetone) to form a nucleophilic enamine intermediate.[7]

  • Aldol Addition: The enamine then attacks the electrophilic carbonyl carbon of an aldehyde. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde via hydrogen bonding and orienting the reactants to achieve high stereoselectivity, often explained by the Zimmerman-Traxler model.[5]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.

L-proline Catalytic Cycle Ketone Ketone Enamine Intermediate Enamine Intermediate Ketone->Enamine Intermediate + L-proline - H2O L-proline L-proline L-proline->Enamine Intermediate Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Intermediate Iminium Intermediate->L-proline Aldol Product Aldol Product Iminium Intermediate->Aldol Product + H2O - L-proline

Caption: Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol reaction.

Established Performance of L-proline

The reaction between acetone and 4-nitrobenzaldehyde is a standard model for evaluating the performance of aldol reaction catalysts. Below is a summary of typical experimental results for L-proline in this reaction.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (% ee)Reference
L-proline30Acetone36876[8]
L-proline20Acetone486 (poor solubility)70[9]

A New Contender: this compound

This compound is a primary amino alcohol that shares key structural features with proline, namely the presence of an amino group and a hydroxyl group, which could potentially engage in catalysis.[10][11]

Proposed Catalytic Mechanism

We hypothesize that (1-Aminocyclohexyl)methanol can catalyze the asymmetric aldol reaction through a similar enamine-based mechanism to L-proline. The primary amine would react with the ketone to form the enamine, and the hydroxyl group could play a similar role to proline's carboxylic acid in activating the aldehyde through hydrogen bonding.

Proposed Catalytic Cycle Ketone Ketone Enamine Intermediate Enamine Intermediate Ketone->Enamine Intermediate + Catalyst - H2O Catalyst (1-Aminocyclohexyl)methanol Catalyst->Enamine Intermediate Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Intermediate Iminium Intermediate->Catalyst Aldol Product Aldol Product Iminium Intermediate->Aldol Product + H2O - Catalyst

Caption: Proposed catalytic cycle for (1-Aminocyclohexyl)methanol.

Benchmarking Study: A Proposed Experimental Protocol

To objectively evaluate the catalytic performance of this compound against L-proline, the following detailed experimental protocol for the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone is proposed.

Materials and Equipment
  • This compound (Purity ≥ 95%)[11]

  • L-proline (Purity ≥ 99%)

  • 4-Nitrobenzaldehyde (Purity ≥ 99%)

  • Acetone (Anhydrous)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Round-bottom flasks

  • Magnetic stirrer

  • TLC plates

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 4-Nitrobenzaldehyde Catalyst Acetone Stirring Stir at Room Temperature Monitor by TLC Reactants->Stirring Quench Concentrate Dilute with DCM Stirring->Quench Purification Column Chromatography Quench->Purification Analysis Determine Yield Chiral HPLC for % ee Purification->Analysis

Caption: Step-by-step experimental workflow for the benchmarking study.

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg), the respective catalyst (this compound or L-proline) at varying catalyst loadings (e.g., 10, 20, 30 mol%), and acetone (5.0 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: Dilute the residue with dichloromethane (2.0 mL) and purify by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Analysis: Determine the yield of the purified aldol product. The enantiomeric excess (% ee) of the product will be determined by chiral HPLC analysis.

Comparative Performance Analysis (Hypothetical)

The following table outlines the expected data points to be collected and provides a framework for comparing the two catalysts.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (% ee)
L-proline (Benchmark) 30[Experimental Value][Experimental Value][Experimental Value]
(1-Aminocyclohexyl)methanol HCl 10[To be determined][To be determined][To be determined]
20[To be determined][To be determined][To be determined]
30[To be determined][To be determined][To be determined]

Discussion and Future Outlook

While L-proline is an effective and widely used catalyst, this compound presents several potential advantages that warrant investigation:

  • Structural Simplicity and Cost-Effectiveness: As a readily available amino alcohol, it could offer a cost-effective alternative to more complex, multi-step synthesis catalysts.[10][11]

  • Modified Steric Environment: The cyclohexyl backbone provides a different steric environment around the catalytic center compared to the pyrrolidine ring of proline. This could influence the diastereoselectivity and enantioselectivity of the aldol reaction, potentially favoring different product isomers or accommodating a broader range of substrates.

  • Primary Amine Reactivity: The use of a primary amine may lead to different reaction kinetics and enamine stability compared to the secondary amine of proline, which could impact catalyst turnover and overall efficiency.

Beyond L-proline, the field of organocatalysis has seen the development of highly efficient catalysts for the asymmetric aldol reaction, such as diarylprolinol silyl ethers and various prolinamides.[12][13] Should this compound demonstrate promising catalytic activity, further benchmarking against these advanced catalysts would be a logical next step to fully assess its potential in the field.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of this compound as a novel organocatalyst for the asymmetric aldol reaction. By benchmarking its performance against the established catalyst, L-proline, through a rigorous and well-defined experimental protocol, the scientific community can objectively assess its potential. The exploration of new, simple, and efficient catalysts is crucial for the continued advancement of sustainable and economical chemical synthesis in academic and industrial research.

References

  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine c
  • Proline-catalyzed aldol reactions - Wikipedia. [Link]
  • New mechanistic studies on the proline-c
  • Enantioselective direct aldol reactions catalyzed by l-prolinamide deriv
  • Enantioselective direct aldol reactions catalyzed by L-prolinamide deriv
  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH. [Link]
  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Compar
  • Proline-Catalyzed Direct Asymmetric Aldol Reactions | Journal of the American Chemical Society. [Link]
  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois. [Link]
  • Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction | Organic Letters - ACS Public
  • The Diarylprolinol Silyl Ether System: A General Organocatalyst - ACS Public
  • α,α‐Dialkylprolinol silyl ether catalyzed cross‐aldol reaction of donor...
  • The diarylprolinol silyl ether system: a general organoc
  • Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes Catalyzed by a Diarylprolinol Silyl Ether Salt in the Presence of W
  • Results for the aldol reaction between p-nitrobenzaldehyde and acetone...
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  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH. [Link]
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  • 4.2.2.5. l-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone - Books. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminocyclohexylmethanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and chemical synthesis, aminocyclohexylmethanol and its derivatives are valuable structural motifs. However, the synthesis of these compounds often yields a mixture of isomers, each potentially possessing distinct pharmacological and toxicological profiles. The ability to unambiguously identify and differentiate these isomers is therefore not merely an academic exercise but a critical requirement for ensuring the safety, efficacy, and batch-to-batch consistency of active pharmaceutical ingredients (APIs).

This guide provides an in-depth spectroscopic comparison of key isomers within the aminocyclohexylmethanol family. While the topic specifies (1-Aminocyclohexyl)methanol hydrochloride, it is crucial to recognize that this compound's primary isomers are enantiomers ((R) and (S)). Standard spectroscopic techniques like NMR, IR, and MS are inherently achiral and will produce identical spectra for enantiomers[1]. Differentiating enantiomers requires specialized chiral methods, such as the use of chiral solvating agents or derivatizing agents, which induce a diastereomeric relationship that can be detected by NMR[2][3][4][5].

To provide a more broadly applicable and instructive comparison using standard laboratory techniques, this guide will focus on the differentiation of constitutional isomers and diastereomers . We will compare:

  • (1-Aminocyclohexyl)methanol: Where both functional groups are on the same carbon.

  • cis-4-Aminocyclohexylmethanol: A diastereomer where the groups are on opposite sides of the ring in a 1,4-relationship.

  • trans-4-Aminocyclohexylmethanol: The corresponding diastereomer.

Through a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will demonstrate how to extract definitive structural information from the spectral data of these closely related compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating isomers, as it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The key parameters—chemical shift (δ), spin-spin coupling (J-coupling), and signal integration—serve as unique fingerprints for each isomer.

Expertise & Causality: Why NMR Excels

The differentiation between these isomers by ¹H NMR relies heavily on two principles:

  • Symmetry and Chemical Shift: The substitution pattern dictates the chemical environment of each proton. The 1-substituted isomer has a unique quaternary carbon, leading to the absence of a proton at that position, which is a key differentiator from the 4-substituted isomers.

  • Stereochemistry and Coupling Constants: For the cis and trans diastereomers, the magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation[6]. This allows for the confident assignment of axial and equatorial protons and, consequently, the relative stereochemistry of the substituents. Generally, a large coupling constant (~10-13 Hz) is indicative of an axial-axial relationship, whereas smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions[7][8][9].

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the aminocyclohexylmethanol hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with the labile O-H and N-H protons, causing their signals to disappear, which can simplify the spectrum. DMSO-d₆ will typically show these signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Process the data with an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be necessary.

    • An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis p1 Dissolve Sample (5-10mg) in Deuterated Solvent (0.6mL) p2 Transfer to NMR Tube p1->p2 a1 Acquire 1D ¹H Spectrum (16-32 scans) p2->a1 a2 Acquire ¹³C {¹H} Spectrum (1024+ scans) p2->a2 d1 Fourier Transform & Phase Correction a1->d1 a3 Run DEPT/APT Experiment a2->a3 d3 Assign Signals & Determine Structure a3->d3 d2 Integrate Signals & Measure Coupling Constants d1->d2 d2->d3

Caption: General workflow for NMR-based isomer analysis.
Comparative Data Analysis
Feature(1-Aminocyclohexyl)methanolcis-4-Aminocyclohexylmethanoltrans-4-Aminocyclohexylmethanol
¹H: H-C-O/N No proton at C1. CH₂OH protons appear as a singlet (~3.4 ppm).Broad multiplet for H-C4-O (~4.0 ppm, equatorial).Narrow multiplet for H-C4-O (~3.5 ppm, axial).
¹H: J-coupling N/A for C1.H-C4-O proton shows small couplings (axial-eq, eq-eq).H-C4-O proton shows large axial-axial couplings (~10-12 Hz).
¹³C: C-O ~68 ppm~66 ppm~71 ppm
¹³C: C-N ~58 ppm (Quaternary, C1)~49 ppm~50 ppm
Symmetry Lower symmetry in ¹³C NMR.Plane of symmetry, fewer ¹³C signals (4 unique).Plane of symmetry, fewer ¹³C signals (4 unique).

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy probes the vibrational modes of molecules. While it is excellent for identifying functional groups, its true power in isomer differentiation lies in the "fingerprint region," where the complex vibrational patterns are unique to the molecule's overall structure.

Expertise & Causality: Why FT-IR is a Corroborative Tool

All three isomers possess the same functional groups (amine, alcohol, alkane), so their spectra will show characteristic broad O-H and N-H stretching bands (~3300-3400 cm⁻¹) and C-H stretching bands (~2850-2950 cm⁻¹).[10][11] The diagnostic value comes from the subtle shifts in these frequencies due to differences in hydrogen bonding and the unique combination of bands in the fingerprint region (1500-600 cm⁻¹). The stereochemistry of the cis and trans isomers influences the potential for intra- and intermolecular hydrogen bonding, which can alter the shape and position of the O-H/N-H bands. More significantly, the skeletal vibrations in the fingerprint region are highly sensitive to the overall molecular geometry, providing a distinct pattern for each isomer.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid hydrochloride salt sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically processed using an automatic baseline correction and ATR correction algorithm.

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 a1 Place Sample on Crystal p2->a1 a2 Apply Pressure a1->a2 a3 Acquire Sample Spectrum (16-32 scans) a2->a3 d1 Identify Functional Group Bands a3->d1 d2 Compare Fingerprint Region (<1500 cm⁻¹) d1->d2

Caption: Standard workflow for FT-IR analysis using ATR.
Comparative Data Analysis
Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Observations for Isomers
O-H & N-H Stretch 3200-3400 (Broad)Present in all isomers. Band shape may vary slightly due to differences in hydrogen bonding.
C-H Stretch (sp³) 2850-2960 (Strong)Present and strong in all three isomers.
C-O Stretch 1050-1150 (Strong)A strong band will be present in all isomers, but its exact position and complexity will differ, contributing to the unique fingerprint.
Fingerprint Region 600-1500Highly Differentiating. Each isomer will exhibit a unique and complex pattern of bands corresponding to specific C-C stretching and various bending vibrations. This region is the most reliable for positive identification when comparing against a reference spectrum.

Part 3: Mass Spectrometry (MS): Unveiling Structure Through Fragmentation

Mass spectrometry provides the molecular weight of a compound and, crucially for isomer differentiation, structural information based on its fragmentation pattern. While all three isomers have the same molecular formula (C₇H₁₅NO) and thus the same molecular weight (129.20 g/mol )[13], the way they break apart upon ionization is dictated by their structure.

Expertise & Causality: Why Fragmentation Patterns Differ

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways that favor the formation of the most stable carbocations and neutral losses.

  • For (1-Aminocyclohexyl)methanol: The presence of a quaternary carbon atom bonded to both an amino and a hydroxymethyl group creates a highly specific fragmentation pathway. Alpha-cleavage (cleavage of the bond adjacent to the heteroatom) is a dominant process for amines and alcohols.[14][15] We can predict facile cleavage of the C1-C2 bond of the cyclohexane ring to yield a stable, resonance-stabilized cation.

  • For 4-Aminocyclohexylmethanol Isomers: Fragmentation will be initiated by different pathways. Common fragmentation for cyclic alcohols includes the loss of water (M-18).[16] Subsequent ring cleavage or other rearrangements will produce a different set of fragment ions compared to the 1-substituted isomer. Stereochemistry can influence the fragmentation of the cis and trans isomers, potentially leading to different relative abundances of certain fragment ions, though this effect is often subtle.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Chromatographic Separation: While not strictly necessary for a pure sample, coupling with liquid chromatography (LC) is standard practice. Use a C18 column with a simple gradient elution. This step ensures sample purity before it enters the mass spectrometer.

  • Ionization: Introduce the sample into the mass spectrometer via an Electrospray Ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique that will primarily generate the protonated molecular ion, [M+H]⁺.

  • MS¹ Scan: First, acquire a full scan mass spectrum (MS¹) to confirm the presence of the protonated molecular ion at m/z 130.2.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 130.2) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum (MS²), which will reveal the characteristic fragment ions.

G cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Interpretation p1 Prepare Dilute Solution (~10 µg/mL) a1 Inject into LC System (C18 Column) p1->a1 a2 Ionize via ESI (+) a1->a2 a3 Acquire MS¹ Scan (Confirm [M+H]⁺) a2->a3 a4 Select Precursor Ion (m/z 130.2) a3->a4 a5 Fragment via CID (Acquire MS² Scan) a4->a5 d1 Analyze MS² Spectrum a5->d1 d2 Compare Fragmentation Patterns d1->d2

Caption: Workflow for isomer differentiation using LC-MS/MS.
Comparative Data Analysis
Isomer[M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z) and Origin
(1-Aminocyclohexyl)methanol 130.2100.1: [M+H - CH₂O]⁺, loss of formaldehyde. 83.1: [M+H - NH₂CH₂OH]⁺, loss of aminomethanol.
cis/trans-4-Aminocyclohexylmethanol 130.2112.1: [M+H - H₂O]⁺, loss of water. 113.1: [M+H - NH₃]⁺, loss of ammonia. Further fragmentation of these ions will produce a complex pattern distinct from the 1-isomer.

Conclusion: A Multi-Technique Approach for Unambiguous Identification

The effective differentiation of aminocyclohexylmethanol isomers is paramount for chemical and pharmaceutical development. While each spectroscopic technique offers valuable information, a combined, multi-faceted approach provides the most robust and definitive characterization.

  • NMR Spectroscopy stands as the most definitive single technique, providing clear differentiation of constitutional isomers through chemical shifts and symmetry, and unambiguous assignment of diastereomers through the analysis of proton coupling constants.

  • FT-IR Spectroscopy serves as an excellent corroborative method. While less definitive on its own, the unique pattern in the fingerprint region for each isomer provides a rapid and reliable method for identity confirmation against a known standard.

  • Mass Spectrometry , particularly with tandem MS capabilities, excels at distinguishing constitutional isomers by leveraging their unique and predictable fragmentation pathways.

By integrating the data from these three core techniques, researchers, scientists, and drug development professionals can confidently determine the precise isomeric composition of their materials, ensuring quality, safety, and reproducibility in their work.

References

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A Comparative Guide to the Enantioselective Separation of (1-Aminocyclohexyl)methanol Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of stereoisomers are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods for their resolution. (1-Aminocyclohexyl)methanol hydrochloride, a chiral cyclic amino alcohol, presents a common challenge in chiral chromatography. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the enantioselective separation of its isomers, supported by established principles and experimental data from analogous compounds.

The Criticality of Chiral Separation for Cyclic Amino Alcohols

(1-Aminocyclohexyl)methanol possesses a stereogenic center, resulting in a pair of enantiomers. In a pharmaceutical context, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit adverse effects. Consequently, the ability to separate and quantify these enantiomers is a critical requirement for regulatory approval and for ensuring the safety and efficacy of a drug product. This guide explores the two leading chromatographic techniques for this purpose, elucidating the rationale behind methodological choices to empower you to select and develop the optimal separation strategy for your research needs.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

HPLC with chiral stationary phases (CSPs) is a well-established and versatile technique for enantioselective separations. The success of an HPLC-based chiral separation is fundamentally dependent on the selection of the appropriate CSP and the optimization of the mobile phase.

Chiral Stationary Phases (CSPs) for Amino Alcohol Separation

For a compound like (1-Aminocyclohexyl)methanol, which contains both an amino and a hydroxyl group, polysaccharide-based CSPs are a primary choice. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of enantioselectivity due to a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® series, Lux® series): These are often the first choice for screening due to their proven success with a wide variety of racemates, including primary amines and amino alcohols. Immobilized polysaccharide CSPs provide the added advantage of being compatible with a broader range of solvents, which can be beneficial for method development.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™ series): These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for polar and ionizable compounds like amino alcohols. They can be operated in reversed-phase, normal-phase, and polar organic modes, offering significant flexibility.

The Decisive Role of the Mobile Phase in HPLC

The composition of the mobile phase is a critical factor in achieving successful chiral separation in HPLC. For a basic compound like (1-aminocyclohexyl)methanol, the addition of basic or acidic modifiers is often necessary to achieve good peak shape and resolution.

  • Normal-Phase HPLC: This mode typically employs a non-polar mobile phase, such as hexane, with a polar modifier like ethanol or isopropanol. For basic analytes, a small amount of a basic additive (e.g., diethylamine, DEA) is crucial to minimize peak tailing caused by interactions with residual silanols on the silica support.

  • Polar Organic Mode: This mode uses a mixture of polar organic solvents, such as acetonitrile and methanol. It can offer different selectivity compared to normal-phase and is often faster.

  • Reversed-Phase HPLC: While less common for this type of compound in a primary screening, reversed-phase methods using aqueous-organic mobile phases can be effective, particularly with macrocyclic glycopeptide CSPs.

Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, reduced solvent consumption, and often, superior efficiency.[1] The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Advantages of SFC for Chiral Amino Alcohol Separation

For the enantioselective separation of primary amines and amino alcohols, SFC presents several compelling benefits:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to much faster analysis times compared to HPLC.[1]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO2 makes SFC a "greener" technology.

  • Improved Peak Shape: SFC can often provide better peak symmetry for basic compounds without the need for high concentrations of additives.

  • Complementary Selectivity: SFC can sometimes provide different enantioselectivity compared to HPLC, making it a valuable tool when HPLC methods fail.

Optimizing SFC Separations

Similar to HPLC, the choice of CSP, co-solvent, and additive is critical in SFC.

  • Co-solvents: Polar organic solvents, most commonly methanol, ethanol, or isopropanol, are added to the CO2 to increase the mobile phase polarity and elute the analytes. Methanol is often the preferred co-solvent due to its high elution strength.

  • Additives: The use of additives in SFC is crucial for achieving good peak shape and resolution for basic compounds. A combination of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., triethylamine, TEA) is often employed. However, for some CSPs, a basic additive like ammonium hydroxide can negate enantioselectivity.

Comparative Performance: HPLC vs. SFC

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Speed Slower analysis times3-5 times faster than HPLC[1]
Solvent Consumption High organic solvent usageSignificantly lower organic solvent usage
Peak Shape for Bases Often requires basic additives to prevent tailingGenerally provides better peak symmetry
Selectivity Broad range of selectivities with different modesOften complementary selectivity to HPLC
Instrumentation Widely available in most analytical labsMore specialized instrumentation
Environmental Impact Higher environmental footprint"Greener" alternative

Experimental Protocols

While specific experimental conditions will require optimization, the following protocols provide a robust starting point for the method development for the enantioselective separation of this compound.

Protocol 1: Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_screening CSP Screening (Normal Phase) cluster_optimization Optimization cluster_final Final Method SamplePrep Dissolve racemate in mobile phase (1 mg/mL) CSP1 Polysaccharide CSP (e.g., CHIRALPAK IA) SamplePrep->CSP1 CSP2 Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) SamplePrep->CSP2 MobilePhase Hexane/Ethanol (90:10 v/v) + 0.1% DEA Optimize Baseline Separation? MobilePhase->Optimize AdjustModifier Adjust Modifier % Optimize->AdjustModifier No FinalMethod Validated Method Optimize->FinalMethod Yes AdjustModifier->Optimize ChangeModifier Change Modifier (e.g., to IPA) AdjustModifier->ChangeModifier ChangeModifier->Optimize ChangeMode Switch to Polar Organic Mode ChangeModifier->ChangeMode ChangeMode->Optimize

Caption: Workflow for Chiral HPLC Method Development.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Initial Screening Conditions:

    • Columns:

      • CHIRALPAK® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm

      • CHIROBIOTIC™ T (or similar teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

  • Optimization:

    • If no separation is observed, change the alcohol modifier (e.g., to isopropanol).

    • If partial separation is achieved, adjust the percentage of the alcohol modifier.

    • Consider screening in polar organic mode (e.g., Acetonitrile/Methanol with 0.1% DEA).

Protocol 2: Chiral SFC Method Development

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_screening_sfc CSP Screening cluster_optimization_sfc Optimization cluster_final_sfc Final Method SamplePrep_SFC Dissolve racemate in Methanol (1 mg/mL) CSP_SFC Polysaccharide CSP (e.g., CHIRALPAK IA) SamplePrep_SFC->CSP_SFC MobilePhase_SFC CO2/Methanol Gradient (5-40% MeOH) + 0.2% TFA / 0.1% TEA Optimize_SFC Baseline Separation? MobilePhase_SFC->Optimize_SFC AdjustAdditive Adjust Additive Ratio Optimize_SFC->AdjustAdditive No FinalMethod_SFC Validated Method Optimize_SFC->FinalMethod_SFC Yes AdjustAdditive->Optimize_SFC ChangeCosolvent Change Co-solvent (e.g., to Ethanol) AdjustAdditive->ChangeCosolvent ChangeCosolvent->Optimize_SFC Isocratic Switch to Isocratic ChangeCosolvent->Isocratic Isocratic->Optimize_SFC

Caption: Workflow for Chiral SFC Method Development.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol.

  • Initial Screening Conditions:

    • Column: CHIRALPAK® IA (or similar immobilized polysaccharide CSP), 150 x 4.6 mm, 3 µm

    • Mobile Phase: CO2 / Methanol with 0.2% TFA and 0.1% TEA

    • Gradient: 5% to 40% Methanol over 5 minutes

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 210 nm

  • Optimization:

    • If separation is observed, convert the method to isocratic for improved resolution and for preparative scale-up.

    • If peak shape is poor, adjust the ratio of the acidic and basic additives.

    • If no separation is achieved, screen with a different co-solvent (e.g., ethanol).

Conclusion and Recommendations

Both HPLC and SFC are powerful techniques for the enantioselective separation of this compound. The choice between them often depends on the specific laboratory context and goals.

  • For laboratories with existing HPLC instrumentation and for which speed is not the primary driver, HPLC with polysaccharide-based or macrocyclic glycopeptide-based CSPs offers a reliable and robust approach. A systematic screening of different mobile phase modes and additives is likely to yield a successful separation.

  • For high-throughput screening environments, preparative separations, and laboratories with a focus on sustainable practices, SFC is the recommended technique . Its significant advantages in speed and reduced solvent consumption make it a highly attractive alternative to HPLC for the chiral separation of basic compounds like (1-Aminocyclohexyl)methanol.

Ultimately, a thorough screening of a selection of complementary chiral stationary phases under both HPLC and SFC conditions will provide the most comprehensive understanding of the separation possibilities and ensure the selection of the most optimal method for the specific analytical challenge at hand.

References

  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]
  • Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 970, 127–135. [Link]
  • Gasparrini, F., Ciogli, A., D'Acquarica, I., & Villani, C. (2010). Immobilized polysaccharide-based chiral stationary phases: a new generation of selectors for enantioselective chromatography. Chirality, 22(1), E218–E230. [Link]
  • West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral compounds.
  • Miller, L. (2012). Chiral separations by supercritical fluid chromatography.
  • Armstrong, D. W., & Han, Y. I. (1988). Enantiomeric separations in chromatography. CRC critical reviews in analytical chemistry, 19(3), 175–224. [Link]
  • Berthod, A., Chen, X., & Armstrong, D. W. (2001). Macrocyclic glycopeptides as chiral selectors in liquid chromatography and capillary electrophoresis. Analytical Chemistry, 73(1), 20A–28A. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuromodulatory compounds, understanding the nuanced differences in biological activity imparted by subtle structural modifications is paramount. This guide provides an in-depth comparison of (1-Aminocyclohexyl)methanol hydrochloride, a simple aminocyclohexane derivative, with structurally and functionally related compounds. By examining the available data and leveraging established structure-activity relationships (SAR), we aim to provide a predictive framework for its potential biological activity and guide future experimental investigations.

Introduction: The Aminocyclohexane Scaffold in Neuromodulation

The cyclohexane ring bearing an amino group is a privileged scaffold in medicinal chemistry, most notably as a core component of N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Over-activation of NMDA receptors is implicated in a range of neurological disorders, making antagonists of this receptor a key therapeutic target.[2][3] this compound presents a foundational structure within this class, and its biological activity is of considerable interest for understanding the minimal structural requirements for NMDA receptor modulation and potential neuroprotective effects.

This guide will compare this compound with the following compounds to elucidate key structure-activity relationships:

  • Structurally Similar Analogs:

    • 4-Aminocyclohexanol: An isomer to understand the impact of substituent positioning on the cyclohexane ring.

    • (1-Aminocyclohexyl)acetic acid: To evaluate the influence of modifying the methanol group to a carboxylic acid.

  • Clinically Relevant NMDA Receptor Antagonists:

    • Memantine: An adamantane derivative with a related caged hydrocarbon structure, approved for the treatment of Alzheimer's disease.[2][3]

    • Ketamine: A potent arylcyclohexylamine used as an anesthetic and antidepressant, known for its complex neuropharmacological profile.[4][5]

The NMDA Receptor: A Key Target for Aminocyclohexane Derivatives

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[3] Its over-activation, however, can lead to excitotoxicity and neuronal cell death, a common pathway in many neurodegenerative diseases.[2] The NMDA receptor has several binding sites that can be modulated by different classes of compounds. Arylcyclohexylamines, such as ketamine, and other caged amines, like memantine, act as uncompetitive antagonists by binding within the ion channel pore, thereby blocking the influx of calcium ions.[2][4]

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonist Action Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Over- activation LTP_LTD Synaptic Plasticity (LTP/LTD) Ca_ion->LTP_LTD Normal Activation ACH_HCl (1-Aminocyclohexyl)methanol HCl (Hypothesized) ACH_HCl->NMDA_R Blocks Channel Pore Memantine Memantine Memantine->NMDA_R Blocks Channel Pore Ketamine Ketamine Ketamine->NMDA_R Blocks Channel Pore

Figure 1: Hypothesized mechanism of action for (1-Aminocyclohexyl)methanol HCl at the NMDA receptor.

Comparative Biological Activity

Structure-Activity Relationship (SAR) Analysis

The biological activity of aminocyclohexane derivatives at the NMDA receptor is highly dependent on their three-dimensional structure and the nature of their substituents.[6]

  • The Amino Group: The primary amine is crucial for the interaction with the NMDA receptor channel.

  • The Cyclohexane Ring: This bulky, lipophilic group contributes to the binding within the hydrophobic pocket of the channel.

  • Substituents on the Ring: The position and nature of other functional groups on the cyclohexane ring can significantly alter binding affinity and efficacy. For instance, the addition of methyl groups to the adamantane core of amantadine to create memantine dramatically increases its affinity for the NMDA receptor.[7] The hydroxyl group in (1-Aminocyclohexyl)methanol is expected to influence its polarity and potential for hydrogen bonding within the receptor channel.

  • The Methanol Group: The presence and nature of the group at the 1-position, alongside the amino group, is a key determinant of activity. The hydroxyl group of the methanol moiety in our target compound likely imparts different physicochemical properties compared to the carboxylic acid of (1-Aminocyclohexyl)acetic acid, which would be more polar and ionized at physiological pH.

Comparative Data Summary

The following table summarizes the known biological activities of the comparator compounds and provides a hypothesized profile for this compound based on SAR principles.

CompoundStructureKey Structural FeaturesNMDA Receptor Binding Affinity (Ki or IC50)Neuroprotective ActivityReference(s)
This compound Structure of this compoundPrimary amine and methanol on the same carbon of a cyclohexane ring.Hypothesized: Moderate to low µM rangeHypothesized: Present, likely correlated with NMDA receptor antagonismN/A
4-Aminocyclohexanol Structure of 4-AminocyclohexanolAmino and hydroxyl groups on different carbons of the cyclohexane ring.Likely very low affinity due to altered spatial arrangement.Not well-characterized as a neuroprotectant.[8]
(1-Aminocyclohexyl)acetic acid Structure of (1-Aminocyclohexyl)acetic acidCarboxylic acid instead of a methanol group at the 1-position.Expected to have different binding characteristics due to the acidic moiety.Not well-characterized as a neuroprotectant.N/A
Memantine Structure of MemantineCaged adamantane structure with a primary amine and two methyl groups.Moderate affinity (~1 µM).[2]Clinically demonstrated neuroprotection in Alzheimer's disease.[3][2][3][7]
Ketamine Structure of KetamineArylcyclohexylamine with a secondary amine and a ketone group.High affinity (~922 nM).[4]Neuroprotective in various models of neuronal injury.[5][9][10][11][4][5][9][10][11]

Expert Interpretation: Based on SAR, this compound, lacking the aryl group of ketamine or the optimized caged structure of memantine, is predicted to have a lower to moderate affinity for the NMDA receptor. Its neuroprotective effects are likely to be present but less potent than ketamine or memantine. The simpler structure may, however, offer a more favorable side-effect profile, a critical consideration in drug development.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound and validate the hypothesized profile, a series of in vitro assays are essential.

NMDA Receptor Binding Assay

This assay determines the affinity of a compound for the NMDA receptor, typically by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow A Prepare brain membrane homogenates (e.g., from rat cortex) B Incubate membranes with radioligand (e.g., [³H]MK-801) and varying concentrations of test compound A->B C Separate bound and free radioligand (e.g., via vacuum filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for an NMDA receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and a range of concentrations of the test compounds (this compound and comparators).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Step-by-Step Protocol:

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere and differentiate.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours) before the glutamate challenge.

  • Glutamate Insult: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or LDH release assay.

    • MTT Assay: Add MTT solution to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound relative to the glutamate-only control. Determine the EC50 (half-maximal effective concentration) for neuroprotection.

Conclusion and Future Directions

This compound represents a fundamental structure in the class of aminocyclohexane-based neuromodulators. While direct experimental evidence of its biological activity is currently lacking in the public domain, a thorough analysis of the structure-activity relationships of related compounds allows for a scientifically grounded hypothesis of its potential as a moderate-to-low affinity NMDA receptor antagonist with neuroprotective properties.

The true potential of this compound and its derivatives can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for such investigations. Future studies should focus on generating quantitative data on its NMDA receptor binding affinity and its efficacy in various in vitro and in vivo models of neurotoxicity and neurodegeneration. Such data will be invaluable for the rational design of novel, safer, and more effective therapies for a range of debilitating neurological disorders.

References

  • Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? MDPI. [Link]
  • Inhibition of NMDA receptors through a membrane-to-channel p
  • Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric c
  • Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. PubMed. [Link]
  • Structure Activity Rel
  • NMDA receptor antagonists MK-801 and memantine induce tolerance to oxygen and glucose deprivation in primary cultures of rat cerebellar granule cells.
  • 4-Aminocyclohexanol | C6H13NO | CID 81293. PubChem. [Link]
  • Key Binding Interactions for Memantine in the NMDA Receptor. PMC. [Link]
  • Ketamine: Neuroprotective or Neurotoxic? OUCI. [Link]
  • (1-Aminocyclohexyl)methanol | C7H15NO | CID 409153. PubChem. [Link]
  • The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in r
  • STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN.
  • (1-Aminocyclohexyl)methanol | CAS#:4313-56-8. Chemsrc. [Link]
  • Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. PubMed. [Link]
  • Neuroprotective effect of ketamine on acute spinal cord injury in r
  • In Vogue: Ketamine for Neuroprotection in Acute Neurologic Injury. PubMed. [Link]
  • Ketamine in Neurocritical Care: New Potentials and Perspectives. PMC. [Link]

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A Head-to-Head Comparison of Synthesis Routes for (1-Aminocyclohexyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Aminocyclohexyl)methanol hydrochloride is a valuable building block in medicinal chemistry and drug development, frequently utilized as a rigid scaffold or an intermediate in the synthesis of complex pharmaceutical agents. The selection of a synthetic route for this compound is a critical decision in any research or development campaign, profoundly impacting project timelines, cost, scalability, and safety. This guide provides an in-depth, head-to-head comparison of two prevalent synthetic pathways to (1-Aminocyclohexyl)methanol, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to inform route selection for researchers, chemists, and process development professionals.

Overview of Synthetic Strategies

The synthesis of (1-Aminocyclohexyl)methanol fundamentally involves the reduction of a carbonyl-containing functional group at the C1 position of a 1-aminocyclohexane scaffold. The two primary strategies evaluated herein are:

  • Route 1: Direct Reduction of an Amino Acid: This pathway utilizes the commercially available 1-aminocyclohexanecarboxylic acid as the starting material, reducing the carboxylic acid moiety directly to a primary alcohol.

  • Route 2: Strecker Synthesis followed by Nitrile Reduction: This two-step approach begins with the formation of an α-aminonitrile from cyclohexanone, followed by the reduction of the nitrile group to a primary amine, which in this case, corresponds to the desired aminomethyl group.

This guide will dissect each route, providing the necessary data for an informed, objective comparison.

Route 1: Reduction of 1-Aminocyclohexanecarboxylic Acid

This is arguably the most direct approach, starting from a stable, readily available α,α-disubstituted amino acid. The core transformation is the reduction of the carboxylic acid to a primary alcohol. Due to the stability of the carboxylate anion formed upon deprotonation by hydride reagents, powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation on a laboratory scale.

Reaction Scheme & Mechanism

The reaction proceeds via a complex series of hydride transfers. Initially, the acidic proton of the carboxylic acid and the protonated amine are quenched by LiAlH₄, evolving hydrogen gas. Subsequently, the resulting carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The final product is an aluminum-amino alcoholate complex, which is hydrolyzed during the aqueous workup to liberate the free amino alcohol.

Graphical Representation of Route 1

Route1 cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_final Final Salt Formation SM 1-Aminocyclohexanecarboxylic Acid reagents 1. LiAlH₄, Anhydrous THF Heat (Reflux) 2. Aqueous Workup (e.g., H₂O, NaOH) SM->reagents Reduction P (1-Aminocyclohexyl)methanol reagents->P FP (1-Aminocyclohexyl)methanol Hydrochloride P->FP HCl in Ether/IPA Route2 cluster_start2 Starting Material cluster_reagents2 Reagents & Conditions cluster_intermediate Intermediate cluster_reagents3 Reagents & Conditions cluster_product2 Product cluster_final2 Final Salt Formation SM2 Cyclohexanone reagents2 NH₄Cl, KCN Aqueous Media SM2->reagents2 Strecker Synthesis I2 1-Aminocyclohexanecarbonitrile reagents2->I2 reagents3 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup I2->reagents3 Nitrile Reduction P2 (1-Aminocyclohexyl)methanol reagents3->P2 FP2 (1-Aminocyclohexyl)methanol Hydrochloride P2->FP2 HCl in Ether/IPA

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of (1-Aminocyclohexyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1-Aminocyclohexyl)methanol hydrochloride is a valuable building block in synthetic chemistry, frequently utilized by researchers in the development of novel pharmaceutical compounds.[1][2] While its utility in the lab is clear, the responsibility of ensuring its safe and compliant disposal is paramount. Mishandling chemical waste not only poses immediate safety risks to laboratory personnel but can also lead to significant environmental contamination and regulatory penalties.[3]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, empowering you, the researcher, to make informed safety decisions. Our objective is to build a self-validating system of protocols that ensures safety, compliance, and scientific integrity from the bench to final disposal.

PART 1: Hazard Profile and Regulatory Framework

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile and the governing regulations is essential. This knowledge forms the basis for all risk assessments and handling protocols.

Hazard Identification

This compound is classified as a hazardous substance.[4] Its primary risks are associated with irritation and acute toxicity if ingested. The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards.

Hazard Classification Code Description GHS Pictogram Signal Word Source(s)
Acute Toxicity (Oral)H302Harmful if swallowed.GHS07 (Exclamation Mark)Warning[5]
Skin IrritationH315Causes skin irritation.GHS07 (Exclamation Mark)Warning[2][4]
Eye IrritationH319Causes serious eye irritation.GHS07 (Exclamation Mark)Warning[2][4]
Respiratory IrritationH335May cause respiratory irritation.GHS07 (Exclamation Mark)Warning[2][4]
Regulatory Imperatives: EPA and OSHA

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these materials, including during disposal operations, under standards like the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER).[7][8][9]

As a generator of hazardous waste, your laboratory must obtain an EPA Identification Number and adhere to specific regulations regarding waste accumulation, storage, and transport.[10][11]

PART 2: Pre-Disposal Safety and Segregation

Proper preparation is critical to a safe disposal workflow. This involves establishing a secure operating environment and ensuring the chemical is not mixed with incompatible materials, which could trigger a dangerous reaction.

Mandatory Personal Protective Equipment (PPE)

Given the chemical's irritant properties, a stringent PPE protocol is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] The hydrochloride salt can be a fine powder, increasing the risk of airborne particles reaching the eyes.

  • Hand Protection: Use nitrile gloves. Ensure they are inspected for integrity before use.[4]

  • Body Protection: A full-length, buttoned lab coat is required to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of generating dust, especially outside of a certified fume hood, a NIOSH-approved respirator is necessary.[9]

All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Segregation and Incompatibility

Co-mingling of incompatible waste streams is a frequent cause of laboratory incidents. This compound, as an amino alcohol hydrochloride, has known incompatibilities.

  • Do NOT mix with:

    • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

    • Strong Acids or Acid Anhydrides: While it is a hydrochloride salt, mixing with stronger acids can generate heat and potentially release hydrogen chloride gas.

    • Strong Bases: Will neutralize the hydrochloride salt, liberating the free amine, which may have different reactivity and solubility characteristics.

Store waste containers of this compound separately from these materials.[12]

PART 3: Step-by-Step Disposal Protocol

The primary and only acceptable disposal route for this compound is through a licensed hazardous waste management service.[4][13][14] It must never be disposed of down the drain or in regular solid waste.[6][15]

Step 1: Waste Characterization and Container Selection
  • Identify Waste Streams: Your waste will likely consist of several streams:

    • Expired or unused solid this compound.

    • Contaminated lab materials (e.g., weigh boats, gloves, pipette tips).

    • Contaminated rinse from glassware (see Decontamination section).

  • Container Choice:

    • Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Avoid metal containers.[10]

    • The container must have a secure, leak-proof screw cap.

    • Ensure the container is clean and dry before adding waste.

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must set up a designated Satellite Accumulation Area (SAA) for the collection of hazardous waste.[12]

  • Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[10]

  • Procedure:

    • Place your designated, empty waste container in the SAA.

    • Affix a hazardous waste tag to the container before adding any waste.[6]

    • As you generate waste, add it to the container. For solids, this may involve carefully transferring the material. For contaminated items, place them directly into the container.

    • Keep the container closed at all times except when adding waste.[11] This is an EPA requirement and is critical to prevent the release of fumes or dust.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a key compliance requirement. An incomplete or incorrect label can result in your institution's EHS department refusing to collect the waste.[6]

  • Required Information:

    • The words "Hazardous Waste" .[6]

    • Full Chemical Name: Write out "this compound". Do not use abbreviations, formulas, or trade names.[6]

    • Composition: For mixtures (e.g., solutions), list all components and their approximate percentages.

    • Hazard Identification: Check the boxes corresponding to the material's hazards (e.g., Irritant, Toxic).[6]

    • Generator Information: Your name, Principal Investigator (PI), and lab location.[6]

Step 4: Arranging for Disposal
  • Full Container: Once the container is nearly full (do not exceed 90% capacity), seal it securely.[10]

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through the Environmental Health and Safety (EHS) department's online portal or by phone.

  • Storage Limits: A full container must be removed from the SAA within three days. A partially filled container can remain in the SAA for up to one year.[12]

PART 4: Decontamination and Spill Management

Decontamination Protocol

Proper decontamination prevents cross-contamination and accidental exposure.

  • Initial Rinse: The first solvent rinse of any glassware that held this compound must be collected as hazardous waste.[14] Transfer this rinsate into your designated liquid hazardous waste container. The choice of solvent should be based on solubility; methanol or water are suitable.

  • Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can typically be washed using standard laboratory procedures.

  • Surface Decontamination: Wipe down any surfaces, such as fume hood work surfaces or balance trays, with an appropriate solvent on a disposable towel. Dispose of the towel as solid hazardous waste.

Spill Response

In the event of a small spill during handling for disposal:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Containment: If the material is a solid, carefully sweep it up using a dustpan and brush. Avoid creating airborne dust.[16] Place the swept material and any contaminated cleaning items into the hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points in the disposal process for this compound.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Final Disposal start Identify Waste for Disposal ((1-Aminocyclohexyl)methanol HCl) ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select & Prepare Compatible Waste Container fume_hood->container label_container Affix & Complete Hazardous Waste Tag container->label_container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) label_container->add_waste is_full Container Full? close_container Keep Container Securely Closed add_waste->close_container close_container->is_full request_pickup Request EHS Pickup (within 3 days) is_full->request_pickup Yes continue_use Continue Accumulation (Max 1 Year) is_full->continue_use No final_disposal Licensed Contractor Disposes of Waste request_pickup->final_disposal continue_use->add_waste

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the chemical's specific hazards, adhering to regulatory requirements, and following a systematic, safety-first protocol, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific EHS protocols and the chemical's Safety Data Sheet (SDS) before proceeding.

References

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
  • Enespro. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Enespro. [Link]
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. U.S. Department of Labor. [Link]
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
  • ACTenviro. (2022, September 13).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • U.S. Environmental Protection Agency. (n.d.).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Columbia University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling (1-Aminocyclohexyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth procedural information for the use of Personal Protective Equipment (PPE) when working with (1-Aminocyclohexyl)methanol hydrochloride (CAS No: 1376388-56-5).[1] Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Understanding these hazards is the first step in implementing a robust safety protocol. The following sections detail the necessary PPE, operational procedures, and disposal plans to mitigate the risks associated with this compound.

Hazard Assessment and PPE Selection: A Risk-Based Approach

The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by a thorough risk assessment of the specific procedures being undertaken. The primary routes of exposure to this compound are inhalation of its dust particles, skin contact, and eye contact.[1] Therefore, a multi-faceted barrier of protection is required.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves.These materials offer good chemical resistance to a range of chemicals, including amines and hydrochlorides.[2] Always inspect gloves for tears or punctures before use.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal.
Body Protection A long-sleeved laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or P100 particulate respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation from dust inhalation.[1][3][4][5]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling this compound Assess_Task Assess Task: - Weighing powder? - Preparing solution? - Transferring? Start->Assess_Task Weighing Weighing Powder (Potential for Dust) Assess_Task->Weighing Yes Solution Preparing/Transferring Solution (Potential for Splash) Assess_Task->Solution No Core_PPE Core_PPE Weighing->Core_PPE Add_Respirator Add_Respirator Weighing->Add_Respirator Solution->Core_PPE Add_Face_Shield Add_Face_Shield Solution->Add_Face_Shield Proceed Proceed with Experiment Core_PPE->Proceed Add_Respirator->Proceed Add_Face_Shield->Proceed

Operational Plans: Step-by-Step Safety Protocols

Meticulous adherence to procedural steps is crucial for minimizing exposure. The following protocols for donning and doffing PPE are designed to create a self-validating system of safety.

Donning PPE: A Sequential Approach

The order in which PPE is put on is critical to ensure complete protection.[6][7][8][9]

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[6]

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.[6][8]

  • Mask/Respirator: If required, don your N95 or P100 respirator. Ensure it forms a tight seal around your nose and mouth. Perform a user seal check as per the manufacturer's instructions.[6]

  • Eye Protection: Put on your chemical safety goggles or face shield. Adjust for a snug fit.[6][8]

  • Gloves: Don your selected chemical-resistant gloves. Pull the cuffs of the gloves over the sleeves of your lab coat to ensure there is no exposed skin.[6][8]

Doffing PPE: Preventing Self-Contamination

The removal of PPE is a point of high risk for contamination. The following sequence should be followed diligently.[7][8][9]

  • Gown and Gloves: Remove the gown and gloves together. Grasp the gown from the front and pull it away from your body, turning it inside out as you remove it. As you are rolling the gown down your arms, peel off your gloves at the same time, touching only the inside of the gloves and gown with your bare hands. Dispose of them in the appropriate waste container.[7][9]

  • Hand Hygiene: Perform hand hygiene immediately.

  • Eye Protection: Remove your goggles or face shield by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for decontamination or disposal.

  • Mask/Respirator: Remove the respirator by grasping the straps. Do not touch the front of the respirator. Dispose of it in the designated waste container.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Preparedness for accidental spills and a clear plan for waste disposal are non-negotiable aspects of laboratory safety.

Spill Management

In the event of a spill, prompt and correct action is crucial.

For a solid spill:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[10][11]

  • Carefully scoop the material into a designated hazardous waste container.[10][11]

  • Wipe the area with a wet paper towel or absorbent pad, and dispose of the cleaning materials as hazardous waste.[10][11]

For a liquid spill (solution):

  • Alert personnel and control any sources of ignition if a flammable solvent was used.[10]

  • Contain the spill by creating a dike with absorbent material around the edges.[12]

  • Spread the absorbent material over the entire spill, working from the outside in.[10][11]

  • Once the liquid is fully absorbed, use a scoop to transfer the material into a labeled hazardous waste container.[10][11]

  • Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Unused chemical, contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.[13][14][15]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[13]

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13] After rinsing and defacing the label, the container can be disposed of in accordance with institutional policies.[13]

  • Segregation: Do not mix amine hydrochloride waste with incompatible materials such as strong oxidizing agents or bases.[16][17]

  • Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[15][16]

By implementing these comprehensive safety measures, you can confidently handle this compound, ensuring your personal safety and the integrity of your research.

References

  • AK Scientific, Inc. Safety Data Sheet: [1-(Aminomethyl)cyclohexyl]methanol hydrochloride.
  • SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • University of Tennessee, Knoxville.
  • University of British Columbia. Spill Clean up Procedure.
  • American Animal Hospital Association. Sequence for donning and doffing personal protective equipment (PPE). 2019.
  • Tampa General Hospital. Donning and Doffing of Personal Protective Equipment (PPE). 2020.
  • University of Delaware. Chemical Spill Clean-Up.
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
  • Healthcare Compliance Pros. Donning and Doffing PPE: A Little Clue.
  • Maryland Institute for Emergency Medical Services Systems. Sequence for Donning and Doffing Personal Protective Equipment.
  • BenchChem. Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • BenchChem. Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
  • BenchChem.
  • 3M.
  • Ansell. Chemical Glove Resistance Guide.
  • Advanced Photon Source, Argonne National Laboratory. Safety Glove Selection Guide. 2024.
  • PIP Canada. Chemical Glove Selection Guide: Find the Perfect Protection.
  • 3M.
  • Collect and Recycle. Amine Disposal For Businesses.
  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves.
  • Draeger, Inc.
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  • Northwestern University. Cartridge Selection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.